Fmoc-Glu-OAll
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4S)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-prop-2-enoxypentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO6/c1-2-13-29-22(27)20(11-12-21(25)26)24-23(28)30-14-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h2-10,19-20H,1,11-14H2,(H,24,28)(H,25,26)/t20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORKKMGRINLTBPC-FQEVSTJZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)C(CCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCOC(=O)[C@H](CCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90427262 | |
| Record name | Fmoc-Glu-OAll | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90427262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
409.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144120-54-7 | |
| Record name | 1-(2-Propen-1-yl) hydrogen N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-glutamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=144120-54-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fmoc-Glu-OAll | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90427262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-glutamic-acid-alpha allyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Strategic Role of Fmoc-Glu-OAll in Advanced Peptide Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the intricate field of peptide chemistry, the synthesis of complex peptides with modified structures, such as cyclic and branched peptides, necessitates a sophisticated toolkit of orthogonally protected amino acids. Among these, N-α-Fmoc-L-glutamic acid α-allyl ester (Fmoc-Glu-OAll) and its counterpart, N-α-Fmoc-L-glutamic acid γ-allyl ester (Fmoc-Glu(OAll)-OH), have emerged as pivotal building blocks. Their utility stems from the unique properties of the allyl protecting group, which allows for selective deprotection under mild conditions that are compatible with the widely used Fmoc-based solid-phase peptide synthesis (SPPS). This guide provides a comprehensive overview of the role of these reagents, detailing their applications, quantitative data, and experimental protocols.
Core Concepts: Orthogonality and the Allyl Protecting Group
The foundation of modern peptide synthesis, particularly for complex structures, lies in the principle of orthogonal protection. This strategy employs multiple classes of protecting groups, each of which can be removed by a specific chemical mechanism without affecting the others. Fmoc-based SPPS typically relies on the base-labile Fmoc group for N-terminal protection and acid-labile groups (e.g., tert-butyl) for side-chain protection.
The allyl (All) group introduces a third dimension of orthogonality. Allyl esters are stable to both the basic conditions used for Fmoc removal (e.g., piperidine) and the acidic conditions for final cleavage and side-chain deprotection (e.g., trifluoroacetic acid, TFA)[1][2]. This stability allows for the selective removal of the allyl group at any stage of the synthesis, exposing a reactive carboxyl group for further modification.
The selective cleavage of the allyl group is achieved through palladium(0)-catalyzed allyl transfer.[2] This reaction is typically carried out using a catalyst such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] in the presence of an allyl scavenger, which traps the liberated allyl cation and prevents side reactions. Common scavengers include phenylsilane (PhSiH₃), dimethylamine borane, and various mixtures containing weak acids and nucleophiles.
Key Applications of Allyl-Protected Glutamic Acid Derivatives
The strategic incorporation of this compound and Fmoc-Glu(OAll)-OH enables the synthesis of a variety of complex peptide architectures that are of significant interest in drug discovery and materials science.
Head-to-Tail Cyclization
This compound is instrumental in the synthesis of head-to-tail cyclic peptides on a solid support. In this approach, the peptide chain is assembled on a resin, and the C-terminal residue is anchored via its side chain. This compound is incorporated as the C-terminal amino acid, with its α-carboxyl group protected by the allyl ester. After the linear peptide has been synthesized, the N-terminal Fmoc group is removed to expose the α-amino group. Subsequently, the C-terminal α-allyl ester is selectively cleaved on-resin to reveal the α-carboxyl group. The exposed N- and C-termini can then be coupled to form a cyclic peptide, still attached to the solid support. This on-resin cyclization strategy minimizes the formation of dimeric and oligomeric side products that can occur in solution-phase cyclization.
Side-Chain Lactamization (Peptide Stapling)
Fmoc-Glu(OAll)-OH is employed for the creation of side-chain-to-side-chain lactam bridges, a common strategy for "stapling" peptides into a helical conformation to enhance their stability and cell permeability. In this method, Fmoc-Glu(OAll)-OH is incorporated at one position in the peptide sequence, and another amino acid with an orthogonally protected amino group in its side chain, such as Fmoc-Lys(Alloc)-OH, is incorporated at another position. After the linear sequence is assembled, the allyl and Alloc groups are simultaneously deprotected using a palladium catalyst, exposing a carboxyl group on the glutamic acid side chain and an amino group on the lysine side chain. These two newly deprotected functional groups are then coupled on-resin to form a lactam bridge.
Synthesis of Branched Peptides
The selective deprotection of the side-chain carboxyl group of glutamic acid, facilitated by Fmoc-Glu(OAll)-OH, allows for the synthesis of branched peptides. A linear peptide backbone can be synthesized, and after selective deprotection of the allyl group on a glutamic acid residue, a second peptide chain can be assembled on the newly exposed carboxyl group. This approach is valuable for creating peptide dendrimers and multiple antigenic peptides (MAPs), which are used in vaccine development and immunoassays.
Quantitative Data
The efficiency of allyl deprotection and subsequent reactions is critical for the successful synthesis of the target peptide. The following tables summarize key quantitative parameters for these processes.
Table 1: Physical and Chemical Properties of Allyl-Protected Glutamic Acid Derivatives
| Property | This compound | Fmoc-Glu(OAll)-OH |
| CAS Number | 144120-54-7 | 133464-46-7 |
| Molecular Formula | C₂₃H₂₃NO₆ | C₂₃H₂₃NO₆ |
| Molecular Weight | 409.43 g/mol | 409.43 g/mol |
| Typical Purity (HPLC) | ≥98% | ≥96.0% |
| Solubility | Soluble in DMF, DCM, THF | Soluble in DMF |
| Storage Temperature | 2-30°C | 2-8°C |
Table 2: Comparison of On-Resin Allyl/Alloc Deprotection Methods
| Method | Catalyst & Scavenger | Temperature | Time | Purity/Yield | Reference |
| Conventional | Pd(PPh₃)₄, Phenylsilane in DCM | Room Temp. | 2 x 30 min | >95% completion | [1] |
| Conventional | Pd(PPh₃)₄, 5% HOAc, 2.5% NMM in CHCl₃ | Room Temp. | 2 hours | Effective | [3] |
| Microwave-Assisted | Pd(PPh₃)₄, Phenylsilane in DMF | 38°C | 2 x 5 min | >98% purity | [4][5] |
| Metal-Free | I₂/H₂O in PC/EtOAc | 50°C | 1.5 hours | 99% purity | [6] |
Experimental Protocols
The following are detailed methodologies for the key applications of allyl-protected glutamic acid derivatives in peptide synthesis.
Protocol 1: On-Resin Allyl Group Deprotection (Conventional Method)
This protocol describes the deprotection of an allyl ester on a 0.1 mmol scale.
-
Resin Swelling: Swell the peptide-resin in dichloromethane (DCM, 5 mL) for 30 minutes.
-
Deprotection Cocktail Preparation: In a separate vial, dissolve tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.25 equivalents, ~29 mg) and phenylsilane (PhSiH₃, 24 equivalents, ~290 µL) in 2 mL of DCM.
-
Deprotection Reaction: Drain the DCM from the swollen resin and add the deprotection cocktail. Agitate the mixture gently at room temperature for 30 minutes.
-
Repeat Deprotection: Drain the solution and repeat step 3 with a freshly prepared deprotection cocktail.
-
Washing: After the second deprotection step, drain the reaction mixture and wash the resin extensively with DCM (5 x 5 mL), followed by DMF (3 x 5 mL), and finally DCM (5 x 5 mL) to ensure complete removal of the catalyst and scavenger.
-
Verification (Optional): Cleave a small sample of the resin and analyze by HPLC and mass spectrometry to confirm complete deprotection.
Protocol 2: On-Resin Head-to-Tail Cyclization
This protocol follows the deprotection of the C-terminal allyl group of a peptide synthesized on a resin via the side-chain of the C-terminal glutamic acid.
-
N-Terminal Deprotection: Remove the N-terminal Fmoc group of the linear peptide-resin using 20% piperidine in DMF (2 x 10 min).
-
Washing: Wash the resin thoroughly with DMF (5 x 5 mL) and DCM (5 x 5 mL).
-
C-Terminal Deprotection: Perform the allyl deprotection as described in Protocol 1 to expose the C-terminal carboxyl group.
-
Cyclization Coupling: Swell the resin in DMF. Add a solution of a coupling reagent such as PyBOP (3 equivalents) and a base such as diisopropylethylamine (DIPEA, 6 equivalents) in DMF.
-
Reaction: Agitate the mixture at room temperature. Monitor the reaction for completion using a Kaiser test (ninhydrin test). The reaction time can vary from 1 to 24 hours depending on the peptide sequence.
-
Washing: Once cyclization is complete, wash the resin with DMF (5 x 5 mL) and DCM (5 x 5 mL).
-
Cleavage: Cleave the cyclized peptide from the resin using a standard TFA cleavage cocktail.
Protocol 3: On-Resin Side-Chain Lactamization
This protocol is for a peptide containing Fmoc-Glu(OAll)-OH and Fmoc-Lys(Alloc)-OH.
-
Linear Peptide Synthesis: Synthesize the linear peptide on a suitable resin using standard Fmoc-SPPS.
-
Allyl/Alloc Deprotection: Swell the resin in DCM. Add a solution of Pd(PPh₃)₄ (0.35 equivalents) and PhSiH₃ (20 equivalents) in DCM. Agitate for 2 x 1 hour at room temperature.[7]
-
Washing: Wash the resin as described in Protocol 1 to remove the palladium catalyst and scavenger.
-
Lactam Bridge Formation: Add a solution of a coupling reagent (e.g., PyBOP/DIPEA or HATU/DIPEA) in DMF to the resin.
-
Reaction and Cleavage: Allow the reaction to proceed until completion, then wash the resin and cleave the stapled peptide from the support.
Visualizations of Key Workflows
The following diagrams illustrate the logical flow of the experimental processes described.
Conclusion
This compound and Fmoc-Glu(OAll)-OH are indispensable tools in modern peptide chemistry, providing the necessary orthogonal protection strategy for the synthesis of complex, non-linear peptides. The ability to selectively deprotect the allyl group under mild, palladium-catalyzed conditions opens up a wide range of possibilities for creating cyclic peptides, stapled peptides, and branched constructs with enhanced therapeutic potential. The development of faster, microwave-assisted deprotection protocols further enhances the efficiency of these synthetic routes. A thorough understanding of the principles and experimental conditions outlined in this guide is crucial for researchers and drug developers aiming to leverage these versatile building blocks in their synthetic endeavors.
References
- 1. Microwave‐assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis | Semantic Scholar [semanticscholar.org]
- 2. advancedchemtech.com [advancedchemtech.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.cn [sigmaaldrich.cn]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
The Strategic Role of O-Allyl Ester in Advanced Peptide Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of solid-phase peptide synthesis (SPPS), the choice of protecting groups is paramount to achieving high yields and purity of the target peptide. Among the arsenal of available protecting groups, the O-allyl (OAll) ester, particularly in the context of Fmoc-Glu-OAll, has emerged as a powerful tool for the synthesis of complex and modified peptides. This technical guide provides an in-depth analysis of the function of the O-allyl ester in this compound, detailing its strategic advantages, experimental protocols for its removal, and its application in the development of sophisticated peptide-based therapeutics.
Core Function: Orthogonal Protection of the Glutamic Acid Side Chain
The primary function of the O-allyl ester in this compound is to serve as a protecting group for the γ-carboxyl group of the glutamic acid side chain.[1] Its utility stems from its unique property of orthogonality in the context of standard Fmoc-based SPPS.[2] Orthogonality refers to the ability to selectively remove a specific protecting group under conditions that do not affect other protecting groups present in the peptide chain.[2]
In a typical Fmoc/tBu strategy, the N-α-amino group is protected by the base-labile Fmoc group, while the side chains of other reactive amino acids are commonly protected by acid-labile groups such as tert-butyl (tBu).[3][4] The O-allyl group is stable to both the basic conditions required for Fmoc removal (e.g., piperidine) and the acidic conditions used for the cleavage of tBu and other acid-labile side-chain protecting groups (e.g., trifluoroacetic acid - TFA).[1] This stability allows for the selective deprotection of the glutamic acid side chain at a desired stage of the synthesis, enabling site-specific modifications that are crucial for the synthesis of complex peptides like cyclic peptides, branched peptides, and peptide conjugates.[5][6]
Palladium-Catalyzed Deprotection: A Mild and Selective Cleavage Strategy
The selective removal of the O-allyl group is achieved through a palladium(0)-catalyzed reaction.[1] This process, often referred to as allyl deprotection or deallylation, involves the use of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), in the presence of an allyl cation scavenger.[5][7]
The general mechanism involves the formation of a π-allyl palladium complex, which is then attacked by a nucleophilic scavenger, releasing the deprotected carboxylic acid. The scavenger is crucial to prevent side reactions, such as re-allylation of the deprotected carboxylate or other nucleophilic sites on the peptide.
Experimental Protocols for O-Allyl Deprotection
The successful removal of the O-allyl group is dependent on carefully optimized reaction conditions. Below are detailed methodologies for both on-resin and in-solution deprotection.
On-Resin Deprotection of Fmoc-Glu(OAll)-OH:
This protocol is commonly employed for the synthesis of cyclic peptides where the lactam bridge is formed on the solid support.
-
Reagents:
-
Pd(PPh₃)₄ (Palladium catalyst)
-
Phenylsilane (PhSiH₃) or other scavengers like morpholine or dimethylamine-borane complex (Me₂NH·BH₃)[7]
-
Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) as solvent
-
-
Procedure:
-
Swell the peptide-resin in the chosen solvent (DCM or DMF).
-
Prepare a solution of Pd(PPh₃)₄ and the scavenger in the same solvent.
-
Add the catalyst/scavenger solution to the resin and agitate the mixture under an inert atmosphere (e.g., argon or nitrogen).
-
The reaction is typically carried out at room temperature for a specified duration.
-
After the reaction is complete, the resin is thoroughly washed with the solvent to remove the catalyst and by-products.
-
Microwave-Assisted On-Resin Deprotection:
To expedite the deprotection process, microwave irradiation can be utilized. This method has been shown to significantly reduce reaction times while maintaining high purity.[5]
-
Procedure:
-
Following the standard on-resin protocol, place the reaction vessel in a microwave peptide synthesizer.
-
Irradiate the mixture at a controlled temperature (e.g., 38°C) for short intervals.
-
Typically, two cycles of 5-minute irradiation are sufficient for complete deprotection.[5]
-
Quantitative Data on Deprotection and Stability
The efficiency of O-allyl deprotection and its stability under various conditions are critical for its successful application.
| Parameter | Condition | Observation | Reference |
| Deprotection Purity | 2 x 5 min microwave irradiation at 38°C with Pd(PPh₃)₄ and phenylsilane | >98% purity | [5] |
| Deprotection Time (Conventional) | Room temperature with Pd(PPh₃)₄ and scavenger | Can be lengthy and reagent-intensive | [5] |
| Stability to Fmoc Deprotection | Repeated exposure to 20% piperidine in DMF | O-allyl group is stable | [1] |
| Stability to Acid Cleavage | Treatment with TFA (for tBu group removal) | O-allyl group is stable | [1] |
Applications in Complex Peptide Synthesis
The orthogonality of the O-allyl group makes this compound an invaluable building block for the synthesis of a variety of complex peptides with therapeutic and research applications.
Synthesis of Cyclic Peptides
A major application of this compound is in the on-resin synthesis of head-to-tail or side-chain-to-side-chain cyclic peptides. The workflow for synthesizing a side-chain lactam-bridged cyclic peptide using Fmoc-Glu(OAll)-OH and a corresponding Fmoc-Lys(Alloc)-OH (where Alloc is the allyloxycarbonyl protecting group for the lysine side chain) is a prime example.
Synthesis of Branched and Conjugated Peptides
The selective deprotection of the glutamic acid side chain also allows for the synthesis of branched peptides or the conjugation of molecules such as lipids, carbohydrates, or fluorescent labels to a specific site on the peptide backbone.
References
- 1. peptide.com [peptide.com]
- 2. books.rsc.org [books.rsc.org]
- 3. Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH: Key in Peptide Synthesis | Advent [adventchembio.com]
- 4. nbinno.com [nbinno.com]
- 5. Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis [pubmed.ncbi.nlm.nih.gov]
- 6. UQ eSpace [espace.library.uq.edu.au]
- 7. researchgate.net [researchgate.net]
A Technical Guide to Fmoc-Glutamic Acid Allyl Esters for Advanced Peptide Synthesis
This technical guide provides an in-depth overview of the two isomeric forms of Fmoc-protected glutamic acid allyl esters, crucial building blocks for researchers, scientists, and professionals in drug development and peptide chemistry. The guide details their chemical properties, applications in solid-phase peptide synthesis (SPPS), and specific experimental protocols for their use, with a focus on orthogonal deprotection strategies.
Introduction to Fmoc-Glu-OAll Isomers
Fmoc-protected glutamic acid allyl esters are pivotal reagents in the synthesis of complex peptides, such as cyclic and branched peptides. The allyl ester serves as a protecting group for one of the carboxylic acid functionalities of glutamic acid. Its key advantage lies in its orthogonal stability; it is resistant to the acidic and basic conditions used to remove other common protecting groups like Boc (tert-butyloxycarbonyl) and the Fmoc (9-fluorenylmethyloxycarbonyl) group itself, respectively.[1]
Two distinct isomers are commercially available, differing in the position of the allyl ester. This distinction is critical for the design of the peptide synthesis strategy.
-
Fmoc-L-glutamic acid α-allyl ester (this compound) : In this isomer, the allyl group protects the alpha-carboxyl group, the one attached to the chiral center of the amino acid.[2][3]
-
Fmoc-L-glutamic acid γ-allyl ester (Fmoc-Glu(OAll)-OH) : Here, the allyl group protects the side-chain (gamma) carboxyl group.[4][5]
Physicochemical Properties
The fundamental properties of both isomers are identical, as they share the same molecular formula and weight. However, their structural differences, particularly the location of the free carboxylic acid, dictate their specific applications in peptide synthesis.
| Property | Value | References |
| Synonyms | This compound: N-α-Fmoc-L-glutamic acid α-allyl esterFmoc-Glu(OAll)-OH: N-Fmoc-L-glutamic acid γ-allyl ester, Fmoc-L-glutamic acid 5-allyl ester | [2][3][4][5] |
| CAS Number | This compound: 144120-54-7Fmoc-Glu(OAll)-OH: 133464-46-7 | [3][4][5] |
| Molecular Formula | C₂₃H₂₃NO₆ | [4] |
| Molecular Weight | 409.43 g/mol | [4] |
| Appearance | White to off-white powder | [4] |
Applications in Peptide Synthesis
Both isomers serve as essential building blocks in Fmoc-based solid-phase peptide synthesis (SPPS). Their primary utility stems from the ability to selectively deprotect the allyl group under mild conditions, enabling on-resin modifications.[1][5][6]
-
This compound (α-ester) is used for synthesizing head-to-tail cyclic peptides. After assembly of the linear peptide chain, the N-terminal Fmoc group and the C-terminal allyl ester can be selectively removed to facilitate on-resin cyclization. It is also used in the synthesis of branched peptides where the side-chain carboxyl group is used for chain elongation.
-
Fmoc-Glu(OAll)-OH (γ-ester) is employed when the side-chain carboxyl group is intended for modification, such as lactam bridge formation for cyclization, attachment of labels (like fluorophores), or conjugation to other molecules.[2][4] The free alpha-carboxyl group participates in the standard peptide bond formation during chain elongation.
The workflow below illustrates the integration of these building blocks into a typical SPPS protocol.
Experimental Protocols: Allyl Ester Deprotection
The selective removal of the allyl ester is typically achieved via palladium(0)-catalyzed allyl transfer.[1] The catalyst, most commonly tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), facilitates the cleavage in the presence of a scavenger.
On-Resin Deprotection Protocol
This protocol is adapted for the deprotection of the allyl group while the peptide remains attached to the solid support.
-
Resin Preparation : Swell the peptide-resin in an appropriate solvent like chloroform (CHCl₃) or dichloromethane (DCM).
-
Reagent Preparation : Prepare a solution of the palladium catalyst and a scavenger. A common cocktail consists of Pd(PPh₃)₄ (e.g., 0.3 equivalents based on resin substitution) in a mixture of CHCl₃, acetic acid (AcOH), and N-methylmorpholine (NMM).[7] Alternative scavengers like phenylsilane (PhSiH₃) can also be used.[8][9]
-
Deprotection Reaction : Add the catalyst solution to the swollen resin. The reaction vessel should be flushed with an inert gas like argon, although recent protocols suggest the reaction can be performed under atmospheric conditions.[10][11]
-
Reaction Time : Allow the reaction to proceed at room temperature for 20-60 minutes with gentle agitation.[7] The reaction time can be significantly reduced to a few minutes using microwave irradiation.[10][12]
-
Monitoring and Repetition : Monitor the reaction for completeness (e.g., using a test cleavage and HPLC analysis). If the reaction is incomplete, the deprotection step can be repeated.
-
Washing : After successful deprotection, thoroughly wash the resin with DCM and other appropriate solvents to remove all traces of the catalyst and scavenger.
The logical relationship for the palladium-catalyzed deprotection is outlined in the diagram below.
Conclusion
This compound and Fmoc-Glu(OAll)-OH are indispensable tools in modern peptide chemistry. Their utility in enabling orthogonal synthesis strategies allows for the creation of complex and novel peptide architectures for drug discovery and other biomedical applications. A thorough understanding of their distinct properties and the specific protocols for allyl group deprotection is essential for their successful implementation in the laboratory.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. chemimpex.com [chemimpex.com]
- 3. peptide.com [peptide.com]
- 4. chemimpex.com [chemimpex.com]
- 5. peptide.com [peptide.com]
- 6. Fmoc-Glu(OAll)-OH [cem.com]
- 7. peptide.com [peptide.com]
- 8. Design and synthesis of a new orthogonally protected glutamic acid analog and its use in the preparation of high affinity polo-like kinase 1 polo-box domain – binding peptide macrocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design and synthesis of a new orthogonally protected glutamic acid analog and its use in the preparation of high affinity polo-like kinase 1 polo-box ... - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB01120K [pubs.rsc.org]
- 10. biotage.com [biotage.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Orthogonal Protection in Peptide Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The precise assembly of amino acids to form peptides is a cornerstone of biochemical research and pharmaceutical development. The success of peptide synthesis hinges on a robust strategy to prevent unwanted side reactions at the various reactive functional groups of the amino acids. This guide provides a comprehensive technical overview of the principle of orthogonal protection, a fundamental concept that enables the efficient and high-fidelity synthesis of complex peptides. We will delve into the core principles of orthogonality, compare the two major protection schemes, present quantitative data, and provide detailed experimental protocols.
The Core Principle of Orthogonality
In the context of peptide synthesis, orthogonality refers to the use of multiple classes of protecting groups that can be removed under distinct chemical conditions without affecting other protecting groups.[1][2] This principle is paramount in Solid-Phase Peptide Synthesis (SPPS), as it allows for the selective and sequential removal of protecting groups, enabling the controlled elongation of the peptide chain and the modification of specific side chains.[3]
A typical peptide synthesis strategy involves three classes of protecting groups:
-
Temporary Nα-amino protecting groups: These protect the N-terminus of the growing peptide chain and are removed at each cycle of amino acid addition.
-
Permanent side-chain protecting groups: These protect the reactive side chains of amino acids and are typically removed at the end of the synthesis during cleavage from the solid support.
-
Semi-permanent side-chain protecting groups: These are used for specific applications like on-resin cyclization or branching and can be selectively removed without affecting the temporary or permanent groups.
The two most established orthogonal protection strategies in SPPS are the Boc/Bzl and Fmoc/tBu strategies.
Signaling Pathways and Logical Relationships
The logical relationship of orthogonal protection can be visualized as a series of selective deprotection steps, where each reagent specifically targets one type of protecting group.
Caption: Logical workflow of orthogonal protection in SPPS.
Comparison of Boc/Bzl and Fmoc/tBu Strategies
The choice between the Boc/Bzl and Fmoc/tBu strategies depends on the specific requirements of the peptide being synthesized, such as its length, complexity, and the presence of sensitive residues.
| Feature | Boc/Bzl Strategy | Fmoc/tBu Strategy |
| Nα-Protecting Group | tert-Butoxycarbonyl (Boc)[4] | 9-Fluorenylmethoxycarbonyl (Fmoc)[1] |
| Nα-Deprotection Condition | Moderately strong acid (e.g., 25-50% TFA in DCM)[4][5] | Mild base (e.g., 20% piperidine in DMF)[5] |
| Side-Chain Protection | Benzyl (Bzl) based ethers, esters, and carbamates[4] | tert-Butyl (tBu) based ethers, esters, and carbamates[1] |
| Final Cleavage Reagent | Strong acid (e.g., anhydrous HF, TFMSA)[6] | Strong acid (e.g., TFA)[6] |
| Orthogonality | Quasi-orthogonal (both groups are acid-labile but at different strengths)[2] | Fully orthogonal (base-labile vs. acid-labile)[2] |
| Advantages | Robust for long and difficult sequences, less aggregation due to protonated N-terminus.[6] | Milder conditions, suitable for sensitive residues, automation-friendly, safer (avoids HF).[7] |
| Disadvantages | Harsh final cleavage conditions, requires specialized equipment for HF.[7] | Potential for side reactions like diketopiperazine formation, aggregation in hydrophobic sequences. |
Quantitative Data on Reagents and Reactions
The efficiency of peptide synthesis is highly dependent on the choice of reagents and reaction conditions.
Coupling Reagent Efficiency
| Coupling Reagent | Description | Coupling Efficiency | Racemization Risk |
| HBTU | Uronium-based, forms HOBt active ester.[4] | High, but can be sequence-dependent.[4] | Low, especially with HOBt addition.[2] |
| HATU | Uronium-based, forms HOAt active ester.[4] | Very high, often superior to HBTU for difficult sequences.[4][8] | Very low.[4][8] |
| DIC/HOBt | Carbodiimide-based, in situ formation of HOBt active ester. | Good, but can be slower than uronium reagents. | Low with HOBt. |
Deprotection Kinetics
| Protecting Group | Deprotection Reagent | Typical Conditions | Deprotection Time | Notes |
| Fmoc | 20% Piperidine in DMF | Room Temperature | 2 x 5-10 min | Standard condition.[9] |
| Fmoc | 5% Piperazine + 2% DBU in DMF | Room Temperature | < 1 min | Faster kinetics, can reduce aggregation.[10][11] |
| Boc | 25-50% TFA in DCM | Room Temperature | 15-30 min | Reaction rate has a second-order dependence on acid concentration.[6][12] |
| Alloc | Pd(PPh₃)₄ / Phenylsilane in DCM | Room Temperature | 2 x 15-30 min | Used for orthogonal side-chain deprotection.[9] |
Experimental Protocols
Protocol 1: Standard Fmoc/tBu Solid-Phase Peptide Synthesis Cycle
This protocol outlines a single cycle of amino acid addition in Fmoc-SPPS.
Experimental Workflow:
Caption: A single cycle of Fmoc/tBu solid-phase peptide synthesis.
Methodology:
-
Resin Swelling: Swell the resin (e.g., Rink Amide resin, 0.1 mmol scale) in N,N-dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.[13]
-
Fmoc Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF. Agitate for 5-10 minutes. Drain and repeat the piperidine treatment for another 5-10 minutes.[9]
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and byproducts.[13]
-
Amino Acid Coupling:
-
In a separate vessel, dissolve the Fmoc-protected amino acid (4 eq.), a coupling agent such as HBTU (3.9 eq.) or HATU (3.9 eq.), and a base like N,N-diisopropylethylamine (DIPEA) (8 eq.) in DMF.[9]
-
Allow the mixture to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
-
Washing: Drain the coupling solution and wash the resin with DMF (3-5 times) and dichloromethane (DCM) (3 times).[9]
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), repeat the coupling step.
-
Repeat steps 2-6 for each amino acid in the sequence.
Protocol 2: Standard Boc/Bzl Solid-Phase Peptide Synthesis Cycle
This protocol outlines a single cycle of amino acid addition in Boc-SPPS.
Methodology:
-
Resin Swelling: Swell the appropriate resin (e.g., Merrifield resin) in DCM for 1-2 hours.[7]
-
Boc Deprotection:
-
Wash the resin with DCM.
-
Add a solution of 25-50% TFA in DCM to the resin and agitate for 1-2 minutes. Drain.
-
Add a fresh solution of 25-50% TFA in DCM and agitate for 20-30 minutes.
-
-
Washing: Wash the resin with DCM, isopropanol, and then DCM again to remove TFA.
-
Neutralization: Neutralize the protonated N-terminus by washing the resin with a 5-10% solution of DIPEA in DCM until a neutral pH is achieved. Wash again with DCM.
-
Amino Acid Coupling:
-
Couple the next Boc-protected amino acid using a suitable coupling agent (e.g., DIC/HOBt) in DCM or DMF.
-
Agitate for 1-2 hours.
-
-
Washing: Wash the resin with DCM and DMF.
-
Repeat steps 2-6 for each amino acid.
Protocol 3: Selective Deprotection of an Alloc Group and On-Resin Cyclization
This protocol demonstrates the use of an orthogonal protecting group for on-resin peptide modification.
Experimental Workflow:
Caption: Workflow for on-resin side-chain to side-chain peptide cyclization.
Methodology:
-
Linear Peptide Synthesis: Synthesize the linear peptide on the resin using standard Fmoc-SPPS, incorporating Fmoc-Lys(Alloc)-OH and an amino acid with a corresponding side-chain protecting group for cyclization (e.g., Fmoc-Asp(OAll)-OH) at the desired positions.[14]
-
Alloc Deprotection:
-
Wash the fully assembled peptide-resin with DCM.
-
Prepare a solution of Pd(PPh₃)₄ (0.25 eq.) and phenylsilane (20 eq.) in DCM.
-
Add this solution to the resin and agitate for 30 minutes under an inert atmosphere. Repeat this step.[9]
-
-
Washing: Wash the resin extensively with DCM, 0.5% DIPEA in DMF, and DMF.[9]
-
On-Resin Cyclization: Add a coupling reagent (e.g., HATU, 4 eq.) and a base (e.g., DIPEA, 8 eq.) in DMF to the resin and agitate for 2-4 hours.[9]
-
Washing: Wash the resin with DMF and DCM.
-
Final Cleavage: Cleave the cyclized peptide from the resin and remove the remaining side-chain protecting groups using a standard TFA cleavage cocktail.[9]
Strategies for Synthesizing Difficult Peptides
Peptide sequences rich in hydrophobic residues or those prone to forming secondary structures on the resin can lead to aggregation and incomplete reactions.[13] Several strategies can be employed to mitigate these issues:
-
Pseudoproline Dipeptides: Incorporating pseudoproline dipeptides at Ser or Thr residues can disrupt the formation of secondary structures by introducing a "kink" in the peptide backbone.[15]
-
Backbone Protection: Using backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) on a backbone amide nitrogen can prevent hydrogen bond formation and subsequent aggregation.[1]
-
Chaotropic Agents: Adding chaotropic salts like LiCl to the coupling and deprotection solutions can help to disrupt aggregates.
-
Elevated Temperature and Microwave Synthesis: Performing coupling reactions at higher temperatures or using microwave-assisted synthesis can improve coupling efficiency for difficult sequences.[15]
Conclusion
The principle of orthogonal protection is fundamental to modern peptide synthesis, enabling the creation of complex and modified peptides with high fidelity. The choice between the Boc/Bzl and Fmoc/tBu strategies, along with the selection of appropriate coupling reagents and deprotection conditions, must be carefully considered based on the specific peptide sequence and desired outcome. By understanding the principles and protocols outlined in this guide, researchers and drug development professionals can optimize their peptide synthesis workflows to achieve higher yields and purities, ultimately accelerating their scientific discoveries and therapeutic developments.
References
- 1. peptide.com [peptide.com]
- 2. researchgate.net [researchgate.net]
- 3. On-resin peptide macrocyclization using thiol–ene click chemistry - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Collection - Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration - The Journal of Organic Chemistry - Figshare [figshare.com]
- 7. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
- 9. benchchem.com [benchchem.com]
- 10. Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. On-resin peptide macrocyclization using thiol-ene click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. blog.mblintl.com [blog.mblintl.com]
A Technical Guide to the Strategic Use of Fmoc-Glu-OAll in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the fundamental principles and practical applications of N-α-Fmoc-L-glutamic acid α-allyl ester (Fmoc-Glu-OAll) in solid-phase peptide synthesis (SPPS). A cornerstone of modern peptide chemistry, this compound offers a versatile orthogonal protection strategy, enabling the synthesis of complex peptides, including cyclic and branched structures, which are of significant interest in drug discovery and development.
Core Principles of Orthogonal Protection with this compound
In Fmoc-based SPPS, the N-terminal α-amino group is temporarily protected by the base-labile Fmoc group, while side-chain functional groups are protected by acid-labile groups (e.g., tBu, Trt, Boc).[1][2][3] This orthogonality allows for the selective removal of the Fmoc group at each cycle of peptide elongation without affecting the side-chain protectors.[3]
This compound introduces a third dimension of orthogonality. The allyl (All) ester protecting the γ-carboxyl group of the glutamic acid side chain is stable to both the basic conditions used for Fmoc removal (e.g., piperidine in DMF) and the acidic conditions used for final cleavage from the resin and removal of other side-chain protecting groups (e.g., trifluoroacetic acid, TFA).[1] The OAll group can be selectively removed under mild conditions using a palladium(0) catalyst, typically tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), in the presence of a scavenger.[1][4][5] This unique property allows for site-specific modification of the glutamic acid side chain while the peptide remains anchored to the solid support.
Experimental Protocols
Standard Fmoc-SPPS Cycle for Peptide Elongation
This protocol outlines the standard steps for elongating the peptide chain on a solid support.
Materials:
-
Fmoc-protected amino acids
-
Rink Amide resin (or other suitable resin)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% (v/v) Piperidine in DMF
-
Coupling reagents (e.g., HBTU/HOBt or DIC/Oxyma)
-
N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate for 5-20 minutes at room temperature.[2] A second treatment of 5-10 minutes is often performed to ensure complete deprotection.
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove residual piperidine and dibenzofulvene-piperidine adduct.
-
-
Amino Acid Coupling:
-
Dissolve the next Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and coupling reagents (e.g., HBTU/HOBt or DIC/Oxyma, in slight excess to the amino acid) in DMF.
-
Add a base (e.g., DIPEA, 2-4 equivalents relative to the amino acid) to the activation mixture.
-
Add the activated amino acid solution to the resin.
-
Agitate for 1-2 hours at room temperature, or until a Kaiser test indicates the absence of free primary amines.
-
Drain the coupling solution.
-
Wash the resin with DMF (3-5 times) and DCM (3-5 times).
-
-
Repeat: Repeat steps 2 and 3 for each amino acid in the sequence.
On-Resin Deprotection of the OAll Group
This protocol details the selective removal of the allyl protecting group from the glutamic acid side chain.
Materials:
-
Peptidyl-resin containing a Glu(OAll) residue
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Allyl scavenger (e.g., Phenylsilane (PhSiH₃), Morpholine, or N-Methylaniline)
-
Anhydrous and deoxygenated solvent (e.g., DCM or DMF)
Procedure:
-
Resin Preparation: Swell the peptidyl-resin in the chosen anhydrous solvent (DCM or DMF) for 30 minutes.
-
Deprotection Cocktail Preparation: In a separate flask, dissolve Pd(PPh₃)₄ (0.1-1.0 equivalents relative to the peptide) and the scavenger (10-40 equivalents) in the anhydrous solvent. The solution should be freshly prepared and protected from light.
-
Deprotection Reaction:
-
Drain the swelling solvent from the resin.
-
Add the deprotection cocktail to the resin.
-
Agitate the mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature.
-
Reaction times can vary from 30 minutes to 4 hours.[5][6] The reaction is often repeated to ensure complete deprotection.[1]
-
-
Washing:
-
Drain the deprotection solution.
-
Wash the resin extensively with the reaction solvent (e.g., DCM or DMF).
-
Perform additional washes with a chelating agent solution (e.g., 0.5% sodium diethyldithiocarbamate in DMF) to remove residual palladium, followed by thorough DMF and DCM washes.
-
Quantitative Data for OAll Deprotection:
| Catalyst | Scavenger | Equivalents (Catalyst) | Equivalents (Scavenger) | Solvent | Time (min) | Temperature (°C) | Reference |
| Pd(PPh₃)₄ | Phenylsilane (PhSiH₃) | ~0.9 | 40 | DCM | 2 x 60 | RT | [4] |
| Pd(PPh₃)₄ | N-Methylaniline | 1.0 | 28 | DMF | 120 | RT | [6] |
| Pd(PPh₃)₄ | Phenylsilane (PhSiH₃) | Not specified | Not specified | DCM | Not specified | RT | [5] |
| Pd(PPh₃)₄ | Morpholine | 1.0 | 190 | DCM with 2% H₂O | 300 | RT | [5] |
On-Resin Side-Chain to Side-Chain Lactamization
This protocol describes the formation of a cyclic peptide via a lactam bridge between the deprotected glutamic acid side chain and a side-chain amine (e.g., from a lysine or ornithine residue).
Materials:
-
Peptidyl-resin with deprotected Glu and Lys/Orn side chains
-
Coupling reagents (e.g., HBTU/HOBt, PyBOP, or HATU)
-
Base (e.g., DIPEA or 2,4,6-Collidine)
-
DMF
Procedure:
-
Resin Preparation: Ensure the peptidyl-resin has both the glutamic acid side-chain carboxyl group and the lysine/ornithine side-chain amino group deprotected. The N-terminal Fmoc group should remain on to prevent N-terminal cyclization.
-
Cyclization:
-
Swell the resin in DMF.
-
In a separate flask, dissolve the coupling reagents and base in DMF.
-
Add the activation mixture to the resin.
-
Agitate the reaction mixture at room temperature for 2-24 hours. The progress of the cyclization can be monitored by cleaving a small amount of resin and analyzing the product by HPLC-MS.
-
-
Washing:
-
Drain the cyclization solution.
-
Wash the resin thoroughly with DMF and DCM.
-
-
Further Synthesis or Cleavage: The N-terminal Fmoc group can now be removed to continue peptide elongation, or the peptide can be cleaved from the resin.
Summary of Quantitative Data
The following table summarizes key quantitative parameters for the experimental protocols described above.
| Parameter | Fmoc Deprotection | Amino Acid Coupling | OAll Deprotection | On-Resin Lactamization |
| Reagent Equivalents | 20% Piperidine in DMF | 3-5 eq. Fmoc-AA-OH, 3-5 eq. Activator, 6-10 eq. Base | 0.1-1.0 eq. Pd(PPh₃)₄, 10-190 eq. Scavenger | 3-5 eq. Coupling Reagent, 6-10 eq. Base |
| Solvent | DMF | DMF | DCM or DMF | DMF |
| Reaction Time | 5-20 minutes | 1-2 hours | 0.5-4 hours | 2-24 hours |
| Temperature | Room Temperature | Room Temperature | Room Temperature | Room Temperature |
Conclusion
This compound is a powerful and versatile building block in the repertoire of peptide chemists. Its unique orthogonal protecting group strategy allows for the synthesis of complex peptide architectures that would be challenging to produce with standard linear SPPS techniques. The ability to perform selective on-resin modifications opens up a vast design space for novel therapeutic peptides, peptidomimetics, and research tools. A thorough understanding of the principles and experimental conditions outlined in this guide is crucial for the successful application of this compound in advanced peptide synthesis projects.
References
A Guide to Fmoc-Glu-OAll in Peptide Research for Beginners
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
N-α-Fmoc-L-glutamic acid α-allyl ester, commonly abbreviated as Fmoc-Glu-OAll, is a pivotal building block in modern peptide synthesis. Its unique orthogonal protection scheme offers researchers significant flexibility in creating complex peptide structures such as cyclic peptides, branched peptides, and peptides with side-chain modifications. This guide provides a comprehensive overview of this compound, including its chemical properties, applications in solid-phase peptide synthesis (SPPS), and detailed experimental protocols.
Core Concepts and Applications
This compound is a derivative of the amino acid glutamic acid. It features two key protecting groups: the fluorenylmethoxycarbonyl (Fmoc) group on the α-amino group and an allyl ester (OAll) on the α-carboxyl group. The γ-carboxyl group remains free for peptide bond formation.
The primary advantage of this compound lies in its orthogonal protection strategy .[1][2] The Fmoc group is labile to basic conditions, typically a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF), which is the standard method for N-terminal deprotection in Fmoc-based SPPS. Conversely, the allyl ester is stable under these basic conditions, as well as the acidic conditions often used for final cleavage of the peptide from the resin, such as with trifluoroacetic acid (TFA).[1][3] The selective removal of the allyl group is achieved under mild conditions using a palladium(0) catalyst, which does not affect the Fmoc or other common acid-labile side-chain protecting groups.[1][2][3]
This orthogonality is instrumental in the synthesis of:
-
Head-to-tail cyclic peptides: The peptide chain can be assembled on a solid support, followed by the selective deprotection of the C-terminal allyl ester and the N-terminal Fmoc group, allowing for on-resin cyclization.[4][5]
-
Branched peptides: The free γ-carboxyl group of a resin-bound peptide containing a Glu(OAll) residue can be coupled to another amino acid or peptide fragment after selective deprotection of the allyl group.[2]
-
Side-chain modified peptides: The deprotected α-carboxyl group can be functionalized with various molecules, such as fluorescent labels or biotin.[1]
Physicochemical and Quantitative Data
A summary of the key physicochemical properties and typical purity specifications for commercially available this compound is presented below.
| Property | Value | Reference |
| CAS Number | 144120-54-7 | [4][6] |
| Molecular Formula | C₂₃H₂₃NO₆ | [4][6] |
| Molecular Weight | 409.43 g/mol | [4][6] |
| Appearance | White to off-white powder | [4][7] |
| Melting Point | 118-122 °C | [4] |
| Purity (HPLC) | ≥98.0% | [4] |
| Storage Temperature | 2-8°C | [8] |
Experimental Protocols
The following sections provide detailed methodologies for the key experimental steps involving this compound in solid-phase peptide synthesis.
Solid-Phase Peptide Synthesis (SPPS) Workflow
The general workflow for incorporating this compound into a peptide sequence via SPPS is as follows:
SPPS workflow incorporating this compound.
Detailed Methodologies
1. Resin Preparation and Swelling:
-
Resin Selection: The choice of resin depends on the desired C-terminal functionality. For C-terminal amides, Rink amide resin is commonly used. For protected peptide fragments, 2-chlorotrityl chloride resin is a suitable choice.[9][10]
-
Procedure:
-
Weigh the desired amount of resin into a reaction vessel.
-
Add a suitable solvent, such as dimethylformamide (DMF) or dichloromethane (DCM), to swell the resin.
-
Gently agitate the resin for at least 30 minutes to ensure complete swelling.[11]
-
2. Fmoc Deprotection:
-
Reagent: A solution of 20% piperidine in DMF is the standard reagent for Fmoc removal.[9][12]
-
Procedure:
-
Drain the swelling solvent from the resin.
-
Add the 20% piperidine/DMF solution to the resin.
-
Agitate the mixture for 5-10 minutes at room temperature.
-
Drain the reagent and repeat the treatment with fresh piperidine solution for another 5-10 minutes to ensure complete deprotection.
-
Thoroughly wash the resin with DMF and DCM to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[11][13]
-
3. Coupling of this compound:
-
Reagents:
-
This compound (typically 2-5 equivalents relative to the resin loading).
-
A coupling agent, such as HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (2-5 equivalents).
-
A base, such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) (4-10 equivalents).
-
-
Procedure:
-
Dissolve this compound and the coupling agent in DMF.
-
Add the base to the solution to activate the amino acid.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Perform a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling reaction.[12] If the test is positive (indicating free amines), the coupling step should be repeated.
-
Wash the resin thoroughly with DMF and DCM.
-
4. Allyl Group Deprotection:
-
Reagents:
-
A palladium(0) catalyst, most commonly tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.1-0.3 equivalents).
-
An allyl scavenger to prevent re-attachment of the allyl group. Common scavengers include phenylsilane (PhSiH₃), morpholine, or N-methylaniline.[3][12]
-
A solvent, typically DCM or a mixture of CHCl₃/AcOH/NMM.[3][4]
-
-
Procedure:
-
Swell the peptide-resin in the chosen solvent.
-
In a separate vial, dissolve the palladium catalyst and the scavenger in the solvent.
-
Add the catalyst/scavenger solution to the resin.
-
Agitate the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) for 1-3 hours at room temperature. The reaction progress can be monitored by HPLC analysis of a small, cleaved sample.
-
Drain the reaction mixture and wash the resin extensively with a solution containing a chelating agent (e.g., sodium diethyldithiocarbamate in DMF) to remove all traces of palladium, followed by thorough washes with DMF and DCM.[3]
-
Mechanism of palladium-catalyzed allyl deprotection.
Conclusion
This compound is an indispensable tool in the arsenal of peptide chemists. Its orthogonal protecting group strategy enables the synthesis of complex and novel peptide architectures that would be challenging to produce with standard linear synthesis methods. A thorough understanding of its properties and the detailed experimental protocols for its use are crucial for researchers aiming to leverage its full potential in drug discovery and development. By carefully controlling the deprotection and coupling steps, scientists can efficiently incorporate this versatile building block to advance their peptide research.
References
- 1. peptide.com [peptide.com]
- 2. cem.de [cem.de]
- 3. merckmillipore.com [merckmillipore.com]
- 4. This compound Novabiochem 144120-54-7 [sigmaaldrich.com]
- 5. Fmoc-based synthesis of disulfide-rich cyclic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Novabiochem 144120-54-7 [merckmillipore.com]
- 7. Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH: Key in Peptide Synthesis | Advent [adventchembio.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. chem.uci.edu [chem.uci.edu]
- 10. researchgate.net [researchgate.net]
- 11. rsc.org [rsc.org]
- 12. Design and synthesis of a new orthogonally protected glutamic acid analog and its use in the preparation of high affinity polo-like kinase 1 polo-box domain – binding peptide macrocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chempep.com [chempep.com]
An In-depth Technical Guide to Fmoc-Glu-OAll: Features, Advantages, and Experimental Protocols
For researchers, scientists, and professionals in drug development, the strategic selection of building blocks is paramount to the successful synthesis of complex peptides. Among the diverse array of protected amino acids, Fmoc-Glu-OAll has emerged as a valuable tool, offering unique advantages in specific synthetic contexts. This technical guide provides a comprehensive overview of the key features, benefits, and detailed experimental protocols associated with the use of Fmoc-L-glutamic acid α-allyl ester (this compound).
Core Features and Chemical Properties
This compound is a derivative of L-glutamic acid where the α-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, and the α-carboxyl group is protected as an allyl ester. This strategic protection scheme imparts specific functionalities crucial for advanced peptide synthesis.
The Fmoc group provides temporary protection of the N-terminus, which can be selectively removed under mild basic conditions, typically with piperidine. This allows for the stepwise elongation of the peptide chain in solid-phase peptide synthesis (SPPS). The allyl ester, on the other hand, offers orthogonal protection of the C-terminus. This means it is stable to the conditions used for Fmoc group removal and can be selectively cleaved under specific, mild conditions, most commonly using a palladium(0) catalyst. This orthogonality is a key advantage, enabling the synthesis of complex peptide structures such as cyclic peptides and branched peptides.
Below is a summary of the key chemical and physical properties of this compound:
| Property | Value | References |
| CAS Number | 144120-54-7 | [1][2] |
| Molecular Formula | C₂₃H₂₃NO₆ | [2] |
| Molecular Weight | 409.43 g/mol | [2] |
| Appearance | White powder | [3] |
| Melting Point | 118-122 °C | |
| Purity (HPLC) | ≥98.0% | [3] |
| Storage Temperature | 2-8°C | [4][5] |
Advantages in Peptide Synthesis and Drug Development
The unique structural attributes of this compound translate into several distinct advantages for researchers in peptide chemistry and drug discovery:
-
Orthogonal Protection: The allyl ester is stable to the basic conditions used for Fmoc deprotection and the acidic conditions often used for side-chain deprotection, allowing for selective C-terminal deprotection.[6]
-
Synthesis of Cyclic Peptides: this compound is particularly useful for the synthesis of head-to-tail cyclic peptides. The peptide chain can be assembled on a solid support, followed by selective deprotection of the C-terminal allyl ester and subsequent on-resin cyclization.[7]
-
Facilitation of Branched Peptides: The selective removal of the allyl ester allows for the formation of branched esters and amides, as well as lactones and lactams that incorporate a glutamyl unit.
-
Mild Deprotection Conditions: The removal of the allyl group is achieved under very mild conditions using a palladium catalyst, which is compatible with most other protecting groups and sensitive amino acid residues.[1][8]
-
Streamlined Synthetic Pathways: The use of this compound can streamline synthetic routes, potentially reducing reaction times and improving overall yields compared to other methods.[3]
Experimental Protocols
The following sections provide detailed methodologies for the key experimental procedures involving this compound.
Solid-Phase Peptide Synthesis (SPPS) using this compound
This protocol outlines the general steps for incorporating an this compound residue into a peptide chain during Fmoc-based SPPS.
1. Resin Preparation:
- Start with a suitable resin (e.g., Rink Amide resin for C-terminal amides).
- Swell the resin in N,N-dimethylformamide (DMF) for at least 30 minutes.
- Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.
- Wash the resin thoroughly with DMF.
2. Amino Acid Coupling:
- In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading) and a coupling agent such as HBTU (3-5 equivalents) in DMF.
- Add a base, typically N,N-diisopropylethylamine (DIPEA) (6-10 equivalents), to the amino acid solution and pre-activate for 1-2 minutes.
- Add the activated amino acid solution to the deprotected resin.
- Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation.
- Monitor the coupling reaction using a qualitative test (e.g., ninhydrin test).
- After completion, wash the resin extensively with DMF.
3. Fmoc Deprotection:
- Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc group from the newly added this compound. Repeat this step.
- Wash the resin thoroughly with DMF to remove residual piperidine. The resin is now ready for the next coupling step.
The following diagram illustrates the workflow for incorporating this compound in SPPS.
References
- 1. This compound | 144120-54-7 [chemicalbook.com]
- 2. advancedchemtech.com [advancedchemtech.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Fmoc-Glu(OAll)-OH = 96.0 HPLC 133464-46-7 [sigmaaldrich.com]
- 5. 133464-46-7|Fmoc-Glu(OAll)-OH|BLD Pharm [bldpharm.com]
- 6. peptide.com [peptide.com]
- 7. Fmoc-Glu(Wang)-OAll PS Resin (LL) [cem.com]
- 8. merckmillipore.com [merckmillipore.com]
Methodological & Application
Application Notes and Protocols for Palladium-Catalyzed Deprotection of Fmoc-Glu-OAll
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol and application notes for the palladium-catalyzed deprotection of the allyl ester (OAll) from N-α-Fmoc-protected glutamic acid (Fmoc-Glu-OAll). This orthogonal deprotection strategy is crucial in solid-phase peptide synthesis (SPPS) and solution-phase synthesis for the selective modification of the γ-carboxyl group of glutamic acid, enabling the creation of branched peptides, cyclic peptides, and various peptide conjugates.[1][2][3][4]
The removal of the allyl protecting group is typically achieved using a palladium(0) catalyst, most commonly tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], in the presence of a nucleophilic scavenger.[5][6][7] The scavenger is essential for trapping the reactive allyl cation generated during the catalytic cycle, thereby preventing side reactions such as the re-alkylation of the newly deprotected carboxylate.[8]
Reaction Principle
The deprotection proceeds via a Tsuji-Trost type reaction mechanism.[9] The palladium(0) catalyst coordinates to the allyl group, followed by oxidative addition to form a π-allylpalladium(II) complex.[9] A nucleophilic scavenger then attacks the allyl group, regenerating the palladium(0) catalyst and releasing the deprotected carboxylic acid.[6][10]
Key Reagents and Their Roles
-
Palladium Catalyst: Pd(PPh₃)₄ is the most frequently used catalyst for this transformation due to its high efficiency under mild conditions.[5][6]
-
Allyl Scavenger: The choice of scavenger is critical for a clean and efficient reaction. Common scavengers include:
-
Phenylsilane (PhSiH₃): A widely used and effective scavenger.[11][12][13]
-
Dimethylamine-borane complex (Me₂NH·BH₃): Reported to be highly effective in preventing allyl back-alkylation.[8][14]
-
Morpholine and N-Methylaniline: Also used as nucleophilic scavengers.[8]
-
Sodium 2-ethylhexanoate (SEH): Another option, though sulfinic acids have been reported to be more effective.[5]
-
-
Solvent: Anhydrous dichloromethane (DCM) or chloroform (CHCl₃) are common solvents for this reaction.[3][12]
Experimental Protocols
Two representative protocols are provided below: one for on-resin deprotection commonly used in SPPS and another for solution-phase deprotection.
Protocol 1: On-Resin Palladium-Catalyzed Deprotection of Fmoc-Glu(OAll)-Resin
This protocol is suitable for peptides synthesized on a solid support.
Materials:
-
Fmoc-Glu(OAll)-functionalized resin
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Phenylsilane (PhSiH₃)
-
Anhydrous Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Solid-phase synthesis reaction vessel
-
Inert gas (Argon or Nitrogen) supply (recommended)
Procedure:
-
Resin Swelling: Swell the peptide-resin (1 equivalent) in anhydrous DCM (10 mL/g of resin) for 30 minutes in the reaction vessel.
-
Washing: Wash the resin with DCM (3 x 10 mL/g).
-
Reagent Preparation: Prepare the deprotection solution immediately before use. For a 0.1 mmol scale synthesis, dissolve Pd(PPh₃)₄ (0.025 M in DCM) and phenylsilane (0.5 M to 0.75 M in DCM).
-
Deprotection Reaction:
-
Drain the DCM from the swollen resin.
-
Add the phenylsilane solution to the resin and allow it to react for approximately 90 seconds.[12]
-
Add the Pd(PPh₃)₄ solution to the reaction vessel.
-
Gently agitate the resin mixture under an inert atmosphere at room temperature for 30 minutes. Some protocols may utilize microwave irradiation (e.g., 5-12 minutes at 30-38°C) to accelerate the reaction.[12][15]
-
-
Reaction Repetition: Drain the reaction mixture and repeat the deprotection step (Step 4) one to two more times to ensure complete removal of the allyl group.[12]
-
Washing: After the final deprotection cycle, thoroughly wash the resin with DCM (5 x 10 mL/g), followed by DMF (5 x 10 mL/g) to remove residual palladium catalyst and scavenger byproducts.
-
Downstream Processing: The resin is now ready for the next step in the synthesis, such as side-chain modification or continuation of the peptide chain elongation.
Protocol 2: Solution-Phase Palladium-Catalyzed Deprotection of this compound
This protocol is suitable for the deprotection of the free amino acid or a peptide in solution.
Materials:
-
This compound
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Phenylsilane (PhSiH₃) or Dimethylamine-borane complex (Me₂NH·BH₃)
-
Anhydrous Dichloromethane (DCM) or Chloroform (CHCl₃)
-
Acetic Acid (AcOH) (optional)
-
N-Methylmorpholine (NMM) (optional)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert gas (Argon or Nitrogen) supply
Procedure:
-
Reactant Setup: Dissolve this compound (1 equivalent) in anhydrous DCM or a mixture of CHCl₃ containing 5% acetic acid and 2.5% N-methylmorpholine in a round-bottom flask under an inert atmosphere.[3]
-
Addition of Scavenger: Add the chosen scavenger, for example, phenylsilane (2-4 equivalents), to the solution.
-
Addition of Catalyst: Add Pd(PPh₃)₄ (0.1-0.3 equivalents) to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 1-3 hours.
-
Work-up:
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
The crude product can be purified by silica gel column chromatography to remove the palladium catalyst and other impurities.
-
Data Presentation
The following table summarizes typical reaction conditions for the palladium-catalyzed deprotection of allyl esters, compiled from various literature sources.
| Parameter | On-Resin Deprotection | Solution-Phase Deprotection | Reference(s) |
| Catalyst | Pd(PPh₃)₄ | Pd(PPh₃)₄ | [5][12] |
| Catalyst Loading | 0.1 - 0.25 eq | 0.05 - 0.3 eq | [16] |
| Scavenger | Phenylsilane (PhSiH₃) | Phenylsilane, Me₂NH·BH₃ | [8][12] |
| Scavenger Equivalents | 10 - 25 eq | 2 - 5 eq | [12] |
| Solvent | DCM | DCM, CHCl₃/AcOH/NMM | [3][12] |
| Temperature | Room Temperature or 30-38°C (Microwave) | Room Temperature | [12][15] |
| Reaction Time | 2 x 30 min (RT) or 2-3 x 5-12 min (MW) | 1 - 3 hours | [12][15] |
| Yield | >95% (on-resin completion) | Typically >90% after purification | [15] |
Mandatory Visualizations
Experimental Workflow
Caption: On-Resin Deprotection Workflow for Fmoc-Glu(OAll).
Reaction Mechanism
Caption: Catalytic Cycle of Palladium-Mediated Allyl Deprotection.
References
- 1. peptide.com [peptide.com]
- 2. This compound Novabiochem® | 144120-54-7 [sigmaaldrich.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Metal- catalysed cleavage of allyl esters - Wordpress [reagents.acsgcipr.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Tsuji–Trost reaction - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]
- 13. researchgate.net [researchgate.net]
- 14. Nα-Alloc temporary protection in solid-phase peptide synthesis. The use of amine–borane complexes as allyl group scavengers - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 15. Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. biotage.com [biotage.com]
Application Notes and Protocols for the Synthesis of Cyclic Peptides Using Fmoc-Glu-OAll
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic peptides have emerged as a promising class of therapeutic agents due to their enhanced conformational stability, increased resistance to enzymatic degradation, and improved receptor selectivity compared to their linear counterparts. The synthesis of these complex macromolecules often requires a strategic approach to achieve efficient cyclization. One powerful method involves the use of Nα-Fmoc-L-glutamic acid γ-allyl ester (Fmoc-Glu-OAll) in solid-phase peptide synthesis (SPPS). The allyl protecting group of the glutamic acid side chain is orthogonal to the standard acid-labile (e.g., tBu, Boc, Trt) and base-labile (Fmoc) protecting groups used in Fmoc-SPPS. This orthogonality allows for the selective deprotection of the glutamic acid side-chain carboxyl group on the solid support, enabling subsequent on-resin head-to-tail or side-chain-to-side-chain cyclization to form a lactam bridge.
These application notes provide detailed protocols for the synthesis of cyclic peptides utilizing this compound, from the assembly of the linear peptide precursor to the final cleavage and purification of the cyclic product.
Data Presentation
The following tables summarize quantitative data from representative syntheses of cyclic peptides utilizing a glutamic acid residue for lactam bridge formation.
Table 1: Synthesis and Characterization of a Head-to-Tail Cyclic Peptide
| Parameter | Value | Reference |
| Peptide Sequence | cyclo-[Ala-Glu-Trp-Leu-Ser-Gly-Tyr-Ile-Ala-Ser-Arg-Asp-Val-Ala-Asp] | Biotage |
| Resin | Rink Amide Polystyrene Resin (0.49 mmol/g) | Biotage |
| Linear Peptide Crude Purity | 64% | [1] |
| Cyclization Conditions | DIC/Oxyma, 50°C, 2 x 30 min | [1] |
| Cyclic Peptide Crude Purity | 22-28% | [1] |
| Final Yield after Purification | Not Reported | |
| Analytical Method | HPLC | [1] |
| Mass Spectrometry (MS) | Not Reported |
Table 2: Reagents and Solvents for Cyclic Peptide Synthesis
| Reagent/Solvent | Purpose | Grade/Purity |
| Fmoc-Amino Acids | Peptide backbone assembly | Synthesis Grade |
| This compound | Introduction of the cyclization site | Synthesis Grade |
| Rink Amide or Wang Resin | Solid support for peptide synthesis | 100-200 mesh |
| N,N-Dimethylformamide (DMF) | Primary solvent for SPPS | Peptide Synthesis Grade |
| Piperidine | Fmoc deprotection | Reagent Grade |
| DIC/Oxyma or HATU/DIPEA | Coupling reagents | Reagent Grade |
| Palladium(0) tetrakis(triphenylphosphine) (Pd(PPh₃)₄) | Allyl group deprotection catalyst | Reagent Grade |
| Phenylsilane (PhSiH₃) | Allyl cation scavenger | Reagent Grade |
| Trifluoroacetic acid (TFA) | Cleavage from resin and side-chain deprotection | Reagent Grade |
| Triisopropylsilane (TIS) | Cation scavenger during cleavage | Reagent Grade |
| Dichloromethane (DCM) | Solvent for washing and reactions | Reagent Grade |
| Diethyl ether | Peptide precipitation | Anhydrous |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of the Linear Peptide Precursor
This protocol describes the assembly of the linear peptide on a solid support using standard Fmoc/tBu chemistry.
-
Resin Swelling: Swell the Rink Amide or Wang resin in DMF for 1 hour in a peptide synthesis vessel.
-
First Amino Acid Coupling:
-
If using a pre-loaded resin, proceed to step 3.
-
If using a non-loaded resin, couple the first Fmoc-amino acid (e.g., this compound for side-chain anchoring) to the resin using a standard coupling protocol with DIC/Oxyma or HATU/DIPEA.
-
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and then treat with fresh 20% piperidine in DMF for 15 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.
-
Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
Amino Acid Coupling:
-
In a separate vial, dissolve the next Fmoc-amino acid (4 equivalents relative to the resin loading) and a coupling agent (e.g., HATU, 3.95 equivalents) in DMF.
-
Add an activator base (e.g., DIPEA, 8 equivalents) to the amino acid solution and pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
Monitor the coupling reaction using a qualitative method (e.g., Kaiser test). If the test is positive (indicating incomplete reaction), repeat the coupling step.
-
-
Repeat: Repeat steps 3-5 for each amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection (step 3).
-
Washing and Drying: Wash the resin thoroughly with DMF (5 times) and DCM (5 times), and dry the peptidyl-resin under vacuum.
Protocol 2: On-Resin Cyclization via Lactam Bridge Formation
This protocol details the selective deprotection of the allyl group and the subsequent on-resin cyclization.
-
Resin Preparation: Swell the dried peptidyl-resin from Protocol 1 in anhydrous DCM in a reaction vessel under an inert atmosphere (e.g., argon or nitrogen).
-
Allyl Deprotection:
-
Prepare a solution of Palladium(0) tetrakis(triphenylphosphine) (0.25 equivalents) and phenylsilane (15 equivalents) in anhydrous DCM.
-
Add the solution to the resin and shake the mixture at room temperature. The reaction can be gently heated to 40°C to facilitate the deprotection.[1]
-
The reaction time is typically 2 hours, but should be monitored for completion. Repeat the treatment if necessary.
-
-
Washing: Wash the resin extensively with DCM (5 times), 0.5% (v/v) DIPEA in DMF (3 times), 0.5% (w/v) sodium diethyldithiocarbamate in DMF (3 times), and finally with DMF (5 times) to remove the palladium catalyst and scavenger byproducts.
-
On-Resin Cyclization (Lactamization):
-
Swell the resin in DMF.
-
In a separate vial, prepare a solution of a coupling agent (e.g., HATU, 3 equivalents) and a base (e.g., DIPEA, 6 equivalents) in DMF.
-
Add the coupling solution to the resin and shake at room temperature for 2-24 hours. The progress of the cyclization can be monitored by cleaving a small amount of resin and analyzing the product by HPLC-MS.
-
-
Washing and Drying: After completion of the cyclization, wash the resin with DMF (5 times) and DCM (5 times), and dry the resin under vacuum.
Protocol 3: Cleavage from Resin and Purification
This protocol describes the final cleavage of the cyclic peptide from the solid support and its subsequent purification.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v).
-
Cleavage: Add the cleavage cocktail to the dried resin from Protocol 2 and shake at room temperature for 2-3 hours.
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude cyclic peptide by adding the filtrate to cold diethyl ether.
-
-
Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold diethyl ether twice.
-
Drying: Dry the crude peptide pellet under vacuum.
-
Purification: Purify the crude cyclic peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a suitable gradient of acetonitrile and water containing 0.1% TFA.
-
Characterization: Confirm the identity and purity of the final cyclic peptide by analytical HPLC and mass spectrometry (e.g., ESI-MS or MALDI-TOF).
Mandatory Visualization
Experimental Workflow for Cyclic Peptide Synthesis using this compound
Caption: Workflow for cyclic peptide synthesis using this compound.
Signaling Pathway of a Cyclic RGD Peptide
Cyclic peptides containing the Arg-Gly-Asp (RGD) motif are potent antagonists of integrin receptors, which play a crucial role in cell adhesion, migration, and signaling. The following diagram illustrates the mechanism of action of a cyclic RGD peptide in inhibiting integrin-mediated signaling.
Caption: Inhibition of integrin signaling by a cyclic RGD peptide.
References
Application Notes and Protocols for the Incorporation of Fmoc-Glu-OAll into a Peptide Sequence
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-Glu-OAll is a valuable building block in solid-phase peptide synthesis (SPPS) for the introduction of a glutamic acid residue with an orthogonally protected side chain. The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group on the α-amine is base-labile, typically removed by piperidine, while the allyl (All) ester on the γ-carboxyl group is stable to both the basic conditions of Fmoc deprotection and the acidic conditions used for the final cleavage of the peptide from many common resins[1][2]. This orthogonal protection strategy allows for the selective deprotection of the glutamic acid side chain on the solid support, enabling the synthesis of cyclic peptides, branched peptides, or peptides with site-specific modifications.
The selective removal of the allyl group is achieved under mild conditions using a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), in the presence of a scavenger[3][4][5]. This application note provides a detailed step-by-step guide for the incorporation of this compound into a peptide sequence, the on-resin deprotection of the allyl group, and the final cleavage of the peptide.
Data Presentation
The following table summarizes typical efficiencies and purities achieved during the key steps of incorporating this compound and its subsequent deprotection.
| Step | Method | Reagents | Time | Temperature | Yield/Purity | Reference |
| Coupling | Standard SPPS | This compound, DIC, Oxyma | 5 min | 75°C (Microwave) | >99% (Coupling Efficiency) | CEM Application Note AP0176 |
| Allyl Deprotection | Microwave-Assisted | Pd(PPh₃)₄, Phenylsilane in DCM | 2 x 5 min | 38°C | >98% Purity | [4] |
| Allyl Deprotection | Room Temperature | Pd(PPh₃)₄, Phenylsilane in DCM | 3 x 30 min | Room Temp. | High | [6] |
| Final Peptide Purity | Automated Synthesis | - | 3 - 3.5 h | - | 80 - 87% | [7] |
Experimental Protocols
Protocol 1: General Solid-Phase Peptide Synthesis (SPPS) Cycle
This protocol outlines the standard steps for elongating the peptide chain on a solid support.
-
Resin Swelling: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for at least 1 hour in a suitable reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate the mixture for 5-10 minutes at room temperature.
-
Drain the piperidine solution.
-
Repeat the piperidine treatment for another 5-10 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to the resin loading) and a coupling agent (e.g., HBTU, HATU, or DIC/Oxyma) in DMF.
-
Add an activator base such as N,N-diisopropylethylamine (DIEA) (2 equivalents relative to the amino acid).
-
Pre-activate the mixture for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 30-60 minutes at room temperature. The reaction can be monitored using a colorimetric test such as the Kaiser test to ensure completion.
-
-
Capping (Optional):
-
After coupling, wash the resin with DMF.
-
To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride and DIEA in DMF) for 10-15 minutes.
-
Wash the resin with DMF and then with dichloromethane (DCM).
-
Protocol 2: Incorporation of this compound
This protocol details the specific steps for coupling this compound to the growing peptide chain.
-
Follow the general SPPS protocol for Fmoc deprotection of the N-terminal amino group on the resin-bound peptide.
-
Activation and Coupling of this compound:
-
In a clean vial, dissolve this compound (3 equivalents), DIC (3 equivalents), and Oxyma Pure (3 equivalents) in DMF.
-
Add the solution to the deprotected resin.
-
For microwave-assisted coupling, heat the reaction mixture at 75°C for 5 minutes.
-
For room temperature coupling, agitate the mixture for 1-2 hours.
-
Perform a Kaiser test to confirm the completion of the coupling. A negative result (yellow beads) indicates a complete reaction.
-
-
Wash the resin with DMF (3 times) and DCM (3 times).
-
Proceed to the next Fmoc deprotection and coupling cycle or to the allyl deprotection step if the peptide sequence is complete.
Protocol 3: On-Resin Allyl Group Deprotection
This protocol describes the selective removal of the allyl protecting group from the glutamic acid side chain. This procedure should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the palladium catalyst.
-
Resin Preparation: Wash the peptide-resin with DCM (5 times) to ensure it is free of DMF.
-
Deprotection Cocktail Preparation:
-
Prepare a solution of tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.25-0.5 equivalents relative to the resin loading) in DCM.
-
In a separate vial, prepare a solution of a scavenger, such as phenylsilane (20-25 equivalents), in DCM.
-
-
Deprotection Reaction:
-
Room Temperature Method:
-
Add the palladium catalyst solution and the scavenger solution to the resin.
-
Agitate the mixture gently at room temperature for 30 minutes.
-
Drain the solution and repeat the treatment two more times with fresh reagents.
-
-
Microwave-Assisted Method:
-
Add the palladium catalyst solution and the scavenger solution to the resin in a microwave-safe vessel.
-
Irradiate the mixture in a microwave peptide synthesizer at 38°C for 5 minutes[4].
-
Drain the solution and repeat the treatment one more time with fresh reagents.
-
-
-
Washing:
-
After the final deprotection cycle, wash the resin thoroughly with DCM (5 times).
-
To remove any residual palladium, wash the resin with a solution of 0.5% sodium diethyldithiocarbamate in DMF (2 times for 20 minutes each)[6].
-
Wash the resin with DMF (5 times) and then with DCM (5 times).
-
The resin is now ready for on-resin cyclization, branching, or other side-chain modifications.
-
Protocol 4: Final Cleavage and Deprotection
This protocol is for cleaving the final peptide from the resin and removing any remaining acid-labile side-chain protecting groups.
-
Resin Preparation: Wash the peptide-resin with DCM and dry it under vacuum for at least 1 hour.
-
Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the peptide sequence and resin type. A common cocktail is Reagent K: 82.5% trifluoroacetic acid (TFA), 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol (EDT).
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dried resin (10 mL per gram of resin).
-
Stir the mixture at room temperature for 2-3 hours.
-
-
Peptide Precipitation and Isolation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail.
-
Precipitate the peptide from the combined filtrate by adding cold diethyl ether (10 times the volume of the filtrate).
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether two more times.
-
Dry the crude peptide under vacuum.
-
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizations
References
- 1. peptide.com [peptide.com]
- 2. EP0518295A2 - Allyl side chain protection in peptide synthesis - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design and synthesis of a new orthogonally protected glutamic acid analog and its use in the preparation of high affinity polo-like kinase 1 polo-box domain – binding peptide macrocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cem.de [cem.de]
Application Notes and Protocols: Microwave-Assisted Cleavage of the Allyl Ester in Fmoc-Glu-OAll
For Researchers, Scientists, and Drug Development Professionals
Introduction
The allyl (All) ester is a valuable protecting group for the γ-carboxyl function of glutamic acid (Glu) in peptide synthesis and the development of complex organic molecules. Its orthogonality to the acid-labile tert-butyl and base-labile Fmoc protecting groups makes it a versatile tool. The cleavage of the allyl ester is typically achieved through palladium(0)-catalyzed allylic substitution. Traditional methods, however, often require long reaction times and stringent anaerobic conditions.
Microwave-assisted synthesis offers a significant improvement by dramatically accelerating the deprotection reaction, often leading to cleaner products and higher yields in a fraction of the time. This application note provides a detailed protocol for the efficient microwave-assisted cleavage of the allyl ester from N-α-Fmoc-L-glutamic acid γ-allyl ester (Fmoc-Glu-OAll), a commonly used building block in solid-phase peptide synthesis (SPPS).
Principle of the Reaction
The cleavage of the allyl ester proceeds via a palladium(0)-catalyzed reaction. The palladium catalyst, typically tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), coordinates to the double bond of the allyl group, forming a π-allyl palladium complex. In the presence of a scavenger, such as phenylsilane (PhSiH₃), the allyl group is transferred from the substrate to the scavenger, regenerating the palladium(0) catalyst and liberating the free carboxylic acid. Microwave irradiation accelerates this process by providing rapid and uniform heating.
Quantitative Data Summary
The following table summarizes typical quantitative data for the microwave-assisted cleavage of allyl esters in the context of Fmoc-protected amino acids or peptides on solid support.
| Parameter | Value | Reference |
| Purity | >98% | [1][2] |
| Reaction Time | 2 x 5 minutes | [1][2] |
| Temperature | 38°C | [1][2] |
| Catalyst | Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) | [1][2] |
| Scavenger | Phenylsilane (PhSiH₃) | [1][2] |
| Solvent | N,N-Dimethylformamide (DMF) | [1][2] |
Experimental Protocol
This protocol is optimized for the cleavage of the allyl ester from this compound attached to a solid support (e.g., resin) in a microwave peptide synthesizer.
4.1. Materials
-
Fmoc-Glu(OAll)-functionalized resin
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Phenylsilane (PhSiH₃)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), for washing
-
Microwave peptide synthesizer
-
Reaction vessel
-
Standard solid-phase peptide synthesis washing equipment
4.2. Reagent Preparation
-
Palladium Catalyst Solution: Prepare a solution of Pd(PPh₃)₄ in DMF. The concentration may vary depending on the scale of the reaction, but a typical starting point is 0.1 M. Note: This solution should be prepared fresh before use due to the sensitivity of the catalyst to air and light.
-
Scavenger Solution: Phenylsilane is used directly.
4.3. Deprotection Procedure
-
Resin Swelling: Swell the Fmoc-Glu(OAll)-functionalized resin in DMF in the reaction vessel for at least 30 minutes.
-
Solvent Removal: Drain the DMF from the reaction vessel.
-
Reagent Addition:
-
Add the freshly prepared Pd(PPh₃)₄ solution in DMF to the resin.
-
Add phenylsilane to the reaction vessel. A typical excess is 10-20 equivalents relative to the substrate.
-
-
Microwave Irradiation (Cycle 1):
-
Washing:
-
Drain the reaction mixture.
-
Wash the resin thoroughly with DMF (3-5 times).
-
Wash the resin with DCM (3-5 times).
-
-
Microwave Irradiation (Cycle 2):
-
Final Washing:
-
Drain the reaction mixture.
-
Wash the resin thoroughly with DMF (3-5 times).
-
Wash the resin with DCM (3-5 times).
-
-
Drying: Dry the resin under vacuum.
4.4. Analysis
The completeness of the cleavage can be monitored by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) analysis of a cleaved sample of the resin-bound product.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for microwave-assisted allyl ester cleavage.
Logical Relationship of Reaction Components
Caption: Logical relationship of components in the deallylation reaction.
Safety Precautions
-
Palladium compounds are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Phenylsilane is flammable and should be handled in a well-ventilated fume hood.
-
Microwave synthesis should be performed in a dedicated microwave reactor with appropriate safety features.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
Microwave-assisted cleavage of the allyl ester from this compound is a rapid, efficient, and high-yielding method that is well-suited for modern peptide synthesis and organic chemistry workflows. The significant reduction in reaction time and the high purity of the resulting product make this an attractive alternative to traditional deprotection strategies.
References
Application Notes and Protocols: On-Resin Cyclization Techniques with Fmoc-Glu-OAll
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to on-resin cyclization techniques utilizing Fmoc-Glu-OAll for the synthesis of cyclic peptides. This method is particularly valuable for creating conformationally constrained peptides with enhanced biological activity and stability.[1][2] The protocols detailed below cover the critical steps of selective deprotection of the allyl ester on the glutamic acid side chain and the subsequent intramolecular lactam bridge formation.
On-resin cyclization offers significant advantages over solution-phase methods by minimizing intermolecular side reactions, such as oligomerization, through a "pseudo-dilution" effect.[1][3] This approach simplifies purification and often leads to higher yields of the desired cyclic product.[1] The use of Fmoc-Glu(OAll)-OH allows for the selective deprotection of the side-chain carboxyl group while the peptide remains anchored to the solid support, a key step in forming a lactam bridge with a deprotected amine group elsewhere in the peptide sequence.[4][5]
Experimental Workflow and Signaling Pathways
The overall workflow for on-resin cyclization involving this compound can be visualized as a multi-step process. It begins with the solid-phase synthesis of the linear peptide, followed by the selective deprotection of the allyl group and an orthogonal protecting group on an amine-containing residue (e.g., Lys(Alloc)). The final key step is the intramolecular amide bond formation to yield the cyclic peptide on the resin.
References
Application Notes and Protocols for the Synthesis of Branched Peptides using Fmoc-Glu-OAll
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of complex peptides, such as branched peptides, is a critical aspect of drug discovery and development, offering avenues to enhance biological activity, stability, and therapeutic potential. The use of orthogonally protected amino acid building blocks is fundamental to the successful construction of these intricate molecules. Fmoc-Glu-OAll, or N-α-Fmoc-L-glutamic acid-γ-allyl ester, is a key reagent that facilitates the creation of branched peptides through a strategic and selective deprotection methodology.
The orthogonal protection scheme offered by this compound relies on the distinct chemical labilities of the N-α-Fmoc (9-fluorenylmethoxycarbonyl) group and the C-γ-allyl ester. The Fmoc group is base-labile and is typically removed using piperidine during standard solid-phase peptide synthesis (SPPS). In contrast, the allyl ester is stable to these basic conditions, as well as the acidic conditions used for final cleavage from the resin. The selective removal of the allyl group is achieved under mild conditions using a palladium(0) catalyst, unmasking a carboxylic acid side-chain for the attachment of a second peptide chain, thereby creating a branch.[1][2][3] This approach provides precise control over the peptide architecture.
These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound in the synthesis of branched peptides via Fmoc-based SPPS.
Data Presentation
Table 1: Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₃H₂₃NO₆ | [4] |
| Molecular Weight | 409.43 g/mol | [1] |
| Appearance | White to off-white powder | [1] |
| Melting Point | 118-122 °C | [1] |
| Purity (HPLC) | ≥96.0% | [5] |
| Storage Temperature | 2-8°C | [5] |
Table 2: Reagents and Solvents for Branched Peptide Synthesis
| Reagent/Solvent | Purpose | Recommended Grade |
| This compound | Branching amino acid | Peptide synthesis grade |
| Rink Amide Resin | Solid support | 100-200 mesh, 0.3-0.8 mmol/g substitution |
| Piperidine | Fmoc deprotection | Reagent grade |
| N,N-Dimethylformamide (DMF) | Solvent | Peptide synthesis grade |
| Dichloromethane (DCM) | Solvent | ACS grade |
| Diisopropylethylamine (DIPEA) | Base for coupling | Peptide synthesis grade |
| HBTU/HATU/HCTU | Coupling reagent | Peptide synthesis grade |
| Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) | Allyl deprotection catalyst | Reagent grade |
| Phenylsilane (PhSiH₃) or Morpholine | Allyl scavenger | Reagent grade |
| Trifluoroacetic acid (TFA) | Cleavage from resin | Reagent grade |
| Triisopropylsilane (TIS) | Scavenger for cleavage | Reagent grade |
| Water | Scavenger for cleavage | Deionized |
Experimental Protocols
Protocol 1: Standard Fmoc Solid-Phase Peptide Synthesis (SPPS) of the Main Chain
This protocol outlines the steps for the synthesis of the primary peptide chain up to the incorporation of the this compound residue.
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in a peptide synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes.
-
Drain the solution.
-
Repeat the 20% piperidine treatment for an additional 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate the Fmoc-protected amino acid (4 equivalents relative to resin loading) with a coupling reagent such as HBTU (3.98 equivalents) and DIPEA (8 equivalents) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
To monitor coupling completion, a Kaiser test can be performed.
-
-
Washing: After coupling, wash the resin with DMF (5 times) and DCM (3 times).
-
Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the main peptide chain.
-
Incorporation of this compound: Utilize this compound in a coupling step as described in step 3 to introduce the branching point.
Protocol 2: Selective Deprotection of the Allyl Group
This protocol describes the on-resin removal of the allyl ester from the glutamic acid side chain.
-
Resin Preparation: After incorporation of this compound and subsequent elongation of the main chain (if desired), ensure the N-terminal Fmoc group of the final amino acid is still attached to prevent side reactions.
-
Catalyst Solution Preparation: Prepare a solution containing Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.25 equivalents relative to resin loading) and a scavenger such as phenylsilane (24 equivalents) or morpholine in an inert solvent like DCM or a mixture of DCM/DMF under an inert atmosphere (e.g., argon or nitrogen).
-
Deprotection Reaction:
-
Swell the peptide-resin in the chosen inert solvent.
-
Add the catalyst solution to the resin.
-
Agitate the mixture at room temperature for 2-3 hours. The reaction vessel should be protected from light.
-
-
Washing:
-
Drain the catalyst solution.
-
Wash the resin extensively with DMF (5-7 times) to remove all traces of the palladium catalyst and scavenger.
-
Wash with DCM (3 times).
-
A wash with a solution of sodium diethyldithiocarbamate in DMF can aid in the removal of residual palladium.
-
Protocol 3: Synthesis of the Branched Peptide Chain
Following the selective deprotection of the allyl group, the newly formed carboxylic acid on the glutamic acid side chain is used as the anchor point for the synthesis of the branch.
-
Activation of the Side-Chain Carboxyl Group: The newly exposed carboxylic acid on the resin-bound peptide is activated using standard coupling reagents as described in Protocol 1, step 3.
-
Coupling of the First Amino Acid of the Branch: The activated side-chain is coupled with the first Fmoc-protected amino acid of the branch chain.
-
Branch Elongation: The branched chain is elongated by repeating the standard Fmoc-SPPS cycles of deprotection, coupling, and washing as detailed in Protocol 1.
-
Final Deprotection and Cleavage:
-
Once the synthesis of both the main and branched chains is complete, remove the final N-terminal Fmoc group using 20% piperidine in DMF.
-
Wash the resin thoroughly with DMF and DCM and dry under vacuum.
-
Cleave the peptide from the resin and remove all side-chain protecting groups by treating the resin with a cleavage cocktail, typically TFA/TIS/H₂O (95:2.5:2.5 v/v/v), for 2-4 hours at room temperature.
-
-
Peptide Precipitation and Purification:
-
Precipitate the cleaved peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the peptide pellet and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Mandatory Visualizations
Caption: Workflow for the synthesis of a branched peptide using this compound.
Caption: Orthogonal deprotection strategy for this compound in peptide synthesis.
References
Application Notes and Protocols for Palladium-Catalyzed Allyl Group Removal in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The allyl protecting group strategy is a cornerstone in modern solid-phase peptide synthesis (SPPS), offering a critical layer of orthogonality for the production of complex peptides, including cyclic, branched, and modified structures. The selective removal of allyl and allyloxycarbonyl (Alloc) protecting groups under mild conditions, without affecting acid-labile (e.g., Boc, tBu) or base-labile (e.g., Fmoc) protecting groups, is paramount. Palladium(0)-catalyzed reactions are the most efficient and widely used methods for this purpose.[1]
These application notes provide a comprehensive overview and detailed protocols for the removal of allyl protecting groups from peptides using palladium catalysts. The information is intended to guide researchers in selecting the optimal deprotection strategy and executing the reaction with high efficiency.
Core Principles
The palladium-catalyzed deprotection of allyl groups proceeds via the formation of a π-allyl palladium complex.[2] A palladium(0) catalyst, typically tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], oxidatively adds to the allyl group of the protected peptide. This intermediate is then susceptible to nucleophilic attack by a scavenger, which traps the allyl group and regenerates the Pd(0) catalyst, allowing the catalytic cycle to continue. The choice of scavenger is critical to prevent side reactions, such as the re-alkylation of the deprotected functional group.
Reaction Mechanism
The following diagram illustrates the generally accepted mechanism for palladium-catalyzed allyl deprotection.
Caption: Catalytic cycle of palladium(0)-mediated allyl group cleavage.
Comparison of Deprotection Protocols
The choice of reagents and reaction conditions can significantly impact the efficiency and success of the deprotection. The following tables summarize common protocols for both manual and automated SPPS.
Table 1: Reagents and Conditions for Manual Allyl Deprotection on Solid Support
| Parameter | Protocol 1: Phenylsilane | Protocol 2: Morpholine | Protocol 3: Dimethylamine Borane |
| Palladium Catalyst | Pd(PPh₃)₄ | Pd(PPh₃)₄ | Pd(PPh₃)₄ |
| Catalyst Equivalents | 0.1 - 0.25 eq | 0.2 - 0.5 eq | 0.1 eq |
| Scavenger | Phenylsilane (PhSiH₃) | Morpholine | Dimethylamine borane (Me₂NH·BH₃) |
| Scavenger Equivalents | 5 - 24 eq | 20 - 50 eq | 4 - 40 eq |
| Solvent | Dichloromethane (DCM) or DMF | Tetrahydrofuran (THF) or DCM | Dichloromethane (DCM) |
| Reaction Time | 1 - 2 hours | 2 - 3 hours | 40 minutes |
| Temperature | Room Temperature | Room Temperature | Room Temperature |
| Key Advantages | Neutral conditions, efficient.[3] | Readily available scavenger. | Fast reaction, neutral pH.[4] |
| References | [3] | [5] | [4] |
Table 2: Conditions for Automated and Microwave-Assisted Allyl Deprotection
| Parameter | Automated Protocol (NMM/HOAc) | Microwave-Assisted Protocol (PhSiH₃) |
| Palladium Catalyst | Pd(PPh₃)₄ | Pd(PPh₃)₄ |
| Catalyst Equivalents | ~3 eq (in solution) | 0.25 eq |
| Scavenger System | N-methylmorpholine (NMM) & Acetic Acid (HOAc) | Phenylsilane (PhSiH₃) |
| Scavenger Concentration | 2.5% NMM, 5% HOAc | 15 eq |
| Solvent | Chloroform (CHCl₃) | Dichloromethane (DCM) |
| Reaction Time | 2 hours | 2 x 5 minutes |
| Temperature | Room Temperature | 38-40°C |
| Key Advantages | Amenable to full automation on peptide synthesizers.[5] | Drastically reduced reaction time, high efficiency (>98%).[6][7] |
| References | [5][8] | [6][7][9] |
Experimental Protocols
Protocol 1: Manual On-Resin Allyl/Alloc Deprotection using Phenylsilane
This protocol is a reliable method for the manual deprotection of allyl and Alloc groups on a resin-bound peptide.[3]
Materials:
-
Peptidyl-resin (100 mg, ~0.1 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (11.6 mg, 0.01 mmol, 0.1 eq)
-
Phenylsilane (PhSiH₃) (62 µL, 0.5 mmol, 5 eq)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Standard SPPS washing solvents (DCM, DMF)
-
Inert gas atmosphere (Argon or Nitrogen)
Workflow Diagram:
Caption: Step-by-step workflow for manual on-resin allyl deprotection.
Procedure:
-
Swell the peptidyl-resin in anhydrous DCM (approx. 2 mL) in a reaction vessel for 20-30 minutes.
-
In a separate vial, dissolve Pd(PPh₃)₄ and phenylsilane in anhydrous DCM (approx. 1 mL). The solution should be bright yellow.
-
Drain the swelling solvent from the resin.
-
Add the freshly prepared deprotection cocktail to the resin.
-
Gently agitate the mixture under an inert atmosphere (e.g., argon or nitrogen) at room temperature for 1-2 hours.
-
Drain the reaction mixture.
-
Wash the resin thoroughly with DCM (3 x 2 mL), followed by DMF (3 x 2 mL).
-
To remove residual palladium, perform a chelating wash with a solution of 0.5% DIEA and 0.5% sodium diethyldithiocarbamate in DMF for 15 minutes.[5]
-
Wash the resin again with DMF (3 x 2 mL) and DCM (3 x 2 mL).
-
The resin is now ready for the next coupling step or cleavage from the solid support.
Protocol 2: Microwave-Assisted On-Resin Allyl/Alloc Deprotection
This protocol significantly accelerates the deprotection process and can be performed under atmospheric conditions.[6][7]
Materials:
-
Peptidyl-resin (~30 mg, ~0.025 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (7.2 mg, 0.00625 mmol, 0.25 eq)
-
Phenylsilane (PhSiH₃) (46 µL, 0.375 mmol, 15 eq)
-
Dichloromethane (DCM) (1 mL)
-
Microwave peptide synthesizer
Procedure:
-
Place the peptidyl-resin in a microwave-compatible reaction vessel.
-
In a separate vial, prepare the deprotection solution by dissolving Pd(PPh₃)₄ and phenylsilane in 1 mL of DCM.
-
Add the deprotection solution to the resin.
-
Irradiate the vessel in the microwave synthesizer for 5 minutes at 38-40°C.[6][9]
-
Drain the solution and wash the resin with DCM.
-
Repeat steps 3-5 one more time with a freshly prepared deprotection solution.
-
After the second cycle, wash the resin thoroughly with DCM (5 x 2 mL) and DMF (5 x 2 mL).
-
The deprotection is typically complete (>98% purity), and the peptide is ready for the next step.[6]
Troubleshooting and Key Considerations
-
Catalyst Color: A fresh, active solution of Pd(PPh₃)₄ in DCM or THF should be a bright, clear yellow. A dark brown or black color indicates catalyst decomposition, which can lead to incomplete reactions.
-
Inert Atmosphere: While microwave-assisted protocols have shown success under atmospheric conditions, traditional room temperature deprotections benefit from an inert atmosphere to preserve the catalyst's activity over the longer reaction time.[5]
-
Scavenger Choice: Phenylsilane is highly effective and works under neutral conditions.[3] Amine-borane complexes are also excellent for rapid, neutral deprotection.[4] Nucleophilic scavengers like morpholine are effective but can be basic, which may not be suitable for all substrates.
-
Palladium Removal: Residual palladium can interfere with subsequent reactions and biological assays. A chelating wash (e.g., with sodium diethyldithiocarbamate) after deprotection is highly recommended to scavenge trace metals.[5]
-
Compatibility: The described palladium-catalyzed deprotection is fully orthogonal to Fmoc, Boc, and tBu protecting groups, making it a versatile tool in complex peptide synthesis.[5][10]
By following these guidelines and protocols, researchers can confidently and efficiently perform allyl group deprotections, enabling the synthesis of a wide array of complex and valuable peptides.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. peptide.com [peptide.com]
- 3. researchgate.net [researchgate.net]
- 4. Nα-Alloc temporary protection in solid-phase peptide synthesis. The use of amine–borane complexes as allyl group scavengers - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. biotage.com [biotage.com]
- 6. Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. biotage.com [biotage.com]
- 10. US5777077A - Automated allyl deprotection in solid-phase synthesis - Google Patents [patents.google.com]
Application Notes and Protocols for Fmoc-Glu-OAll Coupling in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-Glu-OAll is a valuable orthogonally protected amino acid derivative utilized in solid-phase peptide synthesis (SPPS) for the construction of complex peptides, including cyclic and branched structures. The 9-fluorenylmethoxycarbonyl (Fmoc) group on the α-amine provides temporary protection and is readily removed under mild basic conditions, while the allyl (All) ester protecting the γ-carboxyl group of the glutamic acid side chain offers orthogonal stability. This allyl group is stable to the acidic and basic conditions of standard Fmoc-SPPS but can be selectively cleaved using a palladium(0) catalyst, allowing for site-specific modifications such as lactam bridge formation or the attachment of other moieties.[1] This selective deprotection strategy is crucial for the synthesis of conformationally constrained peptides, which often exhibit enhanced biological activity, stability, and cell permeability, making them attractive candidates for drug development.[2][3][4]
These application notes provide a comprehensive overview of the coupling methods for this compound, protocols for its use in SPPS, and a summary of relevant quantitative data.
Data Presentation: Comparison of Coupling Reagents
The choice of coupling reagent is critical for achieving high efficiency and minimizing side reactions during the incorporation of this compound into a growing peptide chain. While specific quantitative data for the coupling of this compound is not extensively published in comparative studies, the following table summarizes the general efficiency and key characteristics of common coupling reagents used in Fmoc-SPPS, which are applicable to this amino acid derivative. Uronium/aminium and phosphonium-based reagents are generally recommended for efficient coupling, especially in potentially challenging sequences.[5][6][7]
| Coupling Reagent Class | Reagent Examples | Activating Additive | General Coupling Efficiency | Key Considerations |
| Uronium/Aminium Salts | HATU, HBTU, HCTU, TBTU, COMU | HOAt, HOBt, OxymaPure | Very High | HATU and COMU are often preferred for their high reactivity and lower racemization risk.[5][6][8] COMU is a safer alternative to benzotriazole-based reagents.[5][8] Excess aminium reagents can lead to capping of the N-terminus.[9] |
| Phosphonium Salts | PyBOP, PyAOP | HOBt (intrinsic in PyBOP) | High | PyBOP is a robust and widely used reagent.[7] PyAOP is more reactive and particularly effective for sterically hindered couplings.[8] These reagents do not cause guanidinylation of the N-terminus.[10] |
| Carbodiimides | DIC, DCC, EDC | HOBt, OxymaPure | Good to High | Cost-effective, but generally slower than uronium/phosphonium reagents.[5] DCC is primarily for solution-phase synthesis due to the insolubility of its urea byproduct.[8] DIC is preferred for SPPS.[5] The addition of HOBt or OxymaPure is essential to minimize racemization.[8] |
Experimental Protocols
Protocol 1: Standard Coupling of this compound in Fmoc-SPPS
This protocol describes a single coupling cycle for incorporating this compound into a peptide sequence on a solid support.
Materials:
-
Fmoc-protected peptide-resin
-
This compound
-
Coupling reagent (e.g., HATU, HBTU, or PyBOP)
-
N,N'-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
20% (v/v) Piperidine in DMF
-
Dichloromethane (DCM)
-
Kaiser test kit
Procedure:
-
Fmoc Deprotection:
-
Treat the Fmoc-protected peptide-resin with 20% piperidine in DMF for 3 minutes.
-
Drain the resin.
-
Treat the resin again with 20% piperidine in DMF for 10-15 minutes to ensure complete Fmoc removal.
-
Wash the resin thoroughly with DMF (5-7 times) and DCM (2-3 times), followed by DMF (2-3 times).
-
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading) and the coupling reagent (e.g., HATU, 2.9 equivalents) in DMF.
-
Add DIPEA (6-10 equivalents) to the amino acid solution and mix briefly.
-
Immediately add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture at room temperature for 1-2 hours. For sterically hindered couplings, the reaction time can be extended or a double coupling can be performed.
-
-
Monitoring and Washing:
-
Perform a Kaiser test to monitor the completion of the coupling reaction (a negative test indicates the absence of free primary amines).
-
Once the coupling is complete, drain the reaction solution.
-
Wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and byproducts.
-
The resin is now ready for the next Fmoc deprotection and coupling cycle.
-
Protocol 2: On-Resin Deprotection of the Allyl (OAll) Group
This protocol details the selective removal of the allyl protecting group from the glutamic acid side chain on the solid support.
Materials:
-
Peptide-resin containing a Glu(OAll) residue
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Phenylsilane (PhSiH₃) as a scavenger
-
Dichloromethane (DCM), anhydrous and degassed
-
N,N-Dimethylformamide (DMF)
-
0.5% Sodium diethyldithiocarbamate in DMF (for palladium scavenging)
Procedure:
-
Resin Preparation:
-
Swell the peptide-resin in anhydrous, degassed DCM for 30-60 minutes.
-
-
Deprotection Cocktail Preparation:
-
In a separate flask under an inert atmosphere (e.g., argon or nitrogen), dissolve Pd(PPh₃)₄ (0.3-0.5 equivalents relative to the allyl-protected group) in DCM.
-
Add phenylsilane (20-25 equivalents) to the palladium solution.
-
-
Deprotection Reaction:
-
Add the deprotection cocktail to the swollen resin.
-
Agitate the mixture at room temperature for 1.5-2 hours. The reaction is typically repeated 2-3 times to ensure complete deprotection.[11]
-
-
Washing and Scavenging:
-
Drain the reaction solution.
-
Wash the resin extensively with DCM and DMF.
-
To remove residual palladium, wash the resin with 0.5% sodium diethyldithiocarbamate in DMF (2 x 15 minutes).
-
Wash the resin thoroughly with DMF and DCM.
-
The resin now has a free carboxylic acid group on the glutamic acid side chain, ready for subsequent modification (e.g., cyclization).
-
Protocol 3: On-Resin Lactam Bridge Formation
This protocol describes the formation of a side-chain-to-side-chain lactam bridge between the deprotected glutamic acid and a lysine residue (or other amino acid with a side-chain amine).
Materials:
-
Peptide-resin with deprotected Glu side chain and a deprotected Lys(Fmoc) side chain (after selective Fmoc removal from the Lys side chain).
-
Coupling reagent (e.g., PyBOP, HATU)
-
N,N'-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Preparation:
-
Ensure the peptide-resin has both the glutamic acid side-chain carboxyl group and the lysine side-chain amino group deprotected and in their free forms.
-
-
Intramolecular Cyclization:
-
Swell the resin in DMF.
-
In a separate vessel, prepare a solution of the coupling reagent (e.g., PyBOP, 3 equivalents) and DIPEA (6 equivalents) in DMF.
-
Add the coupling solution to the resin.
-
Agitate the reaction at room temperature. The reaction time can vary from a few hours to overnight, depending on the peptide sequence and ring size.
-
Monitor the cyclization by cleaving a small amount of peptide from the resin and analyzing by HPLC and mass spectrometry.
-
-
Final Steps:
-
Once cyclization is complete, wash the resin thoroughly with DMF and DCM.
-
Proceed with the final cleavage of the cyclic peptide from the resin and global deprotection of any remaining side-chain protecting groups.
-
Mandatory Visualizations
Applications and Biological Relevance
The orthogonal protection strategy offered by this compound is instrumental in the synthesis of peptides with constrained geometries, such as lactam-bridged peptides. These cyclic structures are designed to mimic or stabilize specific secondary structures, like α-helices or β-turns, which are often crucial for biological activity.[2][12]
-
Stabilization of α-Helices: Lactam bridges, particularly those with an (i, i+4) or (i, i+7) spacing between the glutamic acid and a corresponding amino-functionalized residue (e.g., lysine), have been shown to effectively stabilize α-helical conformations.[12] This is critical for mimicking the structure of helical peptide epitopes involved in protein-protein interactions.
-
Drug Development: By constraining a peptide in its bioactive conformation, cyclization can lead to increased receptor binding affinity, enhanced stability against proteolytic degradation, and improved pharmacokinetic properties.[2] This makes lactam-bridged peptides attractive candidates for the development of novel therapeutics targeting a wide range of diseases, including cancer, infectious diseases, and metabolic disorders. For example, stapled peptides designed to mimic helical regions of proteins can be used to inhibit protein-protein interactions that are implicated in disease pathways.
-
Probing Biological Systems: Peptides containing selectively modifiable glutamic acid residues serve as powerful tools for studying biological processes. They can be used to create libraries of constrained peptides to probe receptor binding sites or to develop high-affinity ligands for various biological targets.[11] The ability to introduce conformational constraints at specific positions allows for a systematic investigation of structure-activity relationships.
Conclusion
This compound is a key building block in advanced peptide synthesis, enabling the creation of complex peptide architectures through its orthogonal allyl protecting group. The selection of an appropriate high-efficiency coupling reagent, such as HATU or PyBOP, is crucial for its successful incorporation into peptide chains. The protocols provided herein offer a framework for the coupling of this compound, the selective deprotection of the allyl group, and the subsequent on-resin modification to form cyclic peptides. The ability to synthesize conformationally constrained peptides using this methodology has significant implications for drug discovery and the study of biological systems, making it an essential technique for researchers in the field.
References
- 1. EP0518295A2 - Allyl side chain protection in peptide synthesis - Google Patents [patents.google.com]
- 2. The synthesis and study of side-chain lactam-bridged peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. orthogonalpeptides.com [orthogonalpeptides.com]
- 4. Orthogonal Peptides [changemakers.rsc.org]
- 5. bachem.com [bachem.com]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 11. Design and synthesis of a new orthogonally protected glutamic acid analog and its use in the preparation of high affinity polo-like kinase 1 polo-box domain – binding peptide macrocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Lactam bridge stabilization of alpha-helical peptides: ring size, orientation and positional effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Fmoc-Glu-OAll in Solid-Phase Peptide Synthesis (SPPS)
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the use of Fmoc-Glu-OAll in Solid-Phase Peptide Synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound-OH in SPPS?
A1: Fmoc-Glu(OAll)-OH is an orthogonally protected amino acid derivative used in Fmoc-based SPPS. The allyl ester (OAll) on the side chain of glutamic acid is stable to the basic conditions used for Fmoc group removal (e.g., piperidine) and the acidic conditions used for final cleavage from most resins (e.g., TFA). This allows for the selective deprotection of the glutamic acid side chain while the peptide is still attached to the solid support, which is particularly useful for on-resin peptide modifications such as lactam bridge formation for cyclization.
Q2: What are the standard conditions for the deprotection of the allyl ester side chain?
A2: The allyl ester is typically removed using a palladium(0) catalyst, most commonly tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), in the presence of a scavenger. The scavenger, such as phenylsilane (PhSiH₃), traps the allyl group, preventing side reactions. The reaction is usually carried out in a solvent like dichloromethane (DCM) or N,N-dimethylformamide (DMF).
Q3: Is the allyl ester protecting group completely stable to piperidine during Fmoc removal?
A3: The allyl ester group is considered to be stable under the standard conditions of Fmoc deprotection (e.g., 20% piperidine in DMF). This orthogonality is the basis for its use in selective side-chain modification.
Q4: Can I use microwave energy for the deprotection of the allyl ester?
A4: Yes, microwave-assisted deprotection of the allyl ester is an effective method. It can significantly reduce the reaction time and improve deprotection efficiency. Studies have shown that complete deprotection can be achieved in minutes with microwave heating, with reported purities of over 98%.[1]
Troubleshooting Guide
Issue 1: Incomplete Deprotection of the Allyl Ester
Symptoms:
-
Mass spectrometry (MS) analysis of the final peptide shows a peak corresponding to the mass of the peptide with the allyl group still attached (+40 Da).
-
Subsequent on-resin reactions, such as cyclization, fail or result in low yields.
Possible Causes & Solutions:
| Cause | Solution |
| Inactive Palladium Catalyst: The Pd(PPh₃)₄ catalyst is sensitive to oxidation and can lose activity if not handled under an inert atmosphere. | Use freshly purchased, high-quality Pd(PPh₃)₄. Handle the catalyst under an inert gas (argon or nitrogen). Prepare the deprotection solution immediately before use. |
| Insufficient Reagent Equivalents: The amount of palladium catalyst or scavenger may be insufficient for complete deprotection. | Increase the equivalents of Pd(PPh₃)₄ (typically 0.1-0.3 eq.) and the scavenger (e.g., 10-20 eq. of phenylsilane) relative to the resin substitution. |
| Short Reaction Time: The deprotection reaction may not have been allowed to proceed to completion. | Increase the reaction time. Monitor the reaction progress by taking a small sample of resin, cleaving the peptide, and analyzing by MS. For room temperature reactions, this can range from 30 minutes to several hours. |
| Poor Resin Swelling: Inadequate swelling of the resin can hinder reagent access to the peptide. | Ensure the resin is properly swelled in a suitable solvent (e.g., DCM or DMF) before adding the deprotection cocktail. |
| Catalyst Poisoning: If the peptide sequence contains sulfur-containing amino acids like cysteine or methionine, the palladium catalyst can be poisoned, leading to deactivation.[2] | If possible, protect the side chains of sulfur-containing amino acids. If unprotected, a higher catalyst loading may be necessary. |
Issue 2: N-allylation Side Reaction
Symptoms:
-
MS analysis shows a peak corresponding to the mass of the desired peptide plus an allyl group (+40 Da), but the allyl group is not on the glutamic acid side chain. This can occur on the N-terminal amine or other free amines.
Possible Causes & Solutions:
| Cause | Solution |
| Inefficient Scavenging: The allyl cation intermediate generated during deprotection is not effectively trapped by the scavenger. | Ensure a sufficient excess of a suitable scavenger (e.g., phenylsilane, morpholine, or N-methylaniline) is used. |
| Choice of Scavenger: The scavenger used may not be optimal for the specific reaction conditions. | Phenylsilane is a commonly used and effective scavenger. Amine-borane complexes have also been reported to prevent allylamine side-products.[3] |
Issue 3: O- to N-Acyl Shift after Deprotection
Symptoms:
-
This is primarily a concern during on-resin cyclization after deprotection of the Glu(OAll) side chain to form a lactam bridge with a lysine or ornithine residue. MS analysis may show the correct mass, but the peptide has a different structure (a depsipeptide) that can affect its biological activity.
Possible Causes & Solutions:
| Cause | Solution |
| Acidic Conditions: The O- to N-acyl shift is often facilitated by acidic conditions. | After deprotection, ensure the resin is thoroughly washed and neutralized before proceeding with the coupling step for cyclization. |
| Slow Intramolecular Coupling: A slow rate of the desired intramolecular amide bond formation can allow for the competing acyl shift to occur. | Use a highly efficient coupling reagent for the on-resin cyclization step (e.g., HATU, HBTU). Perform the coupling at a slightly elevated temperature to accelerate the desired reaction. |
Issue 4: Pyroglutamate Formation
Symptoms:
-
If the Fmoc-Glu(OAll) residue is at the N-terminus, after Fmoc removal and subsequent deprotection of the allyl ester, the free N-terminal amine can attack the side-chain carboxylic acid, leading to the formation of a pyroglutamyl residue and termination of the sequence. This results in a truncated peptide with a mass loss of 18 Da (loss of H₂O).
Possible Causes & Solutions:
| Cause | Solution |
| N-terminal Glutamic Acid: The presence of a deprotected N-terminal glutamic acid. | If possible, design the synthesis to avoid having glutamic acid at the N-terminus. If it is unavoidable, perform the subsequent reaction on the deprotected side chain (e.g., coupling or cyclization) immediately after allyl deprotection to minimize the time the N-terminal amine and the side-chain carboxylic acid are both free. |
Data Summary
| Parameter | Condition | Result | Reference |
| Deprotection Efficiency | 2 x 5-minute deprotections at 38°C with microwave assistance | >98% purity | [1] |
| Catalyst Stability | Pd(PPh₃)₄ and phenylsilane solution exposed to atmosphere | No adverse effects on deprotection efficiency observed |
Experimental Protocols
Protocol 1: Palladium-Catalyzed Deprotection of Glu(OAll) Side Chain
-
Resin Swelling: Swell the peptide-resin in dichloromethane (DCM) for 30 minutes.
-
Deprotection Cocktail Preparation: In a separate vial, dissolve Pd(PPh₃)₄ (0.25 equivalents relative to the resin loading) in DCM. Add phenylsilane (15-20 equivalents).
-
Deprotection Reaction: Add the deprotection cocktail to the swollen resin. Allow the reaction to proceed at room temperature for 1-2 hours, or with microwave irradiation at a controlled temperature (e.g., 35°C) for 5-15 minutes. Repeat the deprotection step with fresh reagents for optimal results.
-
Washing: After the reaction, thoroughly wash the resin with DCM, followed by a wash with a solution of 0.5% diisopropylethylamine (DIPEA) in DMF, and then a wash with a solution of 0.5% sodium diethyldithiocarbamate in DMF to scavenge residual palladium. Finally, wash the resin extensively with DMF and DCM.
Protocol 2: On-Resin Lactam Bridge Formation
-
Selective Deprotection: Perform the deprotection of the Fmoc-Glu(OAll) side chain and the corresponding Fmoc-Lys(Alloc) or Fmoc-Orn(Alloc) side chain using the protocol described above.
-
Washing and Neutralization: After deprotection and palladium scavenging, wash the resin thoroughly with DMF. Neutralize the resin with a solution of 10% DIPEA in DMF.
-
Intramolecular Coupling: Swell the resin in DMF. In a separate vial, pre-activate a coupling reagent such as HATU (3-5 equivalents) with DIPEA (6-10 equivalents) in DMF for a few minutes. Add the activated coupling solution to the resin.
-
Reaction: Allow the cyclization reaction to proceed at room temperature for 2-24 hours. The progress of the reaction can be monitored by taking a few resin beads and performing a Kaiser test (a negative test indicates complete cyclization).
-
Final Washing: Once the cyclization is complete, wash the resin thoroughly with DMF and DCM and dry under vacuum.
Visualizations
Caption: Experimental workflow for on-resin cyclization using this compound.
Caption: Common side reactions associated with this compound in SPPS.
References
How to prevent incomplete deprotection of the O-allyl group
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges associated with the incomplete deprotection of O-allyl ethers.
Troubleshooting Guide: Incomplete O-Allyl Deprotection
Incomplete removal of the O-allyl protecting group is a common issue that can hinder synthetic progress. This guide provides a systematic approach to diagnosing and resolving this problem, primarily focusing on the widely used palladium-catalyzed deprotection methods.
Diagram: Troubleshooting Workflow for Incomplete O-Allyl Deprotection
Caption: A stepwise guide to troubleshooting incomplete O-allyl deprotection.
Frequently Asked Questions (FAQs)
Q1: My palladium-catalyzed O-allyl deprotection has stalled. What is the most common cause?
A1: The most frequent culprit is the deactivation of the palladium catalyst, often Pd(PPh₃)₄. This catalyst is sensitive to oxygen, and its efficacy can be diminished if it has degraded.[1] A visual inspection can be telling: fresh, active Pd(PPh₃)₄ should be a bright yellow crystalline solid. If it appears brownish or clumped, it has likely oxidized and will exhibit poor catalytic activity.
Q2: How can I determine if my reaction is truly stalled or just slow?
A2: Monitoring the reaction progress is crucial. Techniques like Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or High-Resolution Magic Angle Spinning (HR MAS) NMR can provide real-time information on the consumption of starting material and the formation of the product.[2] If no change is observed in the ratio of starting material to product over an extended period (e.g., 1-2 hours), the reaction has likely stalled.
Q3: What is an allyl scavenger and why is it important?
A3: During the palladium-catalyzed deprotection, a reactive allyl cation is formed.[3] An allyl scavenger is a nucleophilic agent added to the reaction to trap this cation. Without an effective scavenger, the allyl cation can react with the newly deprotected hydroxyl group, leading to the formation of byproducts and contributing to incomplete deprotection.
Q4: I see a new spot on my TLC plate that is not my starting material or desired product. What could it be?
A4: This new spot could be a result of side reactions. One common byproduct is the result of the re-alkylation of the deprotected hydroxyl group by the allyl cation generated in the reaction. This occurs when the allyl scavenger is not efficient enough to trap the cation quickly.[3]
Q5: Can the choice of solvent affect the deprotection efficiency?
A5: Yes, the solvent can play a significant role. While dichloromethane (DCM) and tetrahydrofuran (THF) are commonly used, the choice of solvent can influence the solubility of the reagents and the stability of the catalyst. For instance, in some cases, polar aprotic solvents like DMF have been used, especially in solid-phase peptide synthesis.[4] It is advisable to use dry, degassed solvents to prevent catalyst deactivation.
Q6: I am working with a complex molecule with multiple functional groups. Are there milder conditions I can try?
A6: Absolutely. If your substrate is sensitive, you might consider alternative, milder deprotection methods. For example, methods using ruthenium catalysts or samarium(II) iodide-mediated deprotection can be highly chemoselective and effective for sensitive molecules.[5] Additionally, oxidative cleavage methods can be employed under near-neutral pH.
Quantitative Data Summary
The choice of scavenger and reaction conditions can significantly impact the efficiency of O-allyl deprotection. The following table summarizes data from various studies to guide your selection.
| Substrate Type | Catalyst (mol%) | Scavenger (equiv.) | Solvent | Conditions | Time | Yield (%) | Reference |
| Aryl Allyl Ether | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | Methanol | Room Temp | 1-2 h | 82-97 | [6] |
| N-Alloc (sec-amine) | Pd(PPh₃)₄ | Me₂NH·BH₃ (40) | N/A | N/A | 40 min | Quantitative | [7][8] |
| N-Alloc (sec-amine) | Pd(PPh₃)₄ | Morpholine | N/A | N/A | N/A | Inferior to Me₂NH·BH₃ | [7][8] |
| N-Alloc (sec-amine) | Pd(PPh₃)₄ | PhSiH₃ | N/A | N/A | N/A | Inferior to Me₂NH·BH₃ | [7][8] |
| Allyl Ester | Pd(PPh₃)₄ (0.25) | Phenylsilane (15) | DCM | 40°C (Microwave) | 5 min (x2) | >98 | [9] |
| Allyl Aryl Ether | 10% Pd/C | N/A (Basic conditions) | N/A | Mild | N/A | High | [10] |
Experimental Protocols
Standard Protocol for Palladium-Catalyzed O-Allyl Deprotection
This protocol is a general starting point for the deprotection of O-allyl ethers.
Materials:
-
Allyl-protected substrate
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Allyl scavenger (e.g., dimethylamine-borane complex, 2-4 equivalents)
-
Anhydrous, degassed solvent (e.g., THF or DCM)
-
Inert gas supply (Nitrogen or Argon)
-
Standard laboratory glassware
Procedure:
-
Dissolve the allyl-protected substrate in the anhydrous, degassed solvent under an inert atmosphere.
-
Add the allyl scavenger to the solution and stir for 5-10 minutes.
-
Add the palladium catalyst to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction (e.g., with water or a saturated aqueous solution of NH₄Cl).
-
Extract the product with an appropriate organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Advanced Protocol for Difficult O-Allyl Deprotections
This protocol is designed for substrates that are prone to incomplete deprotection under standard conditions.
Materials:
-
Difficult-to-deprotect allyl-protected substrate
-
Fresh, high-purity Pd(PPh₃)₄ (5-10 mol%)
-
Dimethylamine-borane complex (Me₂NH·BH₃, 5-10 equivalents)
-
Anhydrous, degassed THF
-
Microwave reactor or oil bath for heating
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Ensure all glassware is oven-dried and cooled under a stream of inert gas.
-
Use a fresh, unopened bottle of Pd(PPh₃)₄. If the catalyst's quality is uncertain, consider purifying it by recrystallization.
-
Dissolve the substrate in anhydrous, degassed THF under a strict inert atmosphere.
-
Add the dimethylamine-borane complex and stir for 10 minutes.
-
Add the Pd(PPh₃)₄ catalyst.
-
If the reaction is sluggish at room temperature after 1-2 hours, gently heat the mixture. A microwave reactor can be used to apply controlled heating (e.g., 40-60°C) for short durations.[9]
-
If the reaction is still incomplete, consider adding a second portion of the catalyst and scavenger.
-
Monitor the reaction closely using an appropriate analytical technique.
-
Work-up and purify the product as described in the standard protocol.
Note: The optimal conditions may vary depending on the substrate. It is always recommended to perform small-scale test reactions to find the best protocol for your specific application.
References
- 1. biotage.com [biotage.com]
- 2. Monitoring the allyl ester deprotection by HR MAS NMR in BAL-solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. biotage.com [biotage.com]
- 10. Palladium charcoal-catalyzed deprotection of O-allylphenols [organic-chemistry.org]
Technical Support Center: Optimizing Palladium-Catalyzed Deprotection of Fmoc-Glu-OAll
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the efficiency of palladium catalysts in the deprotection of Fmoc-Glu-OAll.
Troubleshooting Guide
This guide addresses common issues encountered during the palladium-catalyzed deallylation of this compound in a question-and-answer format.
Q1: My deallylation reaction is incomplete. What are the potential causes and how can I resolve this?
Incomplete deprotection is a frequent challenge. Several factors can contribute to this issue:
-
Insufficient Catalyst Activity: The Pd(0) catalyst, typically Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), is sensitive to oxidation. Ensure the catalyst is fresh and has been stored under an inert atmosphere.[1] For on-resin deprotections, a bright yellow color of the reaction mixture indicates active catalyst.
-
Inadequate Scavenger Concentration: An allyl scavenger is crucial to prevent re-attachment of the allyl group. Phenylsilane (PhSiH₃) is a commonly used scavenger.[2] Ensure you are using a sufficient excess.
-
Suboptimal Reaction Time and Temperature: While room temperature reactions are common, some systems may require longer reaction times or gentle heating to go to completion.[3] Microwave heating can significantly accelerate the reaction.[4]
-
Poor Resin Swelling (Solid-Phase Synthesis): In solid-phase peptide synthesis (SPPS), incomplete deprotection can result from poor swelling of the resin matrix, hindering reagent access to the reaction sites.
Troubleshooting Steps:
-
Verify Catalyst Quality: Use fresh, high-quality Pd(PPh₃)₄.
-
Increase Scavenger Equivalents: Incrementally increase the equivalents of phenylsilane.
-
Extend Reaction Time: Monitor the reaction over a longer period.
-
Apply Gentle Heating: If room temperature is ineffective, try heating the reaction to 30-40°C.
-
Utilize Microwave Irradiation: For rapid and efficient deprotection, consider using a microwave peptide synthesizer.[4]
-
Ensure Proper Resin Swelling: In SPPS, ensure the resin is adequately swollen in a suitable solvent like dichloromethane (DCM) or N,N-dimethylformamide (DMF) before adding the reagents.
Q2: I am observing the formation of a side product with a mass corresponding to pyroglutamate. How can I prevent this?
Pyroglutamate formation is a known side reaction, particularly with N-terminal glutamic acid residues.[1][5][6] It occurs through intramolecular cyclization of the glutamic acid side chain.
Preventive Measures:
-
Immediate Subsequent Coupling: After deprotection of the Glu(OAll) side chain, proceed with the next coupling step without delay. This minimizes the time the free carboxylic acid is exposed to conditions that favor cyclization.
-
Control of pH: The cyclization can be catalyzed by both acidic and basic conditions.[6] Maintaining a near-neutral pH during and after deprotection is advisable.
-
Use of HOBt: Including 1-hydroxybenzotriazole (HOBt) in the reaction mixture can sometimes suppress pyroglutamate formation.
Q3: The reaction mixture has a dark, blackish color, and the deprotection is not proceeding. What does this indicate?
A black precipitate is indicative of palladium black formation, which means the Pd(0) catalyst has decomposed and is no longer active. This can be caused by:
-
Presence of Oxygen: Palladium catalysts are sensitive to air.[4] Reactions should be performed under an inert atmosphere (e.g., argon or nitrogen).
-
Incompatible Solvents or Reagents: Certain impurities in solvents or reagents can lead to catalyst decomposition.
Solutions:
-
Ensure Inert Atmosphere: Degas all solvents and perform the reaction under a positive pressure of an inert gas.
-
Use High-Purity Reagents: Utilize anhydrous, high-purity solvents and reagents.
Frequently Asked Questions (FAQs)
Q1: What is the optimal palladium catalyst and loading for this compound deprotection?
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is the most commonly used catalyst for this transformation.[7][8] The optimal loading can vary depending on the substrate and reaction conditions, but typically ranges from 0.1 to 0.5 equivalents relative to the substrate.[9]
Q2: Which allyl scavenger should I use and in what quantity?
Phenylsilane (PhSiH₃) is a highly effective and widely used scavenger.[2] It is typically used in a significant excess, ranging from 10 to 40 equivalents.[10] Other scavengers like dimethylamine borane complex have also been reported to be effective.[10]
Q3: Can I perform the deallylation on-resin during solid-phase peptide synthesis (SPPS)?
Yes, on-resin deallylation is a common and efficient method.[7][11] The reaction is typically performed after the peptide sequence is assembled and before cleavage from the resin. This allows for site-specific modification of the glutamic acid side chain.
Q4: How can I remove residual palladium from my peptide after the reaction?
Residual palladium can be problematic for downstream applications. Several methods can be employed for its removal:
-
Thiol-Based Scavengers: Treatment with resins functionalized with thiol groups can effectively sequester palladium.
-
Washing: For on-resin reactions, extensive washing with solvents like DCM and DMF can help reduce palladium levels. A wash with a solution of sodium diethyldithiocarbamate in DMF has also been reported to be effective.
Q5: Is it possible to monitor the progress of the deprotection reaction?
Yes, the reaction can be monitored by taking small aliquots from the reaction mixture and analyzing them by High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS) to check for the disappearance of the starting material and the appearance of the deprotected product.[3]
Data Presentation
Table 1: Comparison of Reaction Conditions for Palladium-Catalyzed Deallylation
| Parameter | Condition A (Conventional) | Condition B (Microwave-Assisted) | Reference(s) |
| Catalyst | Pd(PPh₃)₄ | Pd(PPh₃)₄ | [3],[4] |
| Catalyst Loading | 0.1 - 0.25 eq | 0.25 eq | [3],[11] |
| Scavenger | Phenylsilane (PhSiH₃) | Phenylsilane (PhSiH₃) | [3],[2] |
| Scavenger Eq. | 10 - 25 eq | 25 eq | [3] |
| Solvent | DCM or DMF | DCM or DMF | [7],[3] |
| Temperature | Room Temperature | 30 - 50°C | [3],[9] |
| Reaction Time | 30 min - 2 hours | 5 - 15 min | [3],[4] |
| Atmosphere | Inert (Argon or Nitrogen) | Atmospheric (in some cases) | [3],[4] |
Experimental Protocols
Protocol 1: On-Resin Deprotection of Fmoc-Glu(OAll)-OH
This protocol is adapted for solid-phase peptide synthesis.
-
Resin Swelling: Swell the peptide-resin (1 equivalent) in anhydrous dichloromethane (DCM) for 30 minutes in a reaction vessel.
-
Reagent Preparation: In a separate flask, dissolve Pd(PPh₃)₄ (0.25 equivalents) and phenylsilane (25 equivalents) in anhydrous DCM under an inert atmosphere.
-
Deprotection Reaction: Add the reagent solution to the swollen resin. Agitate the mixture at room temperature for 1-2 hours. The reaction mixture should turn bright yellow.
-
Washing: Drain the reaction mixture and wash the resin extensively with DCM (5 times), DMF (5 times), and finally with DCM (5 times) to remove the catalyst and scavenger byproducts.
-
Confirmation (Optional): A small sample of the resin can be cleaved and analyzed by HPLC-MS to confirm complete deprotection.
Protocol 2: Solution-Phase Deprotection of this compound
-
Reactant Preparation: Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Reagent Addition: Add phenylsilane (20 equivalents) to the solution, followed by Pd(PPh₃)₄ (0.2 equivalents).
-
Reaction: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, the reaction mixture can be concentrated and purified by flash chromatography to isolate the deprotected product.
Mandatory Visualizations
Caption: Experimental workflow for on-resin deprotection of this compound.
Caption: Troubleshooting decision tree for this compound deprotection.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. biotage.com [biotage.com]
- 4. Nα-Alloc temporary protection in solid-phase peptide synthesis. The use of amine–borane complexes as allyl group scavengers - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. rsc.org [rsc.org]
- 8. peptide.com [peptide.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. chem.uci.edu [chem.uci.edu]
Technical Support Center: Fmoc-Glu-OAll Coupling Reactions
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Fmoc-Glu-OAll in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what is its primary application in peptide synthesis?
This compound is a derivative of glutamic acid where the alpha-amino group is protected by a base-labile Fluorenylmethoxycarbonyl (Fmoc) group, and the alpha-carboxyl group is protected as an allyl ester (-OAll). This orthogonal protecting group strategy allows for the selective deprotection of the allyl ester under mild conditions using a palladium catalyst, without affecting the Fmoc group or acid-labile side-chain protecting groups. Its primary application is in the synthesis of cyclic peptides (head-to-tail cyclization), branched peptides, and peptides that require modification at the C-terminus while still on the solid support.
Q2: What are the most common issues encountered during the coupling of this compound?
The most common issues include:
-
Incomplete Coupling: This can be due to steric hindrance, peptide aggregation on the resin, or suboptimal activation of the amino acid.
-
Peptide Aggregation: The growing peptide chain can form secondary structures, hindering reagent access to the N-terminus.
-
Side Reactions: Although the allyl group is generally stable under standard coupling conditions, prolonged reaction times or harsh conditions could potentially lead to side reactions. However, the most common side reactions in SPPS, such as racemization and aspartimide formation (for Asp-containing peptides), are not specific to this compound but should always be considered.[1]
-
Poor Solubility: While generally soluble in common SPPS solvents, poor dissolution of the this compound powder can lead to inaccurate concentrations and incomplete activation.
Q3: How can I monitor the completeness of the this compound coupling reaction?
The most common method for monitoring coupling reactions in SPPS is the Kaiser test , which detects the presence of free primary amines on the resin.[2][3] A positive result (blue beads) indicates that the coupling is incomplete, while a negative result (yellow or colorless beads) suggests that the coupling is complete.[3][4] It is important to note that the Kaiser test is not reliable for N-terminal proline residues.[5]
Troubleshooting Guide
| Symptom / Issue | Potential Cause | Recommended Solution |
| Positive Kaiser test after coupling (blue beads) | 1. Incomplete Coupling: Steric hindrance, peptide aggregation, or insufficient activation. | - Double couple: Repeat the coupling step with fresh reagents. - Increase reaction time: Extend the coupling time (e.g., from 1-2 hours to 4 hours). - Use a more efficient coupling reagent: Switch from DIC/HOBt to a uronium/aminium salt like HBTU or HATU.[6] - Increase temperature: Perform the coupling at a slightly elevated temperature (e.g., 40-50°C), especially if using a microwave peptide synthesizer.[1] |
| 2. Peptide Aggregation: The growing peptide chain is folding on the resin, blocking the N-terminus. | - Use aggregation-disrupting solvents: Add N-Methyl-2-pyrrolidone (NMP) or a small amount of Dimethyl Sulfoxide (DMSO) to the DMF.[1] - Incorporate chaotropic salts: Add LiCl (e.g., 0.5 M) to the coupling and deprotection solutions.[1] - Incorporate pseudoproline dipeptides: If the sequence allows, using a pseudoproline dipeptide can disrupt secondary structure formation. | |
| 3. Poor Resin Swelling: The resin is not adequately solvated, limiting reagent access. | - Ensure the resin is properly swelled in the chosen solvent (e.g., DMF or NMP) for at least 30-60 minutes before the first deprotection step. | |
| Low yield of the final peptide | 1. Cumulative Incomplete Couplings: Small inefficiencies at each coupling step can lead to a significant loss of the target peptide. | - Optimize coupling conditions for each amino acid in the sequence. - Consider using a capping step (e.g., with acetic anhydride) after each coupling to terminate unreacted chains and simplify purification. |
| 2. Premature Cleavage from Resin: This can occur with very acid-labile linkers if acidic conditions are inadvertently introduced. | - Ensure all reagents and solvents are free of acidic contaminants. | |
| Presence of deletion sequences in mass spectrometry analysis | Failed Coupling at a Specific Step: A single missed coupling will result in a peptide that is missing one amino acid. | - Identify the problematic coupling step by analyzing the expected mass of the deletion sequence. - Re-synthesize the peptide with optimized conditions for the difficult coupling (e.g., double coupling, different activator). |
| Poor Solubility of this compound | Inadequate Dissolution in Solvent: The powdered reagent may not have fully dissolved before being added to the reaction. | - Ensure complete dissolution of this compound in DMF or NMP by vortexing or brief sonication before activation. - A technical data sheet indicates that 1 mmol of this compound is clearly soluble in 2 ml of DMF. |
Data Summary
Table 1: Solubility of this compound in Common SPPS Solvents
| Solvent | Abbreviation | Solubility | Notes |
| N,N-Dimethylformamide | DMF | Soluble | The most common solvent for SPPS.[7] |
| N-Methyl-2-pyrrolidone | NMP | Soluble | A good alternative to DMF, can help disrupt peptide aggregation.[7] |
| Dichloromethane | DCM | Sparingly Soluble | Generally not recommended as the primary solvent for coupling, but can be used in mixtures.[7] |
| Methanol | MeOH | Soluble | [8] |
Table 2: Comparative Efficiency of Common Coupling Reagents for Difficult Couplings
| Coupling Reagent | Class | Typical Reaction Time | Relative Efficiency for Hindered Couplings | Key Considerations |
| DIC/HOBt | Carbodiimide | 60 - 120 min | Good | Cost-effective; slower reaction rates.[9] |
| HBTU | Aminium/Uronium Salt | 10 - 60 min | Excellent | Fast and efficient; potential for guanidinylation of the N-terminus if used in excess.[6][10] |
| HATU | Aminium/Uronium Salt | 10 - 60 min | Superior | Generally considered one of the most effective reagents for sterically hindered couplings; less risk of racemization.[6][11] |
| COMU | Aminium/Uronium Salt | 10 - 60 min | Superior | High efficiency, comparable to HATU; non-explosive byproducts.[11] |
Experimental Protocols
Protocol 1: Standard Coupling of this compound using HBTU
-
Resin Preparation:
-
Swell the resin (e.g., Rink Amide resin) in DMF for 30-60 minutes.
-
Perform Fmoc deprotection of the N-terminal amino acid on the resin using 20% piperidine in DMF (2 x 10 minutes).
-
Wash the resin thoroughly with DMF (5 times) and isopropanol (3 times), followed by DMF (3 times).
-
Confirm the presence of free primary amines with a positive Kaiser test.[12]
-
-
Activation and Coupling:
-
In a separate vessel, dissolve this compound (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the solution and vortex for 1-2 minutes to pre-activate the carboxylic acid.[13]
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture at room temperature for 1-2 hours.
-
-
Monitoring and Washing:
-
Perform a Kaiser test on a small sample of resin beads. A negative result (yellow beads) indicates complete coupling.
-
If the Kaiser test is positive, continue agitating for another 1-2 hours or perform a second coupling.
-
Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times) to remove excess reagents and byproducts.
-
Protocol 2: Standard Coupling of this compound using HATU
-
Resin Preparation: Follow step 1 from the HBTU protocol.
-
Activation and Coupling:
-
In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.[14]
-
Add DIPEA or 2,4,6-collidine (6 equivalents) to the solution and vortex briefly.[14]
-
Immediately add the activated amino acid solution to the resin.
-
Agitate the reaction mixture at room temperature for 30 minutes to 2 hours.
-
-
Monitoring and Washing: Follow step 3 from the HBTU protocol.
Protocol 3: Standard Coupling of this compound using DIC/HOBt
-
Resin Preparation: Follow step 1 from the HBTU protocol.
-
Activation and Coupling:
-
In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HOBt (3 equivalents) in a minimal amount of DMF.
-
Add the amino acid/HOBt solution to the resin.
-
Add DIC (3 equivalents) to the reaction vessel.[15]
-
Agitate the reaction mixture at room temperature for 2-4 hours.
-
-
Monitoring and Washing: Follow step 3 from the HBTU protocol.
Protocol 4: Kaiser Test for Monitoring Coupling Completion
-
Reagent Preparation:
-
Solution A: 6.5 mg of KCN diluted in 100 mL of pyridine.
-
Solution B: 1 g of ninhydrin in 20 mL of n-butanol.
-
Solution C: 40 g of phenol in 10 mL of n-butanol.[3]
-
-
Procedure:
-
Take a small sample of resin beads (approx. 5-10 mg) and wash them with DMF and ethanol.
-
Add 2-3 drops of each solution (A, B, and C) to the resin beads in a small test tube.
-
Heat the test tube at 100-110°C for 5 minutes.[3]
-
Observe the color of the beads and the solution.
-
-
Interpretation of Results:
-
Intense Blue: Incomplete coupling (free primary amines present).
-
Yellow/Colorless: Complete coupling (no free primary amines).[4]
-
Visualizations
Caption: Experimental workflow for this compound coupling in SPPS.
Caption: Troubleshooting decision tree for a positive Kaiser test.
References
- 1. peptide.com [peptide.com]
- 2. americanpeptidesociety.org [americanpeptidesociety.org]
- 3. peptide.com [peptide.com]
- 4. chempep.com [chempep.com]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. FMOC-GLU(OALL)-OH CAS#: 133464-46-7 [m.chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. HBTU activation for automated Fmoc solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. peptide.com [peptide.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. peptide.com [peptide.com]
Minimizing aspartimide formation when using glutamic acid derivatives.
Welcome to the technical support center for minimizing aspartimide formation when using glutamic acid's structural analog, aspartic acid, and its derivatives in solid-phase peptide synthesis (SPPS). This resource provides researchers, scientists, and drug development professionals with practical troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to mitigate this common side reaction.
Troubleshooting Guides & FAQs
This section addresses specific issues you may encounter during your experiments, providing direct answers and actionable solutions.
FAQs
-
What is aspartimide formation? Aspartimide formation is a common side reaction in Fmoc-based solid-phase peptide synthesis (SPPS) involving the cyclization of an aspartic acid (Asp) residue. The backbone amide nitrogen of the C-terminal amino acid attacks the side-chain carboxyl group of the preceding Asp residue, forming a five-membered succinimide ring known as an aspartimide. This reaction is primarily catalyzed by the basic conditions used for Fmoc-deprotection, such as treatment with piperidine.
-
Why is aspartimide formation problematic? The formation of aspartimide is a significant issue in peptide synthesis for several reasons:
-
Product Heterogeneity: The aspartimide ring can be opened by nucleophiles (like piperidine or water), leading to the formation of a mixture of desired α-aspartyl peptides and undesired β-aspartyl peptides.[1]
-
Racemization: The α-carbon of the aspartimide is prone to epimerization under basic conditions, resulting in the formation of D-aspartyl peptides, which are difficult to separate from the desired L-aspartyl peptide.[1]
-
Chain Termination: The aspartimide intermediate can lead to the formation of piperazine-2,5-diones, causing truncation of the peptide chain.[2]
-
Purification Challenges: The byproducts, particularly β-aspartyl and epimerized peptides, often have similar chromatographic properties to the target peptide, making purification difficult and reducing the overall yield.[1]
-
-
Which amino acid sequences are most susceptible to aspartimide formation? The propensity for aspartimide formation is highly sequence-dependent. The most problematic sequences are those where the amino acid C-terminal to the aspartic acid residue has a small, sterically unhindered side chain. The Asp-Gly motif is notoriously prone to this side reaction.[3] Other susceptible sequences include Asp-Asn, Asp-Ala, and Asp-Ser.[4]
-
Does glutamic acid also form a similar cyclic imide? Yes, glutamic acid can undergo a similar cyclization to form a six-membered ring known as a glutarimide. However, this side reaction is generally less common and sequence-dependent. The formation of the five-membered aspartimide ring is kinetically more favorable than the six-membered glutarimide ring.
Troubleshooting Common Issues
| Problem | Potential Cause | Recommended Solution(s) |
| Significant peak corresponding to β-aspartyl peptide impurity in HPLC. | High level of aspartimide formation during synthesis. | 1. Modify Deprotection Conditions: Add an acidic additive like 0.1 M HOBt to the piperidine deprotection solution.[5] 2. Use a Weaker Base: Replace 20% piperidine with 5% piperazine or dipropylamine (DPA) for Fmoc deprotection.[6] 3. Change Protecting Group: Use a bulkier side-chain protecting group for aspartic acid, such as O-tert-butyl (OtBu) being standard, moving to more protective groups like 3-methylpent-3-yl (OMpe) or 5-butyl-5-nonyl (OBno).[7][8] 4. Backbone Protection: For highly susceptible sequences like Asp-Gly, use a pre-formed Fmoc-Asp(OtBu)-(Dmb)Gly-OH dipeptide.[8] |
| Multiple hard-to-separate impurities with the same mass as the target peptide. | Racemization at the aspartic acid residue due to aspartimide formation. | 1. Reduce Deprotection Time: Minimize the exposure to basic conditions by using shorter deprotection times. 2. Lower Temperature: If possible, perform the synthesis at a lower temperature to reduce the rate of aspartimide formation.[9] 3. Utilize Optimized Protecting Groups: Employ protecting groups known to minimize racemization, such as OBno.[1] |
| Low yield of the full-length peptide with evidence of truncated sequences. | Chain termination caused by piperazine-2,5-dione formation from an aspartimide intermediate.[2] | 1. Suppress Aspartimide Formation: Implement any of the strategies mentioned above to reduce the initial aspartimide formation. 2. Backbone Protection: The use of Dmb-protected dipeptides is particularly effective in preventing this side reaction.[8] |
Data Presentation: Quantitative Comparison of Mitigation Strategies
The following tables summarize quantitative data on the effectiveness of various strategies to minimize aspartimide formation.
Table 1: Effect of Aspartic Acid Side-Chain Protecting Groups
Data for the model peptide H-Val-Lys-Asp-Gly-Tyr-Ile-OH after prolonged treatment with 20% piperidine in DMF.
| Protecting Group | % Desired Peptide | % Aspartimide-Related Byproducts | Reference |
| O-tert-butyl (OtBu) | Low | High | [7][8] |
| 3-methylpent-3-yl (OMpe) | Moderate | Moderate | [7][8] |
| 3-ethyl-3-pentyl (OEpe) | High | Low | [7][8] |
| 4-propyl-4-heptyl (OPhp) | Very High | Very Low | [7][8] |
| 5-butyl-5-nonyl (OBno) | >99% | <1% | [1][7][8] |
| Cyanosulfurylide (CSY) | >99% | Not Detected | [7] |
Table 2: Influence of Fmoc Deprotection Reagent
Data for the model hexapeptide VKDGYI.
| Deprotection Reagent | % Aspartimide Formation | Reference |
| 20% Piperidine in DMF | 17% | [6] |
| 20% Piperidine + 0.5 M Oxyma in DMF | Significantly Reduced | [6] |
| 20% Piperidine + 0.1 M HOBt in DMF | Significantly Reduced | [3] |
| 5% Piperazine + 1% DBU + 1% Formic Acid in DMF | 14.0% (Aspartimide + Piperazides) | [10] |
| Dipropylamine (DPA) in DMF | Low | [6] |
| DBU in DMF | High | [3][6] |
Key Experimental Protocols
This section provides detailed methodologies for crucial experiments aimed at minimizing aspartimide formation.
Protocol 1: Standard Fmoc Deprotection with Piperidine
-
Resin Swelling: Swell the peptide-resin in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.
-
Initial Wash: Drain the DMF and wash the resin with fresh DMF (3 x 10 mL/g of resin).
-
First Deprotection: Add a solution of 20% (v/v) piperidine in DMF (10 mL/g of resin) to the resin. Agitate the mixture gently for 2-3 minutes at room temperature.
-
Drain: Drain the deprotection solution.
-
Second Deprotection: Add a fresh portion of the 20% piperidine in DMF solution (10 mL/g of resin) and agitate for 5-10 minutes at room temperature.
-
Drain: Drain the deprotection solution.
-
Washing: Wash the resin thoroughly with DMF (5-7 x 10 mL/g of resin) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.
-
(Optional) Confirmation: Perform a Kaiser test on a small sample of resin to confirm the presence of a free primary amine.
Protocol 2: Fmoc Deprotection with Piperidine and HOBt Additive
-
Reagent Preparation: Prepare a deprotection solution of 20% (v/v) piperidine and 0.1 M 1-hydroxybenzotriazole (HOBt) in DMF.
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Deprotection: Drain the DMF and add the deprotection solution to the resin.
-
Reaction: Gently agitate the resin for the desired time (e.g., 2 x 10 minutes).
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 x 10 mL/g of resin).
Protocol 3: Using a Dmb-Protected Dipeptide
-
Dipeptide Coupling: Couple the Fmoc-Asp(OtBu)-(Dmb)Gly-OH dipeptide as a single unit using your standard coupling protocol (e.g., with HCTU or DIC/Oxyma).
-
Subsequent Coupling: Couple the next amino acid to the glycine residue of the dipeptide.
-
Synthesis Continuation: Continue the peptide synthesis using standard protocols. The Dmb group is stable to piperidine.
-
Final Cleavage: The Dmb group is cleaved during the final trifluoroacetic acid (TFA) cleavage step, regenerating the native peptide backbone. It is recommended to add approximately 2% triisopropylsilane (TIS) to the cleavage cocktail.
Visualizations
Mechanism of Aspartimide Formation
Caption: Base-catalyzed mechanism of aspartimide formation and subsequent side reactions.
Experimental Workflow for Minimizing Aspartimide Formation
Caption: Decision workflow for selecting a strategy to minimize aspartimide formation.
Logical Relationship of Mitigation Strategies
Caption: Key strategies for the prevention of aspartimide formation in SPPS.
References
- 1. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
- 2. The aspartimide problem persists: Fluorenylmethyloxycarbonyl‐solid‐phase peptide synthesis (Fmoc‐SPPS) chain termination due to formation of N‐terminal piperazine‐2,5‐diones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. academic.oup.com [academic.oup.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Mechanisms of aspartimide formation: the effects of protecting groups, acid, base, temperature and time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Palladium-Catalyzed Allyl Deprotection
For Researchers, Scientists, and Drug Development Professionals
This guide provides troubleshooting advice and answers to frequently asked questions regarding the challenges associated with palladium catalyst lifetime during allyl deprotection reactions.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Question 1: My deprotection reaction is sluggish or stalls completely. What is the likely cause?
Answer: Incomplete or stalled reactions are most often due to catalyst deactivation. The primary culprits are typically impurities in the reagents or atmosphere, or an inappropriate choice of scavenger or reaction conditions.
Initial Diagnostic Checks:
-
Atmosphere Control: Palladium(0) catalysts, especially those with phosphine ligands, are sensitive to oxygen. Ensure your reaction vessel was properly purged and maintained under an inert atmosphere (Argon or Nitrogen).[1][2]
-
Reagent and Solvent Purity:
-
Solvents: Use anhydrous, degassed solvents. Residual water or oxygen can rapidly deactivate the catalyst.[2]
-
Substrate: Ensure your allyl-protected compound is free of impurities, particularly sulfur-containing residues from previous synthetic steps, which are known catalyst poisons.[3][4][5][6]
-
Scavenger: Use a high-purity allyl scavenger. The choice of scavenger is critical and can influence reaction rate and catalyst stability.
-
Question 2: How can I determine if my palladium catalyst is still active?
Answer: The simplest method is to run a control reaction with a known, reliable substrate and fresh, high-purity reagents. If the control reaction proceeds as expected, the issue likely lies with your specific substrate or other reagents in the problematic reaction. If the control fails, your catalyst source may be compromised (e.g., oxidized from improper storage).
Question 3: My reaction turns black, and a precipitate forms. What does this indicate?
Answer: The formation of black precipitate is a classic sign of palladium catalyst decomposition to palladium black (Pd(0) nanoparticles). This indicates that the catalyst has fallen out of the catalytic cycle and agglomerated.
Common Causes:
-
Ligand Degradation: Phosphine ligands can be oxidized or undergo side reactions, leaving the palladium center coordinatively unsaturated and prone to aggregation.
-
Inappropriate Solvent: The chosen solvent may not adequately stabilize the catalytic species.
-
High Temperatures: While gentle heating can sometimes accelerate the reaction, excessive temperatures can promote catalyst decomposition.
-
Inefficient Scavenger: A slow or inefficient scavenger can lead to side reactions that degrade the catalyst.[7]
Question 4: I am observing side products, including re-allylation of my deprotected molecule. How can this be prevented?
Answer: Re-allylation occurs when the cationic π-allyl palladium intermediate is intercepted by the newly deprotected nucleophile (e.g., an amine or alcohol) instead of the intended scavenger.[7]
Solutions:
-
Increase Scavenger Equivalents: Ensure the scavenger is present in sufficient excess to trap the allyl group efficiently.
-
Optimize Scavenger Choice: Some scavengers are more effective than others for specific substrates. A comparison of common scavengers is provided in the tables below.
-
Slow Addition: In some cases, slow addition of the catalyst to the reaction mixture containing the substrate and a high concentration of the scavenger can minimize re-allylation.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of palladium-catalyzed allyl deprotection?
A1: The process involves the oxidative addition of the Pd(0) catalyst to the allyl-protected group, forming a cationic π-allyl palladium(II) complex. A nucleophilic "allyl scavenger" then attacks this complex, regenerating the Pd(0) catalyst and forming a stable, allylated scavenger byproduct.[8][9]
Q2: How do I choose the correct palladium source and ligands?
A2: The choice depends on the substrate's complexity and the reaction conditions.
-
Pd(PPh₃)₄ (Tetrakis): A common, versatile catalyst, but can be sensitive to air.[1] It is often used for a wide range of substrates.[10]
-
Pd₂(dba)₃ with a Phosphine Ligand: This combination generates the active Pd(0) species in situ and allows for fine-tuning of reactivity by choosing from various phosphine ligands.[11] Bulky, electron-rich phosphine ligands often enhance catalyst stability and activity.
-
Water-Soluble Catalysts: For biological applications, specialized palladium complexes with water-soluble ligands (e.g., TPPTS) have been developed to function in aqueous media.[12]
Q3: What are the most common and effective allyl scavengers?
A3: The ideal scavenger is a soft nucleophile that rapidly and irreversibly traps the allyl group without causing side reactions. Common choices include morpholine, dimedone, barbituric acid derivatives, and silanes like phenylsilane.[13][14]
Q4: Can sulfur-containing functional groups in my substrate inhibit the reaction?
A4: Yes, sulfur compounds are potent poisons for palladium catalysts.[3][5][6] Sulfur can irreversibly bind to the palladium center, forming inactive species like palladium sulfate (PdSO₄) and preventing it from participating in the catalytic cycle.[3][4] If your substrate contains thiols, thioethers, or other sulfur moieties, you may need to use a higher catalyst loading or employ specialized, sulfur-tolerant catalyst systems.
Data Presentation: Comparison of Common Allyl Scavengers
The selection of an appropriate scavenger is crucial for efficient deprotection and catalyst longevity. The following table summarizes key characteristics of commonly used scavengers.
| Scavenger | Typical Equivalents | Advantages | Disadvantages |
| Morpholine | 10 - 50 | Inexpensive, effective for many substrates. | Can be difficult to remove; may act as a base. |
| Dimedone | 3 - 10 | Forms a neutral, often easily removable byproduct. | Can be less reactive than amine-based scavengers. |
| N,N'-Dimethylbarbituric Acid | 3 - 5 | Highly efficient; forms stable byproducts.[14] | More expensive than simpler scavengers. |
| Phenylsilane (PhSiH₃) | 3 - 10 | Neutral scavenger, compatible with Fmoc protection.[13] | Can lead to reduction of other functional groups. |
| Tributyltin Hydride (Bu₃SnH) | 2 - 5 | Very effective hydride donor. | Toxic tin byproducts are difficult to remove completely. |
| Formic Acid | 5 - 20 | Acts as a hydride source; useful for amines.[15] | Acidic, may not be compatible with acid-labile groups. |
Experimental Protocols
Protocol 1: General Procedure for Allyl Deprotection using Pd(PPh₃)₄ and Dimedone
This protocol provides a standard starting point for the deprotection of an allyl-protected alcohol or amine.
1. Preparation:
-
Oven-dry all glassware and cool under a stream of inert gas (Argon or Nitrogen).[2]
-
Degas the reaction solvent (e.g., THF, DCM) by sparging with inert gas for at least 30 minutes.
2. Reaction Setup:
-
To a flame-dried flask under an inert atmosphere, add the allyl-protected substrate (1.0 eq).
-
Add the allyl scavenger, dimedone (3.0 eq).
-
Dissolve the solids in the degassed solvent (concentration typically 0.1 M).
3. Catalyst Addition and Monitoring:
-
In a separate vial, weigh the palladium catalyst, Pd(PPh₃)₄ (0.05 - 0.10 eq), and dissolve it in a small amount of degassed solvent.
-
Add the catalyst solution to the reaction flask via syringe.
-
Stir the reaction at room temperature. Monitor the reaction progress by TLC or LC-MS every 30 minutes. The reaction is typically complete within 1-4 hours.
4. Workup and Purification:
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The crude residue can be purified by column chromatography to separate the deprotected product from the allylated scavenger and residual catalyst.
Protocol 2: Troubleshooting Protocol for Suspected Sulfur Poisoning
If you suspect sulfur-containing impurities are inhibiting your reaction, this test can help confirm the issue.
1. Setup Two Parallel Reactions:
-
Reaction A (Control): Set up the deprotection reaction as described in Protocol 1 using your substrate.
-
Reaction B (Spiked): Set up an identical reaction, but before adding the palladium catalyst, add a known sulfur-containing compound (e.g., 1-2 mol% of dodecanethiol) to the reaction mixture.
2. Execution and Analysis:
-
Add the palladium catalyst to both flasks simultaneously.
-
Monitor both reactions closely.
-
Interpretation: If Reaction A proceeds (even if slowly) while Reaction B is completely inhibited, it strongly suggests your catalyst is active but susceptible to poisoning. If both reactions fail, your catalyst source may be inactive. This provides evidence that sulfur impurities in your substrate batch are the likely cause of the initial failure.
Visualizations
Troubleshooting Workflow for Catalyst Inactivity
Caption: A decision tree for troubleshooting palladium catalyst inactivity.
Catalytic Cycle of Allyl Deprotection
Caption: The catalytic cycle for Pd(0)-mediated allyl deprotection.
Catalyst Deactivation Pathways
Caption: Common pathways leading to palladium catalyst deactivation.
References
- 1. biotage.com [biotage.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. dcl-inc.com [dcl-inc.com]
- 6. Sulphur poisoning of palladium catalysts used for methane combustion: effect of the support - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Metal- catalysed cleavage of allyl esters - Wordpress [reagents.acsgcipr.org]
- 9. researchgate.net [researchgate.net]
- 10. A Mild Deprotection Strategy for Allyl-Protecting Groups and Its Implications in Sequence Specific Dendrimer Synthesis [organic-chemistry.org]
- 11. par.nsf.gov [par.nsf.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. waseda.elsevierpure.com [waseda.elsevierpure.com]
Purification strategies for peptides synthesized with Fmoc-Glu-OAll
Welcome to the technical support center for researchers, scientists, and drug development professionals working with peptides synthesized using Fmoc-Glu-OAll. This resource provides troubleshooting guidance and answers to frequently asked questions to help you navigate challenges during the purification of your peptide products.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of using an O-Allyl (OAll) protecting group on glutamic acid in Fmoc-SPPS?
A1: The O-Allyl (OAll) ester is used as a side-chain protecting group for glutamic acid, creating this compound. Its primary advantage is its orthogonality within the standard Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy.[1] This means the OAll group is stable under the basic conditions used for Nα-Fmoc group removal (e.g., piperidine) and the acidic conditions used for final cleavage from the resin and removal of other side-chain protecting groups like t-butyl (tBu) (e.g., trifluoroacetic acid - TFA).[1][2][3] This orthogonal property allows for selective deprotection of the glutamic acid side chain while the peptide is still on the solid support, enabling on-resin modifications such as cyclization to form lactam bridges, branching, or conjugation with other molecules.[1][4]
Q2: What is the standard method for removing the OAll protecting group?
A2: The standard method for removing the OAll protecting group is through a palladium(0)-catalyzed allyl transfer reaction.[1] This is typically achieved by treating the peptide-resin with a cocktail containing a palladium catalyst, most commonly tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and a scavenger to accept the allyl group.[1][5][6]
Q3: What are common impurities I might see during the purification of a peptide synthesized with this compound?
A3: Besides the target peptide, several types of impurities can be present in the crude product after synthesis and cleavage:
-
Deletion Sequences: Resulting from incomplete coupling or deprotection steps during SPPS.[7]
-
Truncated Peptides: Caused by termination of the peptide chain, which can be due to capping or side reactions.[8]
-
Peptide with OAll group still attached: This indicates incomplete deprotection of the glutamic acid side chain.
-
Aspartimide-related impurities: If your sequence contains aspartic acid, base-catalyzed aspartimide formation can occur during Fmoc deprotection steps.[7][9]
-
Pyroglutamate formation: An N-terminal glutamine or glutamic acid can undergo intramolecular cyclization, especially under acidic conditions or during prolonged coupling times.[10][11]
-
Byproducts from the cleavage cocktail: Scavengers and other reagents from the final cleavage step may be present.[8]
-
Oxidized peptides: If your sequence contains methionine or cysteine, oxidation can occur.[7]
Troubleshooting Guide
This guide addresses specific problems you may encounter during the purification of peptides synthesized with this compound.
Problem 1: Incomplete removal of the OAll protecting group.
-
Symptom: Mass spectrometry analysis of the crude or purified peptide shows a significant peak corresponding to the mass of the peptide with the OAll group still attached (+40 Da).
-
Possible Causes & Solutions:
| Cause | Recommended Action |
| Inactive Palladium Catalyst | The Pd(PPh₃)₄ catalyst is sensitive to oxidation. Use freshly opened catalyst or store it properly under an inert atmosphere. Prepare the deprotection cocktail immediately before use.[12] |
| Insufficient Reagent Equivalents | Ensure you are using a sufficient excess of the palladium catalyst and scavenger. The number of equivalents can vary depending on the peptide sequence and resin. |
| Short Reaction Time | The deprotection reaction can be sluggish.[4] Increase the reaction time or perform a second treatment with a fresh deprotection cocktail.[6][12] |
| Low Reaction Temperature | While often performed at room temperature, gentle heating (e.g., 35-40°C), especially with microwave assistance, can significantly accelerate the reaction and improve efficiency.[4][10][12] |
Problem 2: Low final purity of the target peptide after HPLC purification.
-
Symptom: The main peak in the HPLC chromatogram is broad, or there are multiple peaks that are difficult to separate from the main product peak.
-
Possible Causes & Solutions:
| Cause | Recommended Action |
| Suboptimal SPPS | Impurities like deletion or truncated sequences are best minimized during synthesis. Ensure high coupling efficiency at each step. Consider using capping steps after couplings to terminate unreacted chains.[13] |
| Aspartimide Formation | If your sequence contains an Asp residue, especially an Asp-Gly or Asp-Ser sequence, aspartimide formation is a risk.[9] Use coupling reagents that minimize this side reaction or employ protecting groups designed to reduce it. |
| Aggregation during Purification | Some peptide sequences are prone to aggregation. Adjust the mobile phase composition (e.g., organic solvent percentage, pH, ion-pairing agent concentration) or temperature during HPLC purification. |
| Co-elution of Impurities | If impurities have similar hydrophobicity to your target peptide, they will be difficult to separate. Optimize the HPLC gradient to improve resolution. A shallower gradient around the elution time of your target peptide can be effective.[14] |
Experimental Protocols
Protocol 1: On-Resin O-Allyl Deprotection (Conventional Method)
This protocol describes a standard procedure for the removal of the OAll group from a peptide synthesized on a solid support.
-
Resin Preparation: Swell the peptide-resin in an appropriate solvent like dichloromethane (DCM) or chloroform (CHCl₃) for at least 30 minutes.[6]
-
Deprotection Cocktail Preparation: Immediately before use, prepare the deprotection cocktail. A common formulation is Pd(PPh₃)₄ (0.25-0.3 equivalents based on resin loading) and a scavenger like phenylsilane (15 equivalents) or N-methylmorpholine (NMM) and acetic acid in a solvent such as DCM or CHCl₃.[6][12]
-
Deprotection Reaction: Add the deprotection cocktail to the swollen resin. Agitate the mixture gently under an inert atmosphere (e.g., argon or nitrogen) at room temperature. The reaction is typically run for 30 minutes to 2 hours.[1]
-
Monitoring and Repetition: Monitor the reaction for completion (e.g., by taking a small sample of resin, cleaving the peptide, and analyzing by LC-MS). If the reaction is incomplete, drain the solution and repeat the treatment with a fresh cocktail.[6][12]
-
Washing: After complete deprotection, thoroughly wash the resin to remove the catalyst and scavenger byproducts. A typical wash sequence is DCM, followed by a chelating wash (e.g., 0.5% diisopropylethylamine (DIPEA) in DMF), and then further DMF and DCM washes.[2]
Protocol 2: Microwave-Assisted On-Resin O-Allyl Deprotection
Microwave heating can significantly accelerate the deprotection reaction.
-
Resin Preparation: Swell the peptide-resin in DCM in a microwave-safe reaction vessel.
-
Reagent Addition: Add the scavenger (e.g., phenylsilane, 15 eq.) to the resin. Then add the Pd(PPh₃)₄ catalyst (0.25 eq.) in DCM.[10][12]
-
Microwave Reaction: Place the vessel in a microwave peptide synthesizer. Heat the reaction mixture to 35-40°C and hold for 5 minutes.[10][12]
-
Repetition and Washing: Drain the reaction solution and wash the resin with DCM. Repeat the microwave-assisted deprotection step one more time to ensure complete removal.[4][10] Follow with thorough washing as described in the conventional protocol.
Comparison of Deprotection Conditions
| Parameter | Conventional Method | Microwave-Assisted Method |
| Catalyst | Pd(PPh₃)₄ | Pd(PPh₃)₄ |
| Scavenger | Phenylsilane, NMM/AcOH | Phenylsilane |
| Temperature | Room Temperature | 35 - 40°C[10][12] |
| Typical Time | 30 - 120 minutes | 2 x 5 minutes[4][10] |
| Atmosphere | Inert (Argon/Nitrogen) | Atmospheric[4][12] |
Visual Workflows
Caption: General workflow for SPPS incorporating this compound for on-resin modification.
Caption: Troubleshooting decision tree for peptide purification.
References
- 1. benchchem.com [benchchem.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. EP0518295A2 - Allyl side chain protection in peptide synthesis - Google Patents [patents.google.com]
- 4. Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. peptide.com [peptide.com]
- 7. Investigation of Impurities in Peptide Pools [mdpi.com]
- 8. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 9. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]
- 11. mesalabs.com [mesalabs.com]
- 12. biotage.com [biotage.com]
- 13. rsc.org [rsc.org]
- 14. agilent.com [agilent.com]
Avoiding side products during the cleavage of allyl esters
Technical Support Center: Allyl Ester Cleavage
Welcome to the technical support center for allyl ester cleavage. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the removal of allyl protecting groups, with a focus on minimizing side product formation.
Frequently Asked Questions (FAQs)
Q1: What is the most common side product observed during the cleavage of allyl esters?
A1: The most prevalent side product arises from the re-alkylation of the deprotected functional group by the reactive allyl cation that is generated during the palladium-catalyzed deprotection process.[1] This is particularly problematic when deprotecting amines, leading to the formation of N-allylated byproducts.[2]
Q2: How can the formation of these allyl-based side products be prevented?
A2: The most effective strategy is to introduce a "scavenger" into the reaction mixture. Scavengers are nucleophilic species that efficiently trap the allyl cation, thereby preventing it from reacting with your deprotected product.[1]
Q3: What are some commonly used scavengers for allyl ester cleavage?
A3: A variety of scavengers can be employed, and the optimal choice may depend on the specific substrate and reaction conditions. Commonly used scavengers include:
-
Amine-borane complexes: Dimethylamine-borane complex (Me₂NH·BH₃) is often highly effective.[1][3]
-
Amines: Morpholine, N-methylaniline, pyrrolidine, and piperidine are also common choices.[1][5]
-
Barbituric acid derivatives: These can be used in protic polar solvents.[6]
-
Meldrum's acid: Used in combination with triethylsilane (TES-H).[2]
Q4: Do I need to perform the reaction under an inert atmosphere?
A4: While traditionally these reactions were performed under an inert atmosphere like argon to protect the palladium catalyst, recent studies have shown that the deprotection can be successfully carried out under atmospheric conditions.[7][8] In some cases, microwave heating can be used to accelerate the reaction, reducing the time the catalyst is exposed to air.[8][9]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Deprotection | 1. Catalyst deactivation. 2. Insufficient equivalents of scavenger. 3. Reaction time is too short. | 1. Use a fresh batch of palladium catalyst. Consider using a more air-stable catalyst like Pd(PPh₃)₂Cl₂.[2] 2. Increase the equivalents of the scavenger (e.g., 10-20 equivalents of phenylsilane).[4] 3. Increase the reaction time or consider gentle heating (e.g., 38-40°C), potentially with microwave assistance.[8][9] Repeat the deprotection step with fresh reagents.[8] |
| Significant Allylated Side Product | 1. Ineffective or insufficient scavenger. 2. Highly nucleophilic deprotected product. | 1. Switch to a more effective scavenger. For secondary amines, Me₂NH·BH₃ has been reported to be superior to morpholine and PhSiH₃.[1] 2. Ensure a sufficient excess of the scavenger is present to outcompete the product for the allyl cation. |
| Reaction is very slow at room temperature | 1. Low catalyst activity. 2. The substrate is particularly sterically hindered. | 1. Gentle heating to around 40°C, for instance with a microwave synthesizer, can significantly accelerate the reaction without degrading the catalyst.[8][9] |
| Other Protecting Groups are Cleaved | 1. Reaction conditions are not orthogonal. | 1. Ensure the chosen scavenger and catalyst system is compatible with other protecting groups in your molecule. Palladium-catalyzed hydrostannolytic cleavage is compatible with Bzl, Z, Boc, and t-Bu groups.[10] Polymethylhydrosiloxane (PMHS) with ZnCl₂ and Pd(PPh₃)₄ is reported to be compatible with Bn, PMB, Ts, THP, MOM, TBS, Ac, NBoc, and NCbz groups.[11] |
Experimental Protocols
Below are generalized protocols for the palladium-catalyzed cleavage of allyl esters. Note: These are starting points and may require optimization for your specific substrate.
Protocol 1: Cleavage using Phenylsilane as a Scavenger
This protocol is suitable for on-resin peptide synthesis.
-
Swell the peptide-resin in degassed dichloromethane (DCM) in a reaction vessel under an inert atmosphere.
-
Prepare a solution of Pd(PPh₃)₄ (0.2-0.5 equivalents relative to the allyl group) and phenylsilane (10-20 equivalents) in degassed DCM.[4]
-
Add the catalyst solution to the resin and shake at room temperature.
-
Monitor the reaction progress by a suitable method (e.g., LC-MS analysis of a cleaved sample).
-
Once the reaction is complete, wash the resin thoroughly with DCM, DMF, and a palladium scavenger if necessary.
Protocol 2: Microwave-Assisted Cleavage
This method can significantly reduce reaction times.
-
To the substrate on solid support (e.g., 30 mg of resin), add a solution containing the palladium catalyst (e.g., 0.25 equivalents of Pd(PPh₃)₄) and a scavenger (e.g., 15 equivalents of phenylsilane) in a suitable solvent like DCM.[8]
-
Heat the reaction mixture to 38-40°C for 5 minutes using a microwave synthesizer.[8][9]
-
Wash the resin.
-
Repeat the treatment with a freshly prepared catalyst/scavenger solution for another 5 minutes at the same temperature.[8][9]
-
Wash the resin thoroughly to remove residual catalyst and scavenger.
Data Summary
The choice of scavenger can significantly impact the efficiency of the deprotection and the prevention of side products.
| Scavenger | Catalyst | Typical Conditions | Reported Outcome | Reference(s) |
| Dimethylamine-borane complex (Me₂NH·BH₃) | Pd(PPh₃)₄ | Near-neutral conditions | Quantitative removal of Alloc group, prevents allyl back-alkylation.[1][3] | [1][3] |
| Phenylsilane (PhSiH₃) | Pd(PPh₃)₄ | Room temperature, DCM or DMF | Widely used and effective, though may be less so than Me₂NH·BH₃ in some cases.[1][4][9] | [1][4][9] |
| Morpholine | Pd(PPh₃)₄ | Room temperature, THF | Common nucleophilic scavenger. | [1] |
| Pyrrolidine/Piperidine | Pd(PPh₃)₄ | Room temperature | Effective for deallylation of allyl esters and phenolic ethers.[5] | [5] |
| Polymethylhydrosiloxane (PMHS) / ZnCl₂ | Pd(PPh₃)₄ | Mild conditions | Good yields for deallylation of allyl ethers, amines, and esters.[11] | [11] |
Visualizations
Palladium-Catalyzed Allyl Ester Cleavage Mechanism
Caption: Mechanism of palladium-catalyzed allyl ester cleavage and side product formation.
Troubleshooting Workflow for Allyl Ester Cleavage
References
- 1. benchchem.com [benchchem.com]
- 2. Open-Flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nα-Alloc temporary protection in solid-phase peptide synthesis. The use of amine–borane complexes as allyl group scavengers - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. US4788282A - Deprotection of allylic esters and ethers - Google Patents [patents.google.com]
- 6. Allyl Ethers [organic-chemistry.org]
- 7. biotage.com [biotage.com]
- 8. biotage.com [biotage.com]
- 9. Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
Impact of scavenger choice on Fmoc-Glu-OAll deprotection
This technical support center provides guidance for researchers, scientists, and drug development professionals on the critical step of Fmoc-Glu-OAll deprotection in solid-phase peptide synthesis (SPPS). Choosing the appropriate scavenger is paramount for efficient and clean removal of the allyl protecting group, preventing side reactions and ensuring high purity of the final peptide.
Troubleshooting Guide
Issue: Incomplete Deprotection of this compound
-
Question: My analysis (e.g., HPLC, mass spectrometry) indicates that the allyl group on the glutamic acid side chain was not completely removed. What are the possible causes and solutions?
-
Answer: Incomplete deprotection is a common issue that can often be resolved by addressing the following factors:
-
Inactive Catalyst: The Palladium(0) catalyst, typically Pd(PPh₃)₄, is sensitive to oxidation. Ensure that the catalyst is fresh and has been stored under an inert atmosphere. The use of a bright yellow, free-flowing powder is indicative of active catalyst. If the catalyst appears discolored (e.g., brownish or greenish), it should be replaced.
-
Insufficient Reaction Time or Temperature: While many deprotection reactions are rapid at room temperature, some sequences may require longer reaction times or gentle heating. A study on microwave-assisted cleavage of allyl esters showed that deprotection could be completed in two 5-minute intervals at 38°C.[1][2] You can monitor the reaction progress by taking small resin samples for analysis.
-
Poor Resin Swelling: Proper swelling of the resin is crucial for reagent accessibility. Ensure that the resin is adequately swollen in a suitable solvent like dichloromethane (DCM) or chloroform before adding the deprotection cocktail.[3]
-
In-situ Catalyst Quenching: Some scavengers or impurities in the reaction mixture can deactivate the palladium catalyst. Ensure all reagents and solvents are of high purity.
-
-
Issue: Formation of Side Products
-
Question: I am observing unexpected peaks in my HPLC analysis after the deprotection step. What are the likely side products and how can I prevent their formation?
-
Answer: The primary cause of side product formation is the inefficient scavenging of the reactive π-allyl-palladium intermediate. This can lead to the allylation of nucleophilic side chains in your peptide.
-
Allylation of Nucleophilic Residues: Amino acids with nucleophilic side chains, such as tryptophan, cysteine, methionine, and tyrosine, are susceptible to allylation if the scavenger is not effective enough.[4] The choice of scavenger is critical here. For instance, amine-borane complexes are reported to be very effective in preventing side-formation of allylamine.[5]
-
Scavenger-Related Impurities: The scavenger itself or its byproducts can sometimes react with the peptide or be difficult to remove during washing steps. Ensure thorough washing of the resin with DCM and DMF after deprotection. If scavenger-related impurities persist, consider switching to a different scavenger.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the principle of orthogonal deprotection of this compound?
-
A1: Orthogonal protection strategy in peptide synthesis allows for the selective removal of one type of protecting group in the presence of others.[6][7][8] The allyl ester (OAll) on the glutamic acid side chain is stable to the basic conditions used for Fmoc group removal (e.g., piperidine) and the acidic conditions for t-butyl-based side-chain protection group removal (e.g., TFA). The allyl group is selectively cleaved using a palladium(0) catalyst, making it an excellent orthogonal protecting group for complex peptide synthesis.[9]
-
-
Q2: What is the role of the palladium catalyst and the scavenger in the deprotection reaction?
-
A2: The palladium(0) catalyst, typically tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), is the active species that coordinates to the allyl group of the ester. This coordination facilitates the cleavage of the C-O bond, forming a π-allyl-palladium complex and the free carboxylate on the glutamic acid side chain. The scavenger is a nucleophilic species that then reacts with the π-allyl-palladium complex, regenerating the Pd(0) catalyst and forming a stable, easily removable allylated scavenger byproduct.[10]
-
-
Q3: Can I perform the deprotection on an automated peptide synthesizer?
-
A3: Yes, automated orthogonal deprotection of Glu(OAllyl) has been successfully demonstrated.[9] The deprotection reagents, including the palladium catalyst and scavenger, can be delivered to the reaction vessel using the instrument's protocols.
-
Data Presentation: Comparison of Common Scavengers
While direct quantitative comparisons for this compound deprotection are limited in the literature, the following table summarizes the characteristics of commonly used scavengers based on their performance in allyl and Alloc deprotection.
| Scavenger | Chemical Structure | Advantages | Disadvantages |
| Phenylsilane (PhSiH₃) | Ph-SiH₃ | Widely used, effective hydride donor, neutral deprotection conditions.[11][12] | Can be less effective than other scavengers in some cases.[13] |
| Morpholine | O(CH₂CH₂)₂NH | Effective nucleophilic scavenger.[14][15] | May be less effective than amine-borane complexes for preventing re-alkylation.[13] |
| N-Methylmorpholine (NMM) | O(CH₂CH₂)₂N-CH₃ | Shown to be a suitable acceptor that does not interfere with Fmoc chemistry.[15] | Can act as a base, potentially causing side reactions. |
| Dimethylamine-borane complex (Me₂NH·BH₃) | (CH₃)₂NH·BH₃ | Highly effective, provides quantitative removal of Alloc group and prevents back-alkylation.[16] | |
| N-Methylaniline | Ph-NH(CH₃) | Reported as an effective scavenger.[14][17][18] | Toxic, and samples can discolor upon exposure to air.[17][19] |
| Dimedone | C₈H₁₂O₂ | Effective scavenger.[14][15] |
Experimental Protocols
Detailed Methodology for On-Resin this compound Deprotection
This protocol is a general guideline and may require optimization based on the specific peptide sequence and resin.
-
Resin Swelling: Swell the peptide-resin (1 equivalent) in dichloromethane (DCM) or chloroform (approx. 10-15 mL per gram of resin) for at least 30 minutes in a sealed reaction vessel.[3]
-
Deprotection Cocktail Preparation: In a separate vial, prepare the deprotection cocktail. For a 0.1 mmol scale synthesis, the following can be used:
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 equivalents, ~3.5 mg).
-
Scavenger: Phenylsilane (20 equivalents, ~216 µL).
-
Solvent: Anhydrous DCM or chloroform (2-3 mL).
-
Note: The choice and amount of scavenger may need to be optimized. Other scavengers like morpholine (20 equivalents) or N-methylaniline (20 equivalents) can also be used.[14][15]
-
-
Deprotection Reaction:
-
Drain the swelling solvent from the resin.
-
Add the freshly prepared deprotection cocktail to the resin.
-
Gently agitate the mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature.
-
The reaction is typically complete within 30-60 minutes. Reaction progress can be monitored by taking a small sample of resin, cleaving the peptide, and analyzing by HPLC-MS.
-
-
Washing:
-
Drain the deprotection cocktail.
-
Wash the resin thoroughly with DCM (3 x 5 mL).
-
Wash with a solution of sodium diethyldithiocarbamate in DMF (0.5% w/v) to remove residual palladium (3 x 5 mL).
-
Wash thoroughly with DMF (5 x 5 mL).
-
Wash thoroughly with DCM (5 x 5 mL).
-
-
Confirmation of Deprotection: A small sample of the resin can be cleaved and analyzed by HPLC and mass spectrometry to confirm the complete removal of the allyl group.
Mandatory Visualization
Caption: Workflow for scavenger selection in this compound deprotection.
References
- 1. Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. peptide.com [peptide.com]
- 4. researchgate.net [researchgate.net]
- 5. Nα-Alloc temporary protection in solid-phase peptide synthesis. The use of amine–borane complexes as allyl group scavengers - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. [escholarship.org]
- 7. Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. cem.de [cem.de]
- 10. Metal- catalysed cleavage of allyl esters - Wordpress [reagents.acsgcipr.org]
- 11. researchgate.net [researchgate.net]
- 12. A Reversible Protection Strategy to Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. US5777077A - Automated allyl deprotection in solid-phase synthesis - Google Patents [patents.google.com]
- 15. EP0623626B1 - Automated allyl deprotection in solid-phase synthesis - Google Patents [patents.google.com]
- 16. benchchem.com [benchchem.com]
- 17. N-Methylaniline - Wikipedia [en.wikipedia.org]
- 18. N-Methylaniline | C7H9N | CID 7515 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. The uses of N-methylaniline_Chemicalbook [chemicalbook.com]
Technical Support Center: Improving Cyclic Peptide Yield with Fmoc-Glu-OAll
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the synthesis of cyclic peptides using Fmoc-Glu-OAll.
Troubleshooting Guide
This guide addresses common problems that can lead to low yields or impurities during the synthesis of cyclic peptides with this compound.
Q1: I am observing a low yield of my cyclic peptide. What are the potential causes and how can I troubleshoot this?
Low cyclization yield is a frequent issue. The causes can be broadly categorized into incomplete reactions, side reactions, and peptide aggregation. A systematic approach to troubleshooting is recommended.
Workflow for Troubleshooting Low Yield in SPPS
Caption: A workflow for troubleshooting low yield in SPPS.
Q2: My LC-MS analysis shows a significant amount of linear peptide remaining after the cyclization step. How can I improve the efficiency of the on-resin cyclization?
Incomplete cyclization is a common reason for low yields. Several factors can influence the efficiency of the lactam bridge formation.
-
Optimization of Coupling Reagents: The choice of coupling reagent is critical. While standard reagents like HBTU and HATU are effective, more potent reagents may be required for difficult sequences. Consider using a combination of a coupling reagent and an additive like HOAt or Oxyma Pure.
-
Reaction Time and Temperature: Extended reaction times (12-24 hours) at room temperature are often necessary for complete cyclization. Microwave-assisted cyclization can significantly reduce the reaction time and potentially improve yields.[1]
-
Resin Loading: High resin loading can lead to intermolecular reactions (dimerization, oligomerization) instead of the desired intramolecular cyclization. Using a resin with a lower substitution level (0.2 - 0.4 mmol/g) is recommended.[2]
| Cyclization Condition | Crude Purity of Cyclic Peptide (%) | Reference |
| 2h RT Coupling | 22 | [1] |
| 4h RT Coupling | 25 | [1] |
| 50°C Double Coupling | 28 | [1] |
Q3: I am observing unexpected side products in my crude peptide. What are the common side reactions when using this compound and how can I minimize them?
Several side reactions can occur during the synthesis and cyclization of peptides containing this compound.
-
Aspartimide Formation: If your sequence contains an aspartic acid residue, it can be susceptible to aspartimide formation, especially under basic conditions.[3][4] This can be minimized by adding HOBt to the piperidine solution used for Fmoc deprotection.[5]
-
Pyroglutamate Formation: The N-terminal glutamic acid can cyclize to form pyroglutamate, which terminates the peptide chain.[6][7] This is more likely to occur if the N-terminal amine is left exposed for an extended period. It is crucial to proceed with the cyclization step immediately after the final Fmoc deprotection.
-
Dimerization/Oligomerization: As mentioned previously, high resin loading can favor intermolecular reactions. Using a low-loading resin and ensuring high dilution conditions during solution-phase cyclization are effective preventative measures.
Relationship between Problems, Causes, and Solutions in SPPS
Caption: Relationship between problems, causes, and solutions in SPPS.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in cyclic peptide synthesis?
This compound is a derivative of glutamic acid where the alpha-amino group is protected by a base-labile Fmoc (9-fluorenylmethyloxycarbonyl) group, and the side-chain carboxylic acid is protected by an allyl (All) ester.[4][8] This protecting group strategy is orthogonal, meaning each protecting group can be removed under specific conditions without affecting the others.[4] The allyl group is stable to the basic conditions used for Fmoc removal (e.g., piperidine) and the acidic conditions for final cleavage from the resin (e.g., TFA).[4][9] It can be selectively removed using a palladium(0) catalyst, which then allows for the formation of a lactam bridge with a deprotected amine on the peptide backbone, leading to a cyclic peptide.[4][10]
Q2: How do I perform the on-resin deprotection of the allyl group from this compound?
The deprotection of the allyl ester is typically achieved using a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], in the presence of a scavenger.[8][10]
On-Resin Allyl Deprotection and Cyclization Workflow
Caption: Workflow for on-resin allyl deprotection and cyclization.
A typical procedure involves:
-
Swelling the peptide-resin in an appropriate solvent like dichloromethane (DCM).
-
Adding a solution of the palladium catalyst (e.g., Pd(PPh₃)₄, 0.2-0.5 equivalents) and a scavenger (e.g., phenylsilane, 10-20 equivalents) in DCM.[10]
-
Allowing the reaction to proceed for a set time (e.g., 2 x 20 minutes), often under an inert atmosphere (e.g., argon or nitrogen).[10]
-
Thoroughly washing the resin to remove the catalyst and byproducts.
Q3: What are the best practices for handling the palladium catalyst during and after the deprotection step?
Palladium catalysts are air-sensitive and should be handled under an inert atmosphere. It is crucial to thoroughly wash the resin after the deprotection step to remove all traces of the catalyst, as residual palladium can interfere with subsequent steps and contaminate the final product. Washing with a solution of sodium diethyldithiocarbamate in DMF can help to effectively remove the palladium catalyst.[10]
Q4: Can I use this compound for solution-phase cyclization?
Yes, this compound is also suitable for solution-phase cyclization. In this approach, the linear peptide is first cleaved from the resin with the allyl protecting group still intact. After purification of the linear peptide, the allyl group is removed in solution using a palladium catalyst, followed by the cyclization step under high dilution conditions to favor intramolecular cyclization.
Q5: Are there any alternatives to this compound for on-resin cyclization?
Yes, other orthogonally protected amino acids can be used for on-resin lactam bridge formation. For example, Fmoc-Asp-OAll can be used for shorter side-chain cyclization.[4] Other protecting group pairs, such as Fmoc-Lys(Dde)-OH and Fmoc-Glu(OtBu)-OH, can also be employed, where the Dde group is removed with hydrazine and the OtBu group with mild acid.
Experimental Protocols
Detailed Protocol for On-Resin Head-to-Tail Cyclization using Fmoc-Glu(Wang)-OAll Resin
This protocol outlines the synthesis of a head-to-tail cyclic peptide on a pre-loaded Fmoc-Glu(Wang)-OAll polystyrene resin.[11]
1. Linear Peptide Synthesis (SPPS)
-
Resin Swelling: Swell the Fmoc-Glu(Wang)-OAll resin (low loading, 0.2-0.4 mmol/g) in dimethylformamide (DMF) for 1 hour.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and then treat again for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5 x 1 min), dichloromethane (DCM) (3 x 1 min), and DMF (3 x 1 min).
-
Amino Acid Coupling:
-
Pre-activate the Fmoc-amino acid (4 eq.) with a coupling reagent such as HATU (3.9 eq.) and a base like DIPEA (8 eq.) in DMF for 2-5 minutes.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
Monitor the coupling completion with a Kaiser test. If the test is positive, indicating free amines, perform a second coupling.
-
-
Washing: Wash the resin as described above.
-
Repeat: Repeat the deprotection, washing, and coupling steps for each amino acid in the sequence.
2. On-Resin Cyclization
-
Final N-terminal Fmoc Deprotection: Remove the Fmoc group from the N-terminal amino acid using 20% piperidine in DMF as described above.
-
Washing: Wash the resin thoroughly with DMF (5 x 1 min) and DCM (5 x 1 min).
-
Selective C-terminal Allyl Deprotection:
-
Wash the resin with anhydrous DCM under an argon atmosphere.
-
Add a solution of Pd(PPh₃)₄ (0.3 eq.) and phenylsilane (15 eq.) in anhydrous DCM.
-
Shake the reaction mixture under argon for 30 minutes. Repeat this step once.
-
Wash the resin with DCM (5 x 1 min), 0.5% DIPEA in DMF (3 x 2 min), and DMF (5 x 1 min).
-
-
On-Resin Cyclization:
-
Swell the resin in DMF.
-
Add a solution of a coupling reagent (e.g., HATU, 4 eq.) and a base (e.g., DIPEA, 8 eq.) in DMF.
-
Shake the reaction mixture at room temperature for 12-24 hours.
-
Monitor the cyclization by cleaving a small amount of resin and analyzing by LC-MS.
-
3. Cleavage and Purification
-
Washing: After cyclization, wash the resin with DMF (5 x 1 min) and DCM (5 x 1 min), and dry the resin under vacuum.
-
Cleavage from Resin: Treat the resin with a cleavage cocktail (e.g., TFA/TIS/Water 95:2.5:2.5) for 2-3 hours at room temperature.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the cyclic peptide by adding cold diethyl ether.
-
Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.
-
Purification: Dry the crude peptide and purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final cyclic peptide by mass spectrometry and analytical HPLC.
References
- 1. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]
- 2. benchchem.com [benchchem.com]
- 3. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. Fmoc-Glu(OAll)-OH [cem.com]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. researchgate.net [researchgate.net]
- 8. peptide.com [peptide.com]
- 9. On-resin peptide macrocyclization using thiol-ene click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Engineering an affinity-enhanced peptide through optimization of cyclization chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fmoc-Glu(Wang)-OAll PS Resin (LL) [cem.com]
Validation & Comparative
A Comparative Guide to Fmoc-Glu-OAll and Fmoc-Glu(OtBu)-OH in Peptide Synthesis
For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is paramount for successful solid-phase peptide synthesis (SPPS). This guide provides an objective comparison between two commonly used glutamic acid derivatives: Fmoc-Glu-OAll and Fmoc-Glu(OtBu)-OH. We will delve into their performance, applications, and provide supporting experimental data and protocols to inform your selection process.
Executive Summary
Fmoc-Glu(OtBu)-OH is the standard and more economical choice for the routine incorporation of glutamic acid in linear peptides synthesized via the Fmoc/tBu strategy.[1] Its side-chain protection is conveniently removed during the final cleavage from the resin with trifluoroacetic acid (TFA).[2] In contrast, this compound offers an orthogonal protection scheme, where the allyl (All) ester can be selectively removed on-resin using a palladium catalyst.[3] This feature is indispensable for the synthesis of complex peptides requiring side-chain modification, such as cyclization or branching, while the peptide remains attached to the solid support.[4]
Data Presentation
The following tables summarize the key characteristics and performance parameters of this compound and Fmoc-Glu(OtBu)-OH.
| Feature | This compound | Fmoc-Glu(OtBu)-OH |
| Chemical Name | N-α-Fmoc-L-glutamic acid α-allyl ester | N-α-Fmoc-L-glutamic acid γ-tert-butyl ester |
| Molecular Formula | C₂₃H₂₃NO₆ | C₂₄H₂₇NO₆ |
| Molecular Weight | 409.43 g/mol [5] | 425.48 g/mol |
| Primary Use | On-resin peptide modification (e.g., cyclization, branching)[3] | Routine incorporation of glutamic acid in linear peptides[1] |
| Orthogonality | Fully orthogonal to Fmoc and tBu protecting groups[4] | Not orthogonal; tBu group is removed with final TFA cleavage[2] |
| Performance Parameter | This compound | Fmoc-Glu(OtBu)-OH |
| Coupling Efficiency | High, comparable to standard Fmoc-amino acids. | High, considered a standard reagent with reliable performance.[6] |
| Relative Cost | Higher | Lower |
| Peptide Purity (Crude) | High, but may be affected by the efficiency of allyl deprotection and subsequent on-resin reactions. | Generally high for standard sequences; potential for side-products during TFA cleavage.[7] |
| Overall Yield | Dependent on the efficiency of both SPPS and on-resin modification steps. | High for standard linear peptides.[6] |
| Side Reactions | Potential for palladium catalyst contamination if not washed thoroughly. Incomplete deprotection can lead to heterogeneous products. | Pyroglutamate formation, particularly if Glu is at the N-terminus. t-Butylation of susceptible residues (e.g., Trp, Tyr) during cleavage.[8] |
Experimental Protocols
Protocol 1: Standard Fmoc-SPPS Cycle for Peptide Elongation
This protocol is applicable for the incorporation of both Fmoc-Glu(OtBu)-OH and Fmoc-Glu(OAll)-OH into a peptide sequence.
-
Resin Swelling: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for another 10 minutes to ensure complete removal of the Fmoc group.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine.
-
Coupling:
-
In a separate vessel, pre-activate the Fmoc-amino acid (3 equivalents) with a coupling reagent such as HCTU (2.9 equivalents) and a base like N,N-diisopropylethylamine (DIPEA) (6 equivalents) in DMF for 2-5 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
-
Washing: Wash the resin with DMF (3 times) and dichloromethane (DCM) (3 times).
-
Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
Protocol 2: On-Resin Deprotection of the Allyl Group from Fmoc-Glu(OAll)-OH
This protocol is performed after the desired linear peptide has been assembled and while it is still attached to the resin.
-
Resin Preparation: Swell the peptide-resin in anhydrous and degassed DCM or a mixture of DMF/DCM.[9]
-
Deprotection Cocktail Preparation: Prepare a solution containing Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) (0.25 equivalents relative to resin loading) and a scavenger such as phenylsilane (PhSiH₃) (5 equivalents) in the reaction solvent.[9]
-
Allyl Deprotection: Add the deprotection cocktail to the resin and agitate the mixture at room temperature for 1-2 hours, protected from light.
-
Washing: Wash the resin extensively to remove the palladium catalyst and scavenger by-products. This typically involves alternating washes with:
-
DMF (5 times)
-
A solution of 0.5% DIPEA in DMF (2 times)
-
A solution of 0.5% sodium diethyldithiocarbamate in DMF (to chelate residual palladium) (2 times)
-
DMF (5 times)
-
DCM (5 times)
-
Protocol 3: Final Cleavage and Deprotection of a Peptide Containing Glu(OtBu)
This protocol is for the final cleavage of the peptide from the resin and the simultaneous removal of the tBu side-chain protecting group.
-
Resin Preparation: Wash the fully assembled peptide-resin with DCM and dry it under vacuum.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide sequence. A standard cocktail is TFA/triisopropylsilane (TIS)/water (95:2.5:2.5, v/v/v).[10]
-
Cleavage and Deprotection: Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature.[10]
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide from the filtrate by adding cold diethyl ether.
-
Isolation: Centrifuge the mixture to pellet the crude peptide. Decant the ether and wash the pellet with cold ether two more times.
-
Purification: Dry the crude peptide and purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).
Mandatory Visualization
Caption: Comparative workflows for linear and cyclic peptide synthesis.
Conclusion
The choice between this compound and Fmoc-Glu(OtBu)-OH is dictated by the synthetic goal. For the straightforward synthesis of linear peptides, Fmoc-Glu(OtBu)-OH remains the industry standard due to its cost-effectiveness and simple deprotection in the final cleavage step. However, for the synthesis of more complex architectures such as cyclic or branched peptides, the orthogonal nature of the allyl protecting group in this compound provides an indispensable tool for on-resin modifications, justifying its higher cost and the additional deprotection step. A thorough understanding of the properties and protocols associated with each derivative is crucial for achieving high yield and purity in peptide synthesis.
References
- 1. Fmoc-Glu(OtBu)-OH [cem.com]
- 2. nbinno.com [nbinno.com]
- 3. peptide.com [peptide.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. peptide.com [peptide.com]
- 6. Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH: Key in Peptide Synthesis | Advent [adventchembio.com]
- 7. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. rsc.org [rsc.org]
- 10. pubs.rsc.org [pubs.rsc.org]
A Comparative Guide to Protecting Groups for Glutamic Acid in Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the selection of an appropriate protecting group for the side chain of glutamic acid is a critical decision that can significantly impact yield, purity, and the prevention of side reactions. This guide provides an objective comparison of three commonly used protecting groups—tert-butyl (tBu), benzyl (Bzl), and allyl (All)—supported by available data and detailed experimental protocols.
Performance Comparison of Glutamic Acid Protecting Groups
The choice of a protecting group is primarily dictated by the overall synthetic strategy, particularly the type of solid-phase peptide synthesis (SPPS) employed (e.g., Fmoc or Boc chemistry) and the presence of other sensitive residues in the peptide sequence. The ideal protecting group should be stable throughout the synthesis and selectively removable under conditions that do not affect the peptide backbone or other protecting groups.
| Protecting Group | Structure | Stability | Cleavage Conditions | Common Side Reactions |
| tert-Butyl (tBu) | Ester | Stable to basic conditions (e.g., piperidine). | Strongly acidic conditions (e.g., Trifluoroacetic acid - TFA).[1][2] | Formation of t-butyl adducts with sensitive residues (e.g., Trp, Met, Cys, Tyr); can be minimized with scavengers.[3][4][5] |
| Benzyl (Bzl) | Ester | Stable to acidic and basic conditions used in Fmoc and Boc strategies.[1][2] | Catalytic hydrogenolysis (e.g., H₂/Pd/C) or strong acids like HBr in acetic acid.[6][7] | Prone to pyroglutamate formation, especially at the N-terminus.[8] Incomplete cleavage by TFA. |
| Allyl (All) | Ester | Stable to both acidic (TFA) and basic (piperidine) conditions.[9][10] | Palladium(0)-catalyzed reactions (e.g., Pd(PPh₃)₄ and a scavenger like phenylsilane).[9][11][12] | Potential for palladium contamination of the final peptide. Requires specific reagents that may not be standard in all peptide synthesis labs. |
Orthogonal Deprotection Strategies in SPPS
The use of orthogonal protecting groups is a cornerstone of modern peptide synthesis, allowing for the selective deprotection of specific amino acid side chains for further modification, such as cyclization or branching. The tBu, Bzl, and All groups offer a versatile toolbox for such strategies.
References
- 1. biosynth.com [biosynth.com]
- 2. peptide.com [peptide.com]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. peptide.com [peptide.com]
- 5. biotage.com [biotage.com]
- 6. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 7. CN1667019A - Synthetic method of high molecular weight poly L-glutamic acid - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Microwave‐assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. biotage.com [biotage.com]
A Comparative Guide to Analytical Methods for Purity Assessment of Fmoc-Glu-OAll
For researchers, scientists, and drug development professionals engaged in peptide synthesis, ensuring the purity of raw materials is paramount. The quality of Fmoc-protected amino acids, such as N-α-Fmoc-L-glutamic acid γ-allyl ester (Fmoc-Glu-OAll), directly impacts the yield and purity of the final peptide product. This guide provides a comparative overview of the most common analytical methods for assessing the purity of this compound: High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
Comparison of Analytical Techniques
A multi-faceted approach is often crucial for the accurate characterization and purity determination of protected amino acids like this compound. Each analytical technique offers distinct advantages and provides complementary information regarding the identity and purity of the compound.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) | Mass Spectrometry (MS) |
| Primary Use | Quantitation of purity (% area), detection of impurities | Structural confirmation, identification and quantitation of impurities | Molecular weight confirmation, identification of impurities |
| Typical Purity Reported | ≥96.0%[1] | Provides structural integrity and can be used for quantitative analysis (qNMR) | Confirms mass-to-charge ratio (m/z) |
| Key Advantages | High resolution and sensitivity for separating impurities, well-established methods | Provides detailed structural information, non-destructive, can quantify without a specific reference standard for the impurity | High sensitivity and specificity for molecular weight determination |
| Limitations | Co-elution of impurities is possible, may not identify all co-eluting species without MS detector | Lower sensitivity compared to HPLC and MS, complex mixture analysis can be challenging | Typically not a quantitative method on its own, ionization efficiency can vary |
| Common Impurities Detected | Diastereomers (with chiral column), related substances from synthesis | Residual solvents, starting materials, side-products with different chemical shifts | Deletion sequences, byproducts from side-chain reactions, other Fmoc-amino acids |
Experimental Protocols
Detailed methodologies are essential for reproducible and accurate purity assessment. Below are representative protocols for the key analytical techniques.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
A well-optimized RP-HPLC method is fundamental for assessing the purity of this compound.
Experimental Protocol:
-
Column: C18 stationary phase (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is employed to elute the compound and impurities based on their hydrophobicity. A common starting point is 5% to 95% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214 nm (peptide bond) and 266 nm (Fmoc group).
-
Sample Preparation: The lyophilized this compound is dissolved in Mobile Phase A or a suitable solvent (e.g., DMF) at a concentration of approximately 1 mg/mL.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for confirming the chemical structure of this compound and for identifying and quantifying impurities. Quantitative NMR (qNMR) can be used for purity determination.
Experimental Protocol:
-
Instrument: 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated solvent in which the sample is fully soluble (e.g., DMSO-d6, CDCl3).
-
Internal Standard (for qNMR): A certified reference material with a known purity and signals that do not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Sample Preparation:
-
Accurately weigh a known amount of this compound and the internal standard into a vial.
-
Dissolve the mixture in a precise volume of the deuterated solvent.
-
-
Acquisition Parameters (for ¹H qNMR):
-
Sufficiently long relaxation delay (D1) to ensure full relaxation of all relevant protons (typically 5 times the longest T1).
-
A 90° pulse angle.
-
Acquisition of a sufficient number of scans for a good signal-to-noise ratio.
-
-
Data Processing: The purity is calculated by comparing the integral of a well-resolved proton signal of this compound with the integral of a known proton signal from the internal standard.
Mass Spectrometry (MS)
Mass spectrometry is indispensable for confirming the molecular weight of the synthesized this compound and for identifying impurities. It is often coupled with HPLC (LC-MS).
Experimental Protocol:
-
Instrument: A mass spectrometer, often coupled to an HPLC system (LC-MS).
-
Ionization Source: Electrospray Ionization (ESI) is common for this type of molecule.
-
Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.
-
LC Conditions: Similar to the RP-HPLC protocol described above, but often using a more MS-friendly mobile phase modifier like formic acid instead of TFA to avoid ion suppression.[2]
-
Mobile Phase A (LC-MS): 0.1% Formic acid in water.[2]
-
Mobile Phase B (LC-MS): 0.1% Formic acid in acetonitrile.[2]
-
Data Analysis: The mass spectrum will show the mass-to-charge ratio (m/z) of the parent ion of this compound, confirming its identity. Impurity peaks in the chromatogram can be analyzed by their respective mass spectra to aid in their identification.
Visualization of Experimental Workflows
Caption: Workflow for RP-HPLC Purity Analysis.
Caption: Workflow for Quantitative NMR (qNMR) Purity Analysis.
Caption: Workflow for LC-MS Analysis.
References
A Comparative Guide to the Mass Spectrometry Characterization of Peptides Synthesized with Fmoc-Glu-OAll
For researchers, scientists, and professionals in drug development, the precise characterization of synthetic peptides is paramount to ensure the integrity and purity of their products. The choice of protecting groups during solid-phase peptide synthesis (SPPS) can significantly influence the outcome of the final peptide and its subsequent analysis. This guide provides a detailed comparison of the mass spectrometry characterization of peptides synthesized using Fmoc-Glu-OAll (Nα-9-fluorenylmethoxycarbonyl-L-glutamic acid α-allyl ester) with peptides synthesized using other common glutamic acid protecting groups, supported by experimental data and protocols.
The use of the allyl (All) protecting group for the γ-carboxyl group of glutamic acid offers an orthogonal protection strategy in Fmoc-based SPPS. This means the allyl group can be selectively removed under conditions that do not affect the acid-labile (e.g., tBu, Trt) or base-labile (Fmoc) protecting groups, providing greater flexibility in the synthesis of complex peptides, such as cyclic or branched peptides.[1]
Data Presentation: A Comparative Analysis
While direct, side-by-side quantitative comparisons of the mass spectrometric performance of this compound versus other protecting groups are not extensively documented in publicly available literature, a qualitative and semi-quantitative comparison can be constructed based on the known chemistry and fragmentation patterns of peptides. The following tables summarize the expected outcomes and potential side products that can be identified by mass spectrometry.
Table 1: Comparison of Glutamic Acid Protecting Groups in Peptide Synthesis and MS Characterization
| Protecting Group | Deprotection Conditions | Orthogonality with Fmoc-SPPS | Potential for Side Reactions during Synthesis/Cleavage | Expected Mass Spectrometry Observations |
| Allyl (OAll) | Pd(0) catalyst (e.g., Pd(PPh₃)₄) and a scavenger (e.g., PhSiH₃) | Fully Orthogonal | - Incomplete deprotection leading to residual allyl groups (+40 Da).- Palladium catalyst contamination. | - Clean mass spectra with minimal side products if deprotection is complete.- Potential for adducts with palladium or scavenger. |
| tert-Butyl (OtBu) | Strong acid (e.g., high concentration of TFA) | Not fully orthogonal with cleavage from some resins | - Formation of pyroglutamic acid (-18 Da) from N-terminal Glu during Fmoc deprotection.- Re-attachment of cleaved t-butyl groups to tryptophan or methionine residues (+56 Da). | - Common and well-characterized fragmentation.- Potential for pyroglutamate formation and t-butylation artifacts. |
| Benzyl (OBzl) | Strong acid (e.g., HF) or catalytic transfer hydrogenation | Orthogonal | - Incomplete deprotection.- Benzylation of sensitive residues. | - Requires harsher cleavage conditions, which may lead to more side products observable by MS. |
Table 2: Common Adducts and Modifications Observed in Mass Spectrometry of Synthetic Peptides
| Modification/Adduct | Mass Shift (Da) | Potential Cause |
| Pyroglutamic acid formation | -18 | Cyclization of N-terminal glutamic acid, often during Fmoc deprotection. |
| Incomplete Allyl Deprotection | +40 | Inefficient removal of the allyl protecting group. |
| t-Butylation | +56 | Re-attachment of cleaved tert-butyl groups to nucleophilic residues. |
| Piperidine adduct | +84 | Addition of piperidine (from Fmoc deprotection) to susceptible residues. |
| Trifluoroacetylation | +96 | Trifluoroacetic acid (from cleavage) modification of amine groups. |
| Sodium adduct | +22 | Cationization during ionization. |
| Potassium adduct | +38 | Cationization during ionization. |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are standard protocols for the synthesis, cleavage, and mass spectrometry analysis of peptides containing this compound.
Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Glu(OAll)-OH
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in dimethylformamide (DMF) for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes, repeat once, and then wash thoroughly with DMF.
-
Amino Acid Coupling:
-
Pre-activate the Fmoc-amino acid (4 equivalents) with a coupling reagent such as HBTU/HOBt (4 equivalents) and a base like diisopropylethylamine (DIEA) (8 equivalents) in DMF.[2]
-
Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).
-
Wash the resin with DMF.
-
-
Repeat: Repeat the deprotection and coupling steps for each amino acid in the peptide sequence. For the incorporation of glutamic acid with allyl protection, use Fmoc-Glu(OAll)-OH.
On-Resin Deprotection of the Allyl Group
-
Resin Preparation: After completion of the peptide sequence, wash the resin with dichloromethane (DCM).
-
Deprotection Cocktail: Prepare a solution of Pd(PPh₃)₄ (0.25 equivalents) and a scavenger such as phenylsilane (PhSiH₃) (25 equivalents) in DCM.
-
Reaction: Add the deprotection cocktail to the resin and gently agitate under an inert atmosphere (e.g., argon or nitrogen) for 1-2 hours. Repeat this step to ensure complete removal.
-
Washing: Wash the resin thoroughly with DCM, DMF, and methanol to remove the catalyst and scavenger byproducts.
Peptide Cleavage and Purification
-
Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the peptide sequence and other protecting groups used. A common cocktail is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).
-
Cleavage: Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Precipitation: Filter the resin and precipitate the peptide from the filtrate by adding cold diethyl ether.
-
Purification: Centrifuge to pellet the crude peptide, decant the ether, and dissolve the peptide in a suitable solvent (e.g., water/acetonitrile mixture). Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Mass Spectrometry Analysis
-
Matrix Preparation: Prepare a saturated solution of a suitable matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA) or sinapinic acid, in a solvent mixture like 50% acetonitrile/50% water with 0.1% TFA.
-
Sample Preparation: Mix the purified peptide solution (typically 1 mg/mL) with the matrix solution in a 1:1 ratio directly on the MALDI target plate.
-
Analysis: Allow the mixture to air-dry completely to form crystals. Analyze the sample using a MALDI-TOF mass spectrometer in reflectron mode for accurate mass determination. For MS/MS analysis, select the parent ion of interest and perform post-source decay (PSD) or collision-induced dissociation (CID).
-
Sample Preparation: Dilute the purified peptide in a solvent compatible with the LC mobile phase, typically 0.1% formic acid in water.
-
Chromatography: Inject the sample onto a C18 reverse-phase column and elute with a gradient of increasing acetonitrile concentration (containing 0.1% formic acid).
-
Mass Spectrometry:
-
Introduce the eluent into the electrospray ionization (ESI) source.
-
Acquire full scan mass spectra (MS1) to identify the peptide's molecular ion species (often multiply charged, e.g., [M+2H]²⁺, [M+3H]³⁺).
-
Perform data-dependent acquisition (DDA) or targeted MS/MS on the most abundant precursor ions.
-
Analyze the fragmentation spectra to confirm the peptide sequence. The most common fragment ions are b- and y-ions resulting from cleavage of the peptide backbone.[3]
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and mass spectrometry characterization of a peptide synthesized using this compound.
Conclusion
The use of this compound in peptide synthesis provides a valuable orthogonal strategy, enabling the synthesis of complex peptides. Its characterization by mass spectrometry is straightforward, provided that the deprotection of the allyl group is complete. Compared to other protecting groups like OtBu, the primary advantage of OAll lies in its selective removal under mild conditions, which can lead to cleaner crude products with fewer side reactions related to repeated strong acid exposure. However, careful optimization of the palladium-catalyzed deprotection and thorough washing are critical to avoid contamination and ensure the integrity of the final peptide. Mass spectrometry remains an indispensable tool for verifying the successful synthesis and purity of these peptides, allowing for the identification of any potential side products or incomplete deprotection.
References
A Comparative Guide to Palladium Catalysts for Efficient Allyl Group Removal
For researchers, scientists, and professionals in drug development, the selection of an optimal catalyst is paramount for the efficient and clean removal of protecting groups. The allyl group, a versatile protecting group for alcohols, amines, and carboxylic acids, is frequently removed via palladium-catalyzed reactions. This guide provides an objective comparison of the performance of common palladium catalysts for allyl group removal, supported by experimental data, to aid in the selection of the most suitable catalyst for a given application.
The efficiency of a palladium catalyst in allyl deprotection is influenced by several factors, including the nature of the palladium precursor, the ligands, the allyl scavenger, and the reaction conditions. This guide focuses on a comparative analysis of three widely used palladium sources: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂), and Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃).
Performance Comparison of Palladium Catalysts
The choice of palladium catalyst can significantly impact the yield, reaction time, and catalyst loading required for complete deprotection. Below is a summary of the performance of different palladium catalysts for the removal of allyl protecting groups from various functional groups.
| Catalyst System | Substrate Type | Catalyst Loading (mol%) | Scavenger | Solvent | Time | Yield (%) | Reference |
| Pd(PPh₃)₄ | Aryl Allyl Ether | 5 | K₂CO₃ | Methanol | 1 h | 82-97 | [1] |
| Pd(PPh₃)₄ | Allyl Carbamate | 0.25 eq | Phenylsilane | DCM | 30 min | High | [2] |
| Pd(PPh₃)₄ | Aryl Allyl Ether | catalytic | NaBH₄ | THF | Room Temp | 97 | [3] |
| PdCl₂(PPh₃)₂ | Allyl Carbamate/Ester | Not specified | Meldrum's acid/TES-H | Not specified | Not specified | High | [4] |
| Pd₂(dba)₃ / Ligand | Allyl Carbamate | Not specified | Not specified | Not specified | Not specified | - | [5] |
It is important to note that direct, side-by-side comparisons under identical conditions are limited in the literature, and the efficiency of a catalyst system is highly substrate-dependent.
Experimental Protocols
Detailed methodologies are crucial for reproducibility. The following are representative experimental protocols for allyl deprotection using different palladium catalysts.
Protocol 1: Deprotection of an Aryl Allyl Ether using Pd(PPh₃)₄[6]
-
To a solution of the phenyl allyl ether (1.0 mmol) in anhydrous methanol (10 mL), add potassium carbonate (2.0 mmol).
-
Stir the mixture at room temperature for 10 minutes.
-
Add Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).
-
Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically 1 hour), remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Deprotection of an Allyl Carbamate on Solid Support using Pd(PPh₃)₄[2]
-
Swell the peptidyl resin in Dichloromethane (DCM).
-
Prepare a solution of Pd(PPh₃)₄ (0.25 eq) and phenylsilane (24 eq) in 1 mL of DCM.
-
Transfer the catalyst solution to the reactor vial containing the resin.
-
Allow the reaction to proceed for 30 minutes at room temperature.
-
Repeat the deprotection step with a fresh solution of the catalyst and scavenger.
-
Wash the resin extensively with DCM, dry, and cleave the peptide from the resin for analysis.
Protocol 3: Open-Flask Deprotection of Allyl Carbamates and Esters using PdCl₂(PPh₃)₂[4]
While a detailed step-by-step protocol is not provided in the abstract, a novel air-stable system has been developed using Pd(PPh₃)₂Cl₂ as the catalyst in combination with Meldrum's acid and triethylsilane (TES-H). This method is highlighted for its high yields and compatibility with automated synthesis.
Mechanism and Workflow
The generally accepted mechanism for palladium-catalyzed allyl deprotection involves the formation of a π-allyl palladium complex. This key intermediate is then attacked by a nucleophile (scavenger), which regenerates the active Pd(0) catalyst and releases the deprotected substrate.
References
- 1. A Mild Deprotection Strategy for Allyl-Protecting Groups and Its Implications in Sequence Specific Dendrimer Synthesis [organic-chemistry.org]
- 2. biotage.com [biotage.com]
- 3. Reductive deprotection of aryl allyl ethers with Pd(Ph3)4/NaBH4 [infoscience.epfl.ch]
- 4. Open-Flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dspace.mit.edu [dspace.mit.edu]
A Comparative Guide to Branched Peptide Synthesis: Fmoc-Glu-OAll vs. Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
The synthesis of branched peptides, a critical process in the development of novel therapeutics, vaccines, and biomaterials, presents unique challenges that necessitate sophisticated chemical strategies. The deliberate creation of a branch point within a peptide backbone requires the use of orthogonally protected amino acid building blocks, allowing for the selective deprotection and elongation of a side chain. This guide provides an objective comparison of methodologies for branched peptide synthesis, with a focus on the utility of Nα-Fmoc-L-glutamic acid γ-allyl ester (Fmoc-Glu-OAll), alongside other established techniques. We will delve into the experimental data, detailed protocols, and the underlying chemical principles to equip researchers with the knowledge to select the most appropriate strategy for their synthetic goals.
Introduction to Branched Peptide Synthesis Strategies
Branched peptide synthesis primarily relies on two main strategies: the divergent and the convergent approach.
-
Divergent Synthesis: This common approach involves the stepwise synthesis of the main peptide chain on a solid support. At a designated position, an amino acid with an orthogonally protected side chain is incorporated. Following the completion of the main chain, this side chain is selectively deprotected, and the branch is synthesized, also in a stepwise manner. This method is straightforward but can be challenging for long or complex branches due to potential steric hindrance and incomplete coupling reactions.
-
Convergent Synthesis: In this strategy, the main peptide chain and the branch are synthesized separately. Subsequently, the two purified fragments are joined together using chemoselective ligation techniques. This approach can lead to higher purity of the final product and is advantageous for creating large and complex branched structures. However, it requires additional steps for fragment synthesis, purification, and the final ligation reaction.
The choice of strategy is intrinsically linked to the selection of the orthogonally protected amino acid that will form the branch point.
Method 1: this compound for Carboxyl-Based Branching
This compound is a versatile building block for introducing a branch point through the γ-carboxyl group of a glutamic acid residue. The allyl (All) protecting group is orthogonal to the acid-labile side-chain protecting groups (e.g., tBu, Trt, Boc) and the base-labile Fmoc group used for Nα-protection in standard solid-phase peptide synthesis (SPPS).[1] This orthogonality allows for the selective removal of the allyl group on-resin, exposing a free carboxyl group for the attachment of a second peptide chain or other molecules.[2]
Key Features of this compound:
-
Orthogonality: The allyl group is stable to the piperidine treatment used for Fmoc removal and the trifluoroacetic acid (TFA) used for final cleavage and removal of most other side-chain protecting groups.[1]
-
Deprotection Conditions: The allyl group is typically removed using a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), in the presence of a scavenger like phenylsilane.[3]
-
Applications: This method is well-suited for creating branched peptides where the branch is attached via an amide bond to the glutamic acid side chain. It is also used in the synthesis of head-to-tail cyclic peptides.[2]
Experimental Protocol: On-Resin Branching with this compound
-
Main Chain Synthesis: The linear peptide is assembled on a suitable resin (e.g., Rink Amide) using standard Fmoc-SPPS chemistry. Fmoc-Glu(OAll)-OH is incorporated at the desired branching point.
-
Selective Allyl Deprotection: Following the completion of the main chain, the resin-bound peptide is washed with dichloromethane (DCM). A solution of Pd(PPh₃)₄ (e.g., 0.03 M) and a scavenger such as phenylsilane (e.g., 0.75 M) in DCM is added to the resin. The reaction is typically carried out at room temperature or with gentle heating (e.g., 30-35°C) for a period of 5-15 minutes, and the process is repeated 2-3 times to ensure complete deprotection.[3]
-
Branch Synthesis: After thorough washing to remove the palladium catalyst and scavenger, the branch is synthesized on the newly exposed carboxyl group of the glutamic acid side chain. This is achieved by coupling the first amino acid of the branch (e.g., H-Ala-OtBu) using standard coupling reagents.[4] The subsequent amino acids of the branch are then added using standard Fmoc-SPPS cycles.
-
Cleavage and Deprotection: Once the synthesis of the branched peptide is complete, the peptide is cleaved from the resin, and all remaining side-chain protecting groups are removed using a standard TFA cleavage cocktail (e.g., TFA/H₂O/TIS, 95:2.5:2.5).[4]
-
Purification: The crude branched peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Method 2: Orthogonally Protected Lysine for Amine-Based Branching
A widely used alternative to glutamic acid-based branching is the use of an orthogonally protected lysine residue. In this approach, the ε-amino group of the lysine side chain serves as the branching point. Several protecting groups are available for the lysine side chain that are orthogonal to the Fmoc/tBu strategy, with 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde) being a prominent example.
Key Features of Fmoc-Lys(ivDde)-OH:
-
Orthogonality: The ivDde group is stable to both piperidine and TFA but is readily cleaved by a dilute solution of hydrazine in N,N-dimethylformamide (DMF).[5]
-
Versatility: This method allows for the synthesis of unsymmetrically branched peptides, where the two branches have different sequences.
-
Symmetrical Branching: For the synthesis of symmetrical branches, Fmoc-Lys(Fmoc)-OH can be utilized, where both the α- and ε-amino groups are deprotected simultaneously with piperidine, allowing for the concurrent growth of two identical peptide chains.
Experimental Protocol: On-Resin Branching with Fmoc-Lys(ivDde)-OH
-
Main Chain Synthesis: The linear peptide is synthesized on a solid support using standard Fmoc-SPPS. Fmoc-Lys(ivDde)-OH is incorporated at the desired branching point.
-
Selective ivDde Deprotection: After the main chain is assembled, the resin is treated with a solution of 2-5% hydrazine in DMF. The reaction is typically carried out at room temperature for 3-10 minutes and repeated to ensure complete removal of the ivDde group.[5]
-
Branch Synthesis: Following extensive washing with DMF to remove residual hydrazine, the branch is synthesized on the deprotected ε-amino group of the lysine side chain using standard Fmoc-SPPS cycles.
-
Cleavage and Deprotection: The completed branched peptide is cleaved from the resin and deprotected using a TFA-based cleavage cocktail.
-
Purification: The crude product is purified by RP-HPLC.
Method 3: Convergent Synthesis via Chemoselective Ligation
For the synthesis of highly complex or large branched peptides, a convergent approach using chemoselective ligation can be advantageous. Native Chemical Ligation (NCL) is a powerful technique that involves the reaction of a peptide with a C-terminal thioester and another peptide with an N-terminal cysteine residue to form a native peptide bond at the ligation site.
Key Features of Convergent Ligation:
-
High Purity of Final Product: Since the individual peptide fragments are purified before ligation, the final product is often of higher purity, and purification can be more straightforward.
-
Synthesis of Large Peptides: NCL allows for the construction of very large proteins and complex branched structures that are difficult to access through stepwise synthesis.
-
Requires C-terminal Thioester and N-terminal Cysteine: The main limitation of NCL is the requirement for a cysteine residue at the ligation junction of one fragment and a thioester at the C-terminus of the other.
Experimental Protocol: Convergent Synthesis via NCL
-
Fragment Synthesis: The main peptide chain and the branch are synthesized separately using SPPS. One fragment is synthesized to have an N-terminal cysteine, and the other is prepared as a C-terminal thioester.
-
Fragment Purification: Both peptide fragments are cleaved from the resin, deprotected, and purified to a high degree using RP-HPLC.
-
Ligation Reaction: The two purified fragments are dissolved in a ligation buffer (typically aqueous buffer at neutral pH) and allowed to react. The reaction progress is monitored by HPLC.
-
Final Purification: Once the ligation is complete, the final branched peptide is purified by RP-HPLC to remove any unreacted fragments and byproducts.
Performance Comparison
Direct quantitative comparison between these methods is challenging as the efficiency of peptide synthesis is highly sequence-dependent. However, based on available literature, we can summarize the reported performance of these techniques.
| Method | Key Reagent | Branching Point | Reported Purity | Synthesis Time (Example) | Key Advantages | Key Disadvantages |
| This compound | Fmoc-Glu(OAll)-OH | Glutamic Acid Side Chain | 80-87%[4][6] | ~3-3.5 hours for a branched variant of a 13-mer[4] | Allows for branching from a carboxyl group; orthogonal to standard Fmoc/tBu chemistry. | Requires a palladium catalyst which can be expensive and needs to be thoroughly removed. |
| Orthogonally Protected Lysine | Fmoc-Lys(ivDde)-OH | Lysine Side Chain | 71-77%[5] | < 5 hours for various unsymmetrically branched peptides[5] | Well-established method; allows for both symmetrical and unsymmetrical branching. | Hydrazine is toxic and must be handled with care; potential for side reactions if not carefully controlled. |
| Convergent Ligation | N/A (Strategy) | N-terminal Cysteine | Potentially >95% (after purification of final product) | Days (includes synthesis and purification of fragments) | Ideal for large and complex branched peptides; high purity of the final product. | Requires synthesis and purification of multiple fragments; limited to ligation at a cysteine residue. |
Conclusion
The choice of method for branched peptide synthesis is a critical decision that depends on the specific requirements of the target molecule, available resources, and the desired level of purity.
-
This compound offers a robust and efficient method for creating branches from a glutamic acid residue. Its orthogonality to the widely used Fmoc/tBu strategy makes it an attractive option for divergent synthesis. The primary consideration is the need for a palladium catalyst for deprotection.
-
Orthogonally protected lysine derivatives , such as Fmoc-Lys(ivDde)-OH, provide a well-established and versatile route to both symmetrical and unsymmetrical branched peptides. The use of hydrazine for deprotection requires appropriate safety precautions.
-
Convergent synthesis via chemoselective ligation is the method of choice for the construction of large and complex branched peptides where the highest purity is paramount. While more labor-intensive due to the need for separate fragment synthesis and purification, it offers unparalleled control over the final product's integrity.
Ultimately, a thorough understanding of the chemical principles, potential side reactions, and the practical aspects of each method will enable researchers to successfully synthesize the complex branched peptides required for advancing their scientific and therapeutic objectives.
References
A Comparative Guide to Glutamic Acid Protecting Groups in Large-Scale Peptide Synthesis: A Cost-Benefit Analysis of Fmoc-Glu-OAll
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate protecting group strategy is a critical decision in the large-scale synthesis of peptides, directly impacting process efficiency, final product purity, and overall manufacturing cost. For the incorporation of glutamic acid, several side-chain protected Fmoc-amino acid derivatives are available, each with distinct advantages and disadvantages. This guide provides a comprehensive cost-benefit analysis of Fmoc-Glu-OAll in comparison to the more conventional alternatives, Fmoc-Glu(OtBu)-OH and Fmoc-Glu(OBzl)-OH, to aid in the selection of the most suitable building block for industrial-scale solid-phase peptide synthesis (SPPS).
Executive Summary
Fmoc-Glu(OtBu)-OH is the most commonly used derivative in Fmoc-SPPS due to its compatibility with standard TFA cleavage protocols.[1] Fmoc-Glu(OBzl)-OH offers an alternative that is stable to TFA but requires harsher cleavage conditions or hydrogenolysis.[2] this compound introduces an orthogonal protection strategy, allowing for selective deprotection under mild conditions using a palladium catalyst.[3] This orthogonality is particularly advantageous for the synthesis of complex peptides, such as cyclic or branched peptides, where selective side-chain manipulation is required.[3][4] However, the benefits of this flexibility must be weighed against the additional costs and process steps associated with the use of a palladium catalyst.
Data Presentation: Quantitative Comparison
A direct comparison of large-scale synthesis yield and purity data for peptides incorporating these three glutamic acid derivatives is not extensively available in published literature, as such data is often proprietary. However, a cost analysis of the starting materials and a qualitative assessment of their performance characteristics can provide valuable insights.
Table 1: Cost Comparison of Fmoc-Protected Glutamic Acid Derivatives
| Compound | Supplier 1 (Price per gram) | Supplier 2 (Price per gram) | Supplier 3 (Price per gram) | Average Price (per gram) |
| Fmoc-Glu(OAll)-OH | $15.00 | $5.00 | $15.00 | $11.67 |
| Fmoc-Glu(OtBu)-OH | $1.35 | $9.00 | Not Available | $5.18 |
| Fmoc-Glu(OBzl)-OH | $3.00 | $3.00 | $11.26 | $5.75 |
Note: Prices are based on publicly available information from various chemical suppliers (accessed in Q4 2025) for research-grade materials and may vary significantly based on quantity, purity, and supplier.
Table 2: Performance Comparison of Glutamic Acid Protecting Groups
| Feature | Fmoc-Glu(OAll)-OH | Fmoc-Glu(OtBu)-OH | Fmoc-Glu(OBzl)-OH |
| Deprotection Condition | Pd(0) catalyst (e.g., Pd(PPh₃)₄), scavenger (e.g., PhSiH₃) in an inert solvent | Strong acid (e.g., TFA) | Strong acid (e.g., HF, TFMSA) or Hydrogenolysis (H₂/Pd/C) |
| Orthogonality | Fully orthogonal to acid- and base-labile groups | Not orthogonal to other acid-labile groups | Orthogonal to base-labile groups; quasi-orthogonal to some acid-labile groups |
| Key Advantages | Enables on-resin side-chain modification and cyclization. Mild deprotection conditions.[3] | Compatible with standard Fmoc-SPPS cleavage protocols. Widely used and well-established. | Stable to TFA. Useful in combination with other TFA-labile groups. |
| Potential Side Reactions | Incomplete deprotection, N-allylation of the deprotected amine, catalyst contamination of the final product. | t-butylation of sensitive residues (e.g., Trp, Met, Cys). | Incomplete deprotection with strong acids, benzyl migration to Tyr, catalyst poisoning during hydrogenolysis. |
| Associated Costs | Higher initial cost of amino acid derivative. Additional cost of palladium catalyst, ligands, and scavengers. Potential for longer reaction times. | Lower initial cost of amino acid derivative. Minimal additional reagent costs for deprotection. | Moderate initial cost. Potential costs associated with specialized cleavage equipment (for HF) or hydrogenation apparatus. |
| Ideal Applications | Synthesis of cyclic peptides, branched peptides, and peptides requiring selective side-chain functionalization.[3][4] | Standard linear peptide synthesis. | Synthesis of peptides where TFA-lability of the glutamic acid side chain is undesirable. |
Experimental Protocols
General Solid-Phase Peptide Synthesis (SPPS) Coupling Protocol
This protocol outlines a single coupling cycle for adding a glutamic acid derivative to a growing peptide chain on a solid support (e.g., Rink Amide resin).
-
Resin Swelling: Swell the resin in N,N-dimethylformamide (DMF) for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.
-
Washing: Wash the resin thoroughly with DMF (5-7 times).
-
Amino Acid Activation: In a separate vessel, dissolve the Fmoc-Glu(P)-OH (P = OAll, OtBu, or OBzl) (3-5 equivalents) and a suitable coupling agent (e.g., HBTU/HOBt or HATU) (3-5 equivalents) in DMF. Add a base such as N,N-diisopropylethylamine (DIPEA) (6-10 equivalents).
-
Coupling: Add the activated amino acid solution to the resin and agitate for 1-2 hours at room temperature.
-
Washing: Wash the resin with DMF (5-7 times) and dichloromethane (DCM) (3-5 times).
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction.
Deprotection Protocols
1. On-Resin Allyl (OAll) Group Deprotection
This protocol is for the selective removal of the allyl protecting group from a resin-bound peptide.
-
Resin Preparation: Swell the peptide-resin in an inert solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).
-
Deprotection Cocktail Preparation: In a separate flask, dissolve the palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.1-0.3 equivalents relative to the peptide), in the reaction solvent.
-
Scavenger Addition: Add an allyl scavenger, such as phenylsilane (PhSiH₃) (10-20 equivalents), to the reaction mixture. Other scavengers like morpholine or dimethylamine-borane complex can also be used.[5]
-
Deprotection Reaction: Add the deprotection cocktail to the resin and agitate the suspension at room temperature for 1-3 hours. The reaction progress can be monitored by HPLC analysis of a cleaved sample.
-
Washing: After the reaction is complete, thoroughly wash the resin with the reaction solvent, followed by a chelating wash (e.g., a solution of sodium diethyldithiocarbamate in DMF) to remove residual palladium. Finally, wash with DMF and DCM.
2. Tert-Butyl (OtBu) Group Deprotection (Final Cleavage)
This is a standard protocol for the final cleavage of the peptide from the resin and simultaneous removal of the OtBu protecting group.
-
Resin Preparation: Wash the peptide-resin with DCM and dry it under vacuum.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail of trifluoroacetic acid (TFA), water, and a scavenger such as triisopropylsilane (TIS) in a ratio of 95:2.5:2.5 (v/v/v). The choice and amount of scavengers should be optimized based on the peptide sequence to prevent side reactions like t-butylation.
-
Cleavage Reaction: Add the cleavage cocktail to the resin and incubate at room temperature for 2-4 hours with occasional agitation.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Isolation: Centrifuge the suspension, decant the ether, and wash the peptide pellet with cold ether. Dry the peptide under vacuum.
3. Benzyl (OBzl) Group Deprotection
The OBzl group can be removed by strong acidolysis or hydrogenolysis.
-
Strong Acidolysis:
-
Follow a similar procedure to the OtBu deprotection, but use a stronger acid cocktail, such as hydrogen fluoride (HF) with scavengers (e.g., anisole) or trifluoromethanesulfonic acid (TFMSA). This requires specialized equipment and safety precautions.
-
-
Hydrogenolysis:
-
Resin Preparation: Swell the peptide-resin in a suitable solvent like DMF or methanol.
-
Catalyst Addition: Add a palladium on carbon (Pd/C) catalyst (typically 10% by weight of the resin).
-
Hydrogenation: Subject the suspension to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously for several hours to days.
-
Work-up: Filter off the catalyst and wash the resin. The peptide can then be cleaved from the resin using standard procedures. Note that sulfur-containing residues can poison the catalyst.
-
Mandatory Visualization
Caption: Workflow for SPPS using this compound for selective side-chain modification.
References
- 1. peptide.com [peptide.com]
- 2. bloomtechz.com [bloomtechz.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Design and synthesis of a new orthogonally protected glutamic acid analog and its use in the preparation of high affinity polo-like kinase 1 polo-box domain – binding peptide macrocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Fmoc-Glu-OAll in Peptide Synthesis: Applications, Success Rates, and Alternatives
In the realm of solid-phase peptide synthesis (SPPS), the strategic selection of protecting groups is paramount to achieving high yields and purity of the target peptide. For the side chain of glutamic acid, a variety of protecting groups are available, each with its own set of advantages and limitations. This guide provides a comprehensive review of the applications and success rates of N-α-Fmoc-L-glutamic acid γ-allyl ester (Fmoc-Glu-OAll), offering a comparison with other commonly used glutamic acid protecting groups. Detailed experimental protocols and workflow visualizations are provided to assist researchers in the effective utilization of this versatile building block.
Applications of this compound
The primary advantage of the allyl (All) protecting group lies in its orthogonality to the widely used acid-labile (e.g., tert-butyl, OtBu) and base-labile (Fmoc) protecting groups.[1][2] This unique characteristic allows for the selective deprotection of the allyl group under mild conditions using a palladium(0) catalyst, leaving other protecting groups intact. This feature makes this compound an invaluable tool for the synthesis of complex peptides, including:
-
Cyclic Peptides: On-resin cyclization is a key application where this compound excels. The side-chain carboxyl group can be deprotected selectively to form a lactam bridge with an N-terminal amine or a side-chain amine of another amino acid. This strategy is widely employed to enhance the conformational stability and biological activity of peptides.
-
Branched Peptides: The orthogonal nature of the allyl group facilitates the synthesis of branched peptides. After selective deprotection of the Glu(OAll) side chain, a second peptide chain can be assembled on the glutamic acid residue.
-
Side-Chain Modified Peptides: The deprotected γ-carboxyl group of glutamic acid can be functionalized with various moieties, such as fluorescent labels, biotin, or other reporter groups, while the peptide remains attached to the solid support.
Comparison of Glutamic Acid Protecting Groups
The choice of a protecting group for the glutamic acid side chain significantly impacts the overall success of the peptide synthesis. The following table provides a qualitative and quantitative comparison of this compound with other commonly used alternatives. It is important to note that the presented success rates are compiled from various sources and may not represent a direct head-to-head comparison under identical conditions.
| Protecting Group | Structure | Deprotection Conditions | Key Advantages | Potential Drawbacks | Reported Yield/Purity |
| Allyl (OAll) | -CH₂CH=CH₂ | Pd(PPh₃)₄, scavenger (e.g., PhSiH₃, Me₂NH·BH₃) in an inert solvent like DCM or THF.[3] | Orthogonal to acid- and base-labile groups.[1][2] Mild deprotection conditions. | Requires a palladium catalyst which must be thoroughly removed. Potential for allyl cation-induced side reactions if not properly scavenged. | Cyclic Peptides: Crude purities of 22-28% have been reported for on-resin head-to-tail cyclization.[4] Linear Peptides: An overall yield of 65% was reported for the synthesis of a linear peptide on hydrazide resin.[5] |
| tert-Butyl (OtBu) | -C(CH₃)₃ | Strong acid (e.g., TFA) | Stable to the basic conditions used for Fmoc removal. High solubility of the protected amino acid.[6] | Not orthogonal to other acid-labile side-chain protecting groups. The tert-butyl cation generated during deprotection can lead to side reactions.[7] | Linear Peptides: High yields and purities are generally achieved for standard linear peptides.[6][8] |
| 2-Phenylisopropyl (O-2-PhiPr) | -C(CH₃)₂Ph | 1% TFA in DCM | Highly acid-labile, allowing for selective deprotection in the presence of tBu-based groups. | Less commonly used than OAll or OtBu. | Data on specific yields and purities are limited in the reviewed literature. |
Experimental Protocols
On-Resin Allyl Deprotection using Palladium Catalyst
This protocol describes the selective removal of the allyl protecting group from a glutamic acid residue on a solid support.
Materials:
-
Peptide-resin containing a Glu(OAll) residue
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Phenylsilane (PhSiH₃) as a scavenger
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Swell the peptide-resin in DCM in a reaction vessel.
-
Under an inert atmosphere, prepare the deprotection solution by dissolving Pd(PPh₃)₄ (0.25 equivalents relative to the resin loading) and phenylsilane (24 equivalents) in DCM.
-
Drain the DCM from the swollen resin and add the deprotection solution.
-
Gently agitate the reaction mixture at room temperature for 30 minutes.
-
Repeat the deprotection step with a fresh solution for another 30 minutes to ensure complete removal of the allyl group.
-
Drain the reaction mixture and wash the resin thoroughly with DCM (5 x), DMF (3 x), and finally DCM (5 x) to remove all traces of the catalyst and scavenger.
-
A small sample of the resin can be cleaved and analyzed by HPLC and mass spectrometry to confirm complete deprotection.
On-Resin Head-to-Tail Cyclization
This protocol outlines the on-resin cyclization of a linear peptide precursor containing a C-terminal glutamic acid linked to the resin via its side chain.
Materials:
-
Linear peptide-resin with a C-terminal Fmoc-Glu(OAll)-OH anchored to the resin and a free N-terminal amine.
-
Palladium deprotection reagents (as described in 3.1)
-
Coupling reagents: e.g., HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-Diisopropylethylamine)
-
DMF, peptide synthesis grade
Procedure:
-
Perform the on-resin allyl deprotection of the C-terminal Glu(OAll) residue as described in protocol 3.1 to expose the free carboxyl group.
-
Wash the resin extensively to remove the palladium catalyst and scavenger.
-
Remove the N-terminal Fmoc group using 20% piperidine in DMF.
-
Wash the resin thoroughly with DMF.
-
Prepare the cyclization cocktail by dissolving HBTU (3 equivalents relative to resin loading) and DIPEA (6 equivalents) in DMF.
-
Add the cyclization cocktail to the resin and agitate at room temperature.
-
Monitor the progress of the cyclization by cleaving a small amount of resin at different time points and analyzing the product by HPLC-MS.
-
Once the cyclization is complete, wash the resin with DMF and DCM.
-
Cleave the cyclic peptide from the resin using a standard cleavage cocktail (e.g., TFA/TIS/H₂O) and purify by preparative HPLC.
Visualizations
The following diagrams illustrate key experimental workflows in the application of this compound.
Conclusion
This compound is a valuable reagent for the synthesis of complex peptides, particularly cyclic and branched structures, where orthogonal deprotection is essential. While the requirement for a palladium catalyst adds a layer of complexity to the synthesis, the mild deprotection conditions and compatibility with standard Fmoc-SPPS make it a powerful tool. The choice between this compound and other protecting groups like Fmoc-Glu(OtBu)-OH will depend on the specific synthetic strategy and the desired final peptide structure. For linear peptides without the need for selective side-chain modification, Fmoc-Glu(OtBu)-OH remains the more straightforward and cost-effective option. However, for the synthesis of intricate peptide architectures, the orthogonality of the allyl group is a distinct advantage that often outweighs the additional synthetic steps. Careful optimization of the deprotection and cyclization conditions is crucial to maximize the yield and purity of the final product.
References
Safety Operating Guide
Proper Disposal of Fmoc-Glu-OAll: A Step-by-Step Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
Fmoc-L-glutamic acid α-allyl ester (Fmoc-Glu-OAll) is a derivative of glutamic acid commonly utilized in peptide synthesis. While Safety Data Sheets (SDS) for this compound indicate that it is not classified as a hazardous substance or mixture under the Globally Harmonized System (GHS), it is imperative to handle and dispose of it with caution, adhering to all applicable regulations.[1] This guide provides a comprehensive, step-by-step approach to the proper disposal of this compound, ensuring the safety of laboratory personnel and environmental protection.
I. Initial Assessment and Institutional Consultation
The first and most critical step in chemical waste disposal is to consult your institution's Environmental Health and Safety (EHS) office or equivalent department.[1][2][3] Disposal regulations can vary significantly based on local, state, and federal guidelines.
Procedural Steps:
-
Locate the Safety Data Sheet (SDS): Always have the SDS for this compound readily available. This document contains essential information regarding its physical and chemical properties, as well as initial handling and disposal recommendations.
-
Contact Your EHS Office: Before proceeding with any disposal method, contact your institution's EHS office. They will provide specific guidance based on their established protocols and local regulations.
-
Waste Determination: The EHS office will assist in determining whether this compound can be disposed of as non-hazardous waste or if it must be managed as hazardous chemical waste.[1]
II. Disposal as Non-Hazardous Solid Waste (If Permitted)
If your EHS office confirms that this compound can be treated as non-hazardous solid waste, follow their specific procedures. This may include the following steps:
Procedural Steps:
-
Container Selection: Place the solid this compound in a well-labeled, sealed container.
-
Labeling: Clearly label the container with the full chemical name: "Fmoc-L-glutamic acid α-allyl ester".
-
Disposal Location: Dispose of the sealed container in the designated laboratory trash for non-hazardous solid chemical waste, as directed by your EHS office.[3] Do not dispose of it in general office or food waste containers.
III. Disposal as Hazardous Chemical Waste
In the absence of a definitive non-hazardous classification from your EHS office, or if required by institutional policy, this compound must be disposed of as hazardous chemical waste.[1][4]
Procedural Steps:
-
Waste Container: Use a designated hazardous waste container that is compatible with the chemical. The container must be in good condition with a secure, leak-proof lid.[5]
-
Labeling: Affix a hazardous waste label to the container. The label must include:
-
The full chemical name: "Fmoc-L-glutamic acid α-allyl ester"
-
The words "Hazardous Waste"
-
The date of waste accumulation
-
Any relevant hazard information (even if not GHS classified, it's good practice to note it's a chemical waste product)
-
-
Storage: Store the hazardous waste container in a designated satellite accumulation area within the laboratory.[6] This area should be secure and away from incompatible materials.
-
Waste Pickup: Arrange for the collection of the hazardous waste through your institution's EHS program.[7]
IV. Decontamination of Empty Containers
Empty containers that once held this compound should be managed as follows:
Procedural Steps:
-
Triple Rinsing: If the container held a substance classified as acutely hazardous, it would require triple rinsing with a suitable solvent.[1] Although this compound is not classified as such, this is a good practice for all chemical containers. The rinsate must be collected and disposed of as hazardous waste.[1]
-
Defacing Labels: Completely remove or deface all chemical labels from the empty, rinsed container to prevent misuse.[1]
-
Final Disposal: Dispose of the decontaminated container as regular trash, unless otherwise directed by your EHS office.[1]
Experimental Protocols and Data
While specific experimental protocols for the use of this compound will vary, the disposal plan for any experiment should be established before the work begins.[8]
Table 1: Quantitative Data for this compound
| Property | Value |
| Molecular Formula | C₂₃H₂₃NO₆ |
| Molecular Weight | 409.4 g/mol |
| CAS Number | 144120-54-7 |
Mandatory Visualizations
To aid in the decision-making process for the proper disposal of this compound, the following workflow diagram is provided.
Caption: Decision workflow for the proper disposal of this compound.
Waste Minimization
A crucial aspect of laboratory safety and environmental responsibility is waste minimization.[7][8]
-
Source Reduction: Order only the quantity of this compound required for your experiments.[7]
-
Inventory Management: Maintain a current inventory of your chemicals to avoid unnecessary purchases.[7]
-
Scale Reduction: Whenever feasible, reduce the scale of your experiments to generate less waste.[7]
By following these procedures and maintaining open communication with your institution's EHS office, you can ensure the safe and compliant disposal of this compound, contributing to a secure and sustainable research environment.
References
- 1. vumc.org [vumc.org]
- 2. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 3. sfasu.edu [sfasu.edu]
- 4. youtube.com [youtube.com]
- 5. danielshealth.com [danielshealth.com]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Personal protective equipment for handling Fmoc-Glu-OAll
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety, operational, and disposal information for handling Fmoc-Glu-OAll (Fmoc-L-glutamic acid α-allyl ester). Adherence to these procedures is critical for ensuring laboratory safety and procedural accuracy.
I. Personal Protective Equipment (PPE)
While this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS), caution and the use of appropriate personal protective equipment are mandatory to minimize exposure and ensure personnel safety.[1][2]
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Eyes | Safety glasses with side shields or chemical safety goggles | Provides crucial protection against accidental splashes or airborne particles of the solid compound.[1][3][4] |
| Face | Face shield | Recommended in conjunction with safety glasses or goggles when there is a significant risk of splashing during solution preparation or transfer.[4] |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for tears or holes before use and dispose of them properly after handling.[1][4][5] |
| Body | Laboratory coat | A standard, long-sleeved lab coat is required to protect skin from potential contact.[1][4] |
| Respiratory | NIOSH-approved respirator or dust mask (e.g., N95) | Required when handling the solid compound outside of a certified chemical fume hood, if dust is generated, or when handling large quantities to prevent inhalation.[1][3][4] |
II. Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the necessary steps for safely handling this compound in both its solid and solution forms.
A. Engineering Controls and Preparation
-
Ventilation: All handling of solid this compound that may generate dust must be conducted in a certified chemical fume hood to minimize inhalation exposure.[1][4]
-
Equipment Check: Before starting, ensure all necessary PPE is available and in good condition.[4]
-
Emergency Equipment: Verify the location and functionality of the nearest safety shower and eyewash station.
B. Handling the Solid Compound
-
Don PPE: Wear all required PPE as detailed in the table above.
-
Avoid Dust Formation: Use appropriate tools, such as a chemical spatula, to carefully transfer the solid compound. Avoid any actions that could create dust.[1]
-
Weighing: If possible, weigh the compound directly within the fume hood. If an external balance is used, ensure it is in a draft-shielded enclosure and handle the container with care to prevent spills.
-
Storage: Keep the container tightly closed when not in use and store it in a cool, dry, and well-ventilated area.[1][3]
C. Solution Preparation and Handling
-
Solvent Addition: Slowly add the appropriate solvent (e.g., Dimethylformamide - DMF) to the solid this compound in a suitable container within a fume hood.
-
Mixing: If required, use a magnetic stirrer or gentle agitation to dissolve the solid. Keep the container covered to minimize solvent evaporation and exposure.
-
Transfer: Use appropriate volumetric glassware and pipettes for transferring solutions.
III. Emergency and First Aid Procedures
Immediate and appropriate action is critical in the event of an exposure.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][2] |
| Skin Contact | Remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water. Seek medical attention if irritation persists.[1] |
| Inhalation | Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[1][2] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][2] |
IV. Disposal Plan
Proper segregation and disposal of chemical waste are crucial for safety and regulatory compliance.
A. Waste Segregation
-
Solid Chemical Waste: Dispose of unused or expired this compound, contaminated weighing paper, gloves, and pipette tips in a designated, clearly labeled solid waste container.[6]
-
Non-Halogenated Solvent Waste: Collect all solvents used for dissolving or washing, such as DMF, in a labeled container for non-halogenated liquid waste.[6]
-
Sharps: Any needles or sharp instruments used must be disposed of in a designated sharps container.[6]
B. Disposal Procedure
-
Labeling: Ensure all waste containers are sealed and clearly labeled with their contents and the appropriate hazard warnings.[6]
-
Storage: Store waste in a designated satellite accumulation area.
-
Collection: Follow your institution's guidelines for hazardous waste collection and disposal, coordinated through the Environmental Health and Safety (EHS) department.[6] It is the responsibility of the waste generator to ensure proper waste identification and disposal in compliance with all local, state, and federal regulations.[1]
V. Workflow Visualization
The following diagram illustrates the standard workflow for handling this compound, from preparation to disposal.
Caption: Workflow for handling this compound.
References
- 1. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]
- 2. anaspec.com [anaspec.com]
- 3. Fmoc-Glu(OAll)-OH = 96.0 HPLC 133464-46-7 [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. Chapter 10: Personal Protective Equipment for Biohazards | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
- 6. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
